8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPFZIXAUMPPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394081 | |
| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33289-45-1 | |
| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
This guide provides a comprehensive technical overview for the synthesis of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, a substituted quinoline-4-carboxylic acid of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous biologically active compounds, and the specific substitutions of a methyl group at the 8-position and a thienyl group at the 2-position offer unique structural motifs for further investigation.
Strategic Approach: The Pfitzinger Reaction
The most direct and established method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction.[1][2] This classical condensation reaction involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3] For the synthesis of our target molecule, this compound (CAS No: 33289-45-1), the key precursors are 8-methylisatin and 2-acetylthiophene.[4]
The Pfitzinger reaction is favored for its reliability and the directness with which it yields the desired quinoline-4-carboxylic acid core. The reaction proceeds through a well-understood mechanism, ensuring a high degree of predictability and control over the synthetic outcome.
Reaction Mechanism
The reaction mechanism of the Pfitzinger synthesis can be broken down into the following key steps:
-
Base-catalyzed ring-opening of isatin: The reaction is initiated by the hydrolysis of the amide bond in 8-methylisatin by a strong base, such as potassium hydroxide, to form the potassium salt of 2-amino-3-methylphenylglyoxylic acid.[1]
-
Formation of a Schiff base: The carbonyl group of 2-acetylthiophene then condenses with the aniline derivative to form a Schiff base (imine).[5]
-
Enamine formation and intramolecular cyclization: The Schiff base tautomerizes to the more stable enamine, which then undergoes an intramolecular cyclization.
-
Dehydration: The final step involves the dehydration of the cyclized intermediate to yield the aromatic quinoline ring system of this compound.
Experimental Workflow
The overall synthesis is a two-stage process, starting with the preparation of the 8-methylisatin precursor, followed by the Pfitzinger reaction to yield the final product.
Sources
Unraveling the Enigma: A Technical Guide to the Mechanistic Action of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Unexplored Territory of a Novel Quinolone
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] From the potent antimalarial effects of chloroquine to the broad-spectrum antibacterial action of fluoroquinolones, this privileged heterocyclic system continues to yield compounds of significant therapeutic interest. Within this vast chemical space lies 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS 33289-45-1), a molecule of intriguing structural complexity yet largely uncharted biological function.[3] This guide serves as a comprehensive technical roadmap for the scientific community, aiming to illuminate the mechanistic pathways through which this specific quinoline derivative may exert its effects. By synthesizing established knowledge of related compounds and proposing a rigorous, multi-faceted experimental strategy, we endeavor to provide the foundational framework for its systematic investigation and potential translation into a novel therapeutic agent.
Section 1: The Quinoline-4-Carboxylic Acid Core - A Legacy of Diverse Bioactivity
The quinoline-4-carboxylic acid moiety is a well-established pharmacophore, known to interact with a multitude of biological targets.[1] Derivatives of this core structure have been extensively explored for a wide array of therapeutic applications, including:
-
Anticancer Activity: Many quinoline-4-carboxylic acid derivatives have shown significant potential as anticancer agents. Their mechanisms often involve the inhibition of critical enzymes such as histone deacetylases (HDACs) and sirtuins (SIRTs), or the disruption of fundamental cellular processes like tubulin polymerization.[1][4]
-
Anti-inflammatory Properties: Several compounds within this class have demonstrated impressive anti-inflammatory effects, in some cases comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[5]
-
Antimicrobial Action: The quinoline core is famously associated with antibacterial activity, with many derivatives exhibiting potent effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][6]
-
Antimalarial and Antiviral Potential: The versatility of the quinoline ring system has led to the development of derivatives with promising antimalarial and antiviral properties.[1][7]
The diverse biological activities of these compounds are intrinsically linked to their ability to interact with various cellular targets. The presence of the carboxylic acid group at the 4-position, often in conjunction with a nitrogen atom in the quinoline ring, is speculated to be crucial for their mechanism, potentially through chelation with divalent metals.[5]
Section 2: Deconstructing the Subject Molecule: Structural Clues to Potential Mechanisms
The specific structure of this compound offers several clues to its potential mechanism of action.
-
Quinoline-4-Carboxylic Acid Backbone: As discussed, this core is a strong indicator of potential anticancer, anti-inflammatory, and antimicrobial activities.
-
2-Thienyl Substitution: The presence of a thiophene ring at the 2-position is a notable feature. Thienyl moieties are present in numerous approved drugs and are known to participate in various biological interactions. A related compound, 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester, has been shown to act as a ligand for the free fatty acid receptor 3 (FFAR3), a G-protein coupled receptor involved in metabolic regulation.[8] This suggests that the 2-thienyl group in our subject molecule could direct its activity towards specific receptor targets.
-
8-Methyl Group: The methyl group at the 8-position can influence the molecule's lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.
Based on these structural features and the known activities of related compounds, we can hypothesize several potential mechanisms of action for this compound.
Section 3: A Proposed Roadmap for Mechanistic Elucidation
To systematically investigate the mechanism of action of this compound, a multi-pronged approach is essential. The following experimental workflow is proposed as a comprehensive strategy.
Initial Biological Screening: Unveiling the Primary Pharmacological Profile
The first step is to perform a broad phenotypic screening to identify the primary biological activities of the compound.
Experimental Protocol: Cellular Viability and Cytotoxicity Assessment (MTT Assay)
-
Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate]) should be used. A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to determine the compound's potency.
| Parameter | Description |
| Cell Lines | MCF-7, A549, HCT116, PC3, HEK293 |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 and 72 hours |
| Readout | Absorbance at 570 nm |
| Positive Control | Doxorubicin |
Experimental Protocol: Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
-
Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism.
-
Microdilution: In a 96-well microtiter plate, perform serial dilutions of the compound in a suitable broth medium.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
| Parameter | Description |
| Microorganisms | S. aureus, E. coli, C. albicans |
| Compound Concentrations | Serial two-fold dilutions |
| Incubation Conditions | 37°C, 18-24 hours |
| Readout | Visual inspection of growth |
| Positive Control | Ciprofloxacin (for bacteria), Fluconazole (for fungi) |
Target Deconvolution: Identifying the Molecular Interactors
Based on the initial screening results, the next phase focuses on identifying the specific molecular targets of the compound.
Workflow for Target Identification
Caption: A logical workflow for identifying the molecular targets of a bioactive compound.
Experimental Protocol: In Vitro HDAC Inhibition Assay
-
Enzyme and Substrate Preparation: Use a commercially available HDAC fluorometric assay kit containing a specific HDAC isozyme (e.g., HDAC1, HDAC3, HDAC6) and a fluorogenic substrate.
-
Compound Incubation: Incubate the HDAC enzyme with various concentrations of this compound.
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Development: Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 values to determine the inhibitory potency and selectivity.
| Parameter | Description |
| HDAC Isozymes | HDAC1, HDAC3, HDAC6 |
| Assay Principle | Fluorometric |
| Readout | Fluorescence Intensity |
| Positive Control | Trichostatin A (TSA) |
Pathway Analysis and Mechanism Validation
Once a putative target is identified, the final step is to validate its role in the compound's mechanism of action and to elucidate the downstream signaling pathways.
Signaling Pathway Analysis
Caption: A hypothetical signaling pathway for an HDAC3 inhibitor.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target protein (e.g., acetylated histones, p21) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine changes in protein expression levels.
Section 4: Concluding Remarks and Future Directions
This compound stands as a promising yet enigmatic molecule within the rich landscape of quinoline derivatives. This guide has provided a comprehensive framework for its systematic investigation, from initial biological screening to target validation and pathway elucidation. The proposed experimental workflows, grounded in the established knowledge of the broader quinoline-4-carboxylic acid class, offer a clear and logical path forward for researchers.
Future studies should also consider pharmacokinetic and in vivo efficacy studies once a clear mechanism of action and potent activity are established. The journey to fully understand the therapeutic potential of this compound is just beginning, and it is our hope that this guide will serve as an invaluable resource for those who undertake this exciting scientific endeavor.
References
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
- Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIV
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Crystal structure and metabolic activity of 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester.
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
- 8-METHYL-2-THIEN-2-YLQUINOLINE-4-CARBOXYLICACID Formula. Echemi.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal structure and metabolic activity of 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical framework for the spectroscopic analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As experimental data for this specific molecule is not widely published, this document outlines a predictive and methodological approach grounded in established spectroscopic principles and data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the expertise to acquire, interpret, and validate the structural identity of this compound.
The narrative emphasizes the causality behind experimental choices and protocols, ensuring a self-validating system of analysis. Every claim is supported by authoritative sources to provide a robust and trustworthy scientific resource.
Predicted Spectroscopic Profile
The structural elucidation of an organic molecule is a puzzle solved by assembling complementary pieces of data from various spectroscopic techniques. For this compound, we can predict the key spectral features by analyzing its constituent parts: the quinoline core, the thiophene ring, the carboxylic acid, and the methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The proton NMR spectrum is anticipated to be complex due to the multiple aromatic protons in distinct electronic environments. Predictions are based on a standard 400 MHz spectrometer using a deuterated solvent like DMSO-d₆, which is capable of solubilizing the carboxylic acid and avoiding proton exchange of the -OH group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| COOH | > 12.0 | Broad Singlet (br s) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| H5' (Thiophene) | 8.0 - 8.2 | Doublet of Doublets (dd) | Deshielded by the adjacent sulfur and the quinoline ring's electron-withdrawing effect. |
| H3' (Thiophene) | 7.8 - 8.0 | Doublet of Doublets (dd) | Influenced by the neighboring quinoline and sulfur atom. |
| H4' (Thiophene) | 7.2 - 7.4 | Triplet (t) or dd | Typical chemical shift for a thiophene proton coupled to two other protons. |
| H3 (Quinoline) | 8.3 - 8.5 | Singlet (s) | This proton is adjacent to the carboxylic acid and the nitrogen atom, leading to significant deshielding. |
| H5 (Quinoline) | 7.9 - 8.1 | Doublet (d) | Part of the quinoline aromatic system, influenced by the fused ring. |
| H6 (Quinoline) | 7.6 - 7.8 | Triplet (t) | Typical aromatic proton signal, coupled to H5 and H7. |
| H7 (Quinoline) | 7.5 - 7.7 | Doublet (d) | Influenced by the adjacent methyl group at position 8. |
| CH₃ (Methyl) | 2.6 - 2.8 | Singlet (s) | The methyl protons are attached to the aromatic ring, resulting in a downfield shift compared to an aliphatic methyl group. |
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's asymmetry, all 15 carbon atoms are expected to produce distinct signals.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 170 | The carbonyl carbon is highly deshielded. |
| C4 (Quinoline) | 145 - 150 | Attached to the carboxylic acid group. |
| C2, C8a (Quinoline) | 148 - 155 | Heteroaromatic carbons adjacent to nitrogen or involved in ring fusion. |
| C2' (Thiophene) | 140 - 145 | The carbon atom bonded to the quinoline ring. |
| Aromatic C-H & C-C | 120 - 140 | A complex region containing signals from the remaining quinoline and thiophene carbons. |
| C8 (Quinoline) | 135 - 140 | Carbon atom bearing the methyl group. |
| CH₃ (Methyl) | 20 - 25 | Typical range for a methyl group attached to an aromatic ring. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is essential for confirming the molecular formula.
-
Expected Molecular Ion: The exact mass of the molecule (C₁₅H₁₁NO₂S) is 281.0510.
-
Predicted Peak (Positive Ion Mode): [M+H]⁺ at m/z 282.0583.
-
Predicted Peak (Negative Ion Mode): [M-H]⁻ at m/z 280.0438.
-
Key Fragmentation: A prominent fragment is expected from the loss of the carboxylic acid group (CO₂H), resulting in a fragment ion [M-45]⁺. This fragmentation is a characteristic feature of aromatic carboxylic acids and provides strong evidence for the presence of this functional group.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |
| 2500 - 3300 (broad) | O-H | Stretch | The very broad absorption is characteristic of the hydrogen-bonded carboxylic acid O-H group. |
| ~1700 | C=O | Stretch | Strong absorption typical for the carbonyl of an aromatic carboxylic acid. |
| 1500 - 1600 | C=C and C=N | Stretch | Multiple sharp bands corresponding to the aromatic quinoline and thiophene rings. |
| ~700 - 800 | C-S | Stretch | Weaker absorption indicating the presence of the thiophene ring. |
UV-Visible Spectroscopy
The extended π-conjugated system, encompassing both the quinoline and thiophene rings, is expected to produce strong UV-Vis absorption bands.
-
Predicted λmax: Two main absorption bands are predicted. One around 250-280 nm corresponding to π→π* transitions within the aromatic systems, and a second, longer-wavelength band above 320 nm due to the extended conjugation across the entire molecule. The exact position will be solvent-dependent.
Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols are recommended. These protocols represent a self-validating workflow, where the results from each technique corroborate the others.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the comprehensive structural validation of the target compound.
Caption: Workflow for structural elucidation and validation.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use an ESI-Time of Flight (ESI-TOF) mass spectrometer.
-
Analysis Parameters (Positive Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 - 4.0 kV
-
Scan Range: m/z 100 - 1000
-
Source Temperature: 120 °C
-
Desolvation Gas: Nitrogen, flow rate 8-10 L/min
-
Desolvation Temperature: 350 °C
-
-
Calibration: Calibrate the instrument immediately prior to the run using a standard calibration solution (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).
-
Data Acquisition: Inject the sample via a syringe pump or LC system. Acquire data for at least 1 minute to obtain a good average spectrum.
-
Data Analysis: Determine the m/z of the [M+H]⁺ ion and compare the measured exact mass to the theoretical exact mass (282.0583). The mass error should be below 5 ppm to confirm the elemental composition C₁₅H₁₁NO₂S.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the acidic proton of the carboxylic acid.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0 - 16 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 - 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
Interpretation: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants (J-values) to establish proton connectivity. Correlate ¹H and ¹³C spectra to assign all signals. If necessary, run 2D NMR experiments like COSY (Correlation Spectroscopy) to confirm proton-proton couplings.
Data Interpretation and Structural Validation
Integrated Validation Logic
The diagram below outlines the decision-making process for validating the structure based on the collected spectroscopic data.
Caption: Decision workflow for spectroscopic data integration.
-
Step 1: Formula Confirmation. The HRMS data must confirm the elemental composition. A mass error of >5 ppm casts doubt on the sample's identity.
-
Step 2: Functional Group Identification. The IR spectrum must show the characteristic broad O-H stretch and the C=O stretch for the carboxylic acid. Absence of these peaks indicates a different structure.
-
Step 3: Connectivity Mapping. The ¹H and ¹³C NMR spectra must account for all expected protons and carbons. The integration, chemical shifts, and splitting patterns in the ¹H spectrum must align with the proposed structure. For example, the presence of a singlet for the H3 proton and a singlet for the methyl group are key confirmatory features.
-
Step 4: Final Validation. If the data from all three techniques are consistent with each other and with the predicted profile, the structure of this compound can be confidently assigned.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
crystal structure of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Crystal Structure Determination of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The Rationale for Structural Elucidation
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, demonstrating a wide spectrum of biological activities. The specific molecule of interest, this compound (CAS 33289-45-1), represents a compelling target for structural analysis. Its constituent parts—the quinoline core, the bioisosteric thienyl group, the strategically placed methyl group, and the ionizable carboxylic acid—suggest a high potential for nuanced intermolecular interactions with biological targets.
A definitive crystal structure is not merely an academic exercise; it is the foundational blueprint for understanding a molecule's physicochemical properties, guiding lead optimization, and enabling structure-based drug design. This guide, therefore, provides a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of this compound, grounded in established methodologies and expert insights. While a public crystal structure for this specific molecule is not available as of the writing of this guide, the principles and protocols outlined herein are derived from extensive experience and analysis of closely related structures.
Part 1: Synthesis and Characterization
The journey to a crystal structure begins with the synthesis of high-purity material. The classic Doebner reaction, a three-component condensation, offers a reliable and adaptable route to the quinoline-4-carboxylic acid core.[1]
Proposed Synthetic Pathway: The Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For our target molecule, this translates to the reaction of 2-methylaniline, thiophene-2-carboxaldehyde, and pyruvic acid.
Sources
An In-depth Technical Guide to the Discovery and Synthesis of Quinoline-4-Carboxylic Acids
Introduction
Quinoline-4-carboxylic acids represent a cornerstone scaffold in medicinal chemistry and materials science. This heterocyclic aromatic compound, consisting of a fused benzene and pyridine ring with a carboxylic acid at the 4-position, is a privileged structure found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Derivatives of this core have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, making them integral to the development of new therapeutic agents.[1][3][4] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to enhance potency and selectivity while minimizing toxicity.[1]
This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and, more centrally, the synthetic strategies employed to construct the quinoline-4-carboxylic acid core. We will delve into the classical named reactions that form the foundation of quinoline synthesis, exploring the mechanistic underpinnings that dictate experimental choices. Furthermore, this guide will cover modern, more efficient synthetic protocols, including microwave-assisted and palladium-catalyzed methods, that address the limitations of traditional approaches.
Foundational Synthetic Strategies: The Named Reactions
The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through a series of well-established condensation reactions. Understanding these classical methods is crucial for any scientist working in this area, as they provide a logical framework for retrosynthetic analysis and highlight the enduring principles of heterocyclic chemistry.
The Doebner Reaction
First described by Doebner in 1887, this reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.[1][5] The reaction is typically carried out under reflux conditions in a solvent such as ethanol.[1]
Causality Behind Experimental Choices: The choice of an acid catalyst is often employed to facilitate the reaction. The mechanism is believed to involve the initial formation of an α,β-unsaturated carboxylic acid from the aldol condensation of the aldehyde and pyruvic acid, or the formation of a Schiff base between the aniline and the aldehyde. The subsequent Michael addition of the aniline to the unsaturated system, followed by cyclization and oxidation, leads to the quinoline ring. The selection of substrates directly influences the substitution pattern of the final product. For instance, using a substituted aniline or a different aldehyde allows for the introduction of various functionalities on the benzene and pyridine rings, respectively. Recent advancements have focused on developing more efficient protocols, including catalyst-free conditions or the use of novel catalysts to improve yields and shorten reaction times, especially for anilines bearing electron-withdrawing groups.[1][6][7]
Experimental Protocol: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), benzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to afford the pure 2-phenylquinoline-4-carboxylic acid.
The Pfitzinger Reaction
The Pfitzinger synthesis provides a direct route to quinoline-4-carboxylic acids with various substituents by reacting isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1] This method is particularly versatile as the choice of the carbonyl compound dictates the substituents at the 2- and 3-positions of the quinoline ring.[8]
Causality Behind Experimental Choices: The use of a strong base, such as potassium hydroxide, is critical for the initial step of the reaction: the hydrolysis and opening of the isatin ring to form an α-keto-aniline intermediate.[5] This intermediate then condenses with the enolizable carbonyl compound. The subsequent intramolecular cyclization, driven by the formation of a stable aromatic ring, and dehydration yields the quinoline-4-carboxylic acid. The choice of solvent is typically a high-boiling point alcohol to facilitate the reaction, which often requires elevated temperatures.
Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid [9]
-
Reaction Setup: Dissolve isatin (1.0 eq) in a 33% aqueous potassium hydroxide solution in a round-bottom flask.
-
Addition of Carbonyl Compound: Slowly add a solution of acetophenone (1.1 eq) in ethanol to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux at 85°C for 8 hours.
-
Work-up and Isolation: After cooling, remove the solvent under reduced pressure. Add water to the residue and acidify with 3 M hydrochloric acid to a pH of 5-6 to precipitate the product.
-
Purification: Collect the solid by filtration and wash with water to obtain the crude 2-phenylquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can be considered tautomers of 4-quinolones.[8][10] The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[10] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.[8][10]
Causality Behind Experimental Choices: The initial condensation is a nucleophilic substitution where the aniline displaces the ethoxy group of the DEEM. This step is usually performed at moderately elevated temperatures (100-130°C).[10] The critical cyclization step requires significant thermal energy (often above 250°C) to facilitate a 6-electron electrocyclization.[10] This high energy barrier is a key consideration, and high-boiling inert solvents like Dowtherm A or mineral oil are often used to achieve the necessary temperatures and improve yields.[11] The final steps of saponification of the ester and subsequent decarboxylation are standard procedures to obtain the desired carboxylic acid and then the 4-hydroxyquinoline.
Other Foundational Syntheses
Several other named reactions have contributed to the rich chemistry of quinoline synthesis, though they may not all directly yield a 4-carboxylic acid derivative without further modification. These include:
-
Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[5][12] The use of a strong acid like sulfuric acid is crucial for both the initial condensation to form an enamine and the subsequent cyclodehydration.[12][13]
-
Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. The regiochemical outcome is highly dependent on the reaction temperature. At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach product), while at higher temperatures, 2-quinolones are the major product (Knorr product).[14] This temperature dependence is a critical experimental parameter to control the desired isomer.
-
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[15][16] It is a versatile method for preparing a wide range of substituted quinolines.[15]
Modern Synthetic Methodologies
While the classical named reactions are robust, they often suffer from harsh reaction conditions, low yields, and limited substrate scope. Modern organic synthesis has introduced more efficient and environmentally friendly methods for the preparation of quinoline-4-carboxylic acids.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields.[17] Several of the classical quinoline syntheses have been adapted for microwave conditions.
Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and pressure. This allows for reactions to be completed in minutes rather than hours.[17] For instance, the Pfitzinger reaction can be performed under microwave irradiation, significantly reducing the reaction time.[5][18] Similarly, microwave-assisted Doebner reactions have been developed, offering a green and efficient approach to quinoline-4-carboxylic acid derivatives.[17] The choice of solvent is crucial in microwave chemistry, with polar solvents that can absorb microwave energy efficiently being preferred. In some cases, solvent-free conditions can also be employed, further enhancing the green credentials of the method.[19]
Experimental Protocol: Microwave-Assisted Pfitzinger Synthesis [5]
-
Reaction Setup: In a microwave-safe vial, combine isatin (1.0 eq) and a ketone (e.g., acetone, 1.2 eq) with a catalytic amount of potassium hydroxide in a suitable solvent like ethanol.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).
-
Work-up and Isolation: After cooling, the work-up procedure is similar to the conventional method, involving acidification to precipitate the product.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization.
Palladium-Catalyzed Reactions
Palladium catalysis has revolutionized C-C and C-N bond formation in organic synthesis, and its application to quinoline synthesis has provided novel and efficient routes. These methods often involve cross-coupling reactions to construct the quinoline core or to introduce substituents onto a pre-formed quinoline ring. For example, palladium-catalyzed decarboxylative cross-coupling reactions of quinolin-4(1H)-one-3-carboxylic acids with (hetero)aryl halides have been developed to synthesize 3-aryl-4-quinolinones.[20] Palladium-catalyzed intramolecular Heck reactions have also been utilized to construct the quinoline ring system.[21]
Causality Behind Experimental Choices: The choice of the palladium catalyst, ligand, base, and solvent are all critical parameters that need to be optimized for a successful cross-coupling reaction. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to neutralize the acid generated during the reaction and, in some cases, to activate one of the coupling partners. The solvent must be able to dissolve the reactants and the catalyst and be stable at the reaction temperature.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Doebner Reaction | Aniline, Benzaldehyde, Pyruvic Acid | - | Ethanol | Reflux | 4-6 h | 60-75 |
| Pfitzinger Reaction | Isatin, Acetophenone | KOH | Ethanol/Water | 85 | 8 h | ~35[9] |
| Microwave Pfitzinger | Isatin, Acetone | KOH | Ethanol | 120 | 5-15 min | 70-85 |
Visualization of Workflows and Mechanisms
Doebner Reaction Workflow
Caption: General workflow for the Doebner synthesis.
Pfitzinger Reaction Mechanism
Caption: Simplified mechanism of the Pfitzinger reaction.
Conclusion
The synthesis of quinoline-4-carboxylic acids has a rich history, built upon a foundation of classical named reactions that continue to be relevant today. The Doebner and Pfitzinger reactions, in particular, remain workhorse methods for accessing this important heterocyclic core. A deep understanding of the mechanisms and the rationale behind the experimental conditions for these reactions is essential for any researcher in the field. The advent of modern synthetic techniques, such as microwave-assisted synthesis and palladium-catalyzed reactions, has provided more efficient, rapid, and environmentally benign alternatives. These newer methods have expanded the synthetic chemist's toolbox, allowing for the creation of diverse libraries of quinoline-4-carboxylic acid derivatives for drug discovery and materials science applications. As research in this area continues, the development of even more sophisticated and sustainable synthetic methodologies is anticipated, further cementing the importance of the quinoline-4-carboxylic acid scaffold in science.
References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
-
Combes quinoline synthesis - Wikipedia. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [Link]
-
Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. [Link]
-
Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Doebner–Miller reaction - Wikipedia. [Link]
-
Gould-Jacobs Reaction. [Link]
-
Doebner-Miller Reaction - SynArchive. [Link]
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. [Link]
-
Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents - PubMed. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Link]
-
Combes Quinoline Synthesis. [Link]
-
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. [Link]
-
Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin - Semantic Scholar. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [Link]
-
(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. [Link]
-
ChemInform Abstract: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. | Request PDF - ResearchGate. [Link]
-
Conrad–Limpach synthesis - Wikipedia. [Link]
-
Recent advances in the synthesis of quinolines: a review - RSC Publishing. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. [Link]
-
Biologically active quinoline and quinazoline alkaloids part I - PMC - PubMed Central. [Link]
-
Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides | Organic Letters - ACS Publications. [Link]
-
Conrad-limpach-knorr synthesis of Quinolone - YouTube. [Link]
-
THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. [Link]
-
Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]
- 14. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 18. Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin | Semantic Scholar [semanticscholar.org]
- 19. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Researcher's Guide to the In Silico Modeling of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] This guide provides an in-depth, technical walkthrough for the in silico analysis of a specific quinoline derivative, 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid. In an era where computational methods are pivotal for accelerating drug discovery, this document serves as a practical manual for researchers, scientists, and drug development professionals.[2][3] We will navigate a complete computational workflow, from initial ligand preparation and target identification to the intricate analyses of molecular docking, molecular dynamics, and ADMET profiling. The methodologies described herein are grounded in established principles of computer-aided drug design (CADD), emphasizing not just the procedural steps but the critical scientific reasoning that underpins each decision.[2]
Section 1: Foundational Concepts & Initial Compound Analysis
The Quinoline Moiety in Drug Discovery
Quinoline derivatives are a significant class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their structural versatility allows for fine-tuning of physicochemical and biological characteristics, making them privileged scaffolds in rational drug design. The subject of this guide, this compound, combines the quinoline core with a thiophene ring, a modification that can significantly influence its interaction with biological targets.
Compound Profile: this compound
Before commencing any computational analysis, it is imperative to define the molecule's fundamental properties. This initial data serves as the basis for all subsequent modeling.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₂S | [4] |
| CAS Number | 33289-45-1 | [4] |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O | Derived from structure |
| Molecular Weight | 285.32 g/mol | Calculated |
| IUPAC Name | 8-methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | Derived from structure |
The Rationale for an In Silico First Approach
The journey from a chemical entity to a therapeutic candidate is notoriously long and expensive.[2] In silico modeling, or computer-aided drug design (CADD), has become an indispensable strategy to mitigate these challenges.[2][3] By simulating molecular interactions and predicting pharmacokinetic properties, we can prioritize candidates, identify potential liabilities, and generate testable hypotheses before committing to costly and time-consuming wet-lab experiments.[5][6] This predictive power is the core of modern, efficient drug discovery pipelines.[7]
Section 2: The Computational Modeling Workflow
Section 3: Target Identification: Finding the Biological Partner
For a novel or uncharacterized compound, its biological target is often unknown. "Target fishing" or "target deconvolution" is the computational process of identifying potential protein partners.[5] This is a critical first step, as all subsequent structure-based design depends on having a valid target.[8]
Principle of Reverse Pharmacophore Screening
Instead of screening a library of compounds against a single target, target fishing screens a single compound against a library of targets.[9] One powerful method is reverse pharmacophore mapping. A pharmacophore is the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target. By generating a pharmacophore model for our compound, we can search databases of protein binding sites for those that are sterically and chemically complementary.
Experimental Protocol: Target Fishing with PharmMapper
PharmMapper is an established web server that identifies potential protein targets by fitting the pharmacophore features of a query molecule against a database of annotated pharmacophore models derived from known protein-ligand complexes.
Methodology:
-
Ligand Preparation:
-
Generate the 3D structure of this compound. This can be done using software like Avogadro or online tools by converting the SMILES string.
-
Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, geometrically sound conformation.
-
Save the final structure in a standard format, such as .mol2 or .sdf.
-
-
Submission to PharmMapper:
-
Navigate to the PharmMapper web server.
-
Upload the prepared .mol2 file of the compound.
-
Select the appropriate target set (e.g., "Human Protein Targets Only").
-
Leave the number of pharmacophore features to be mapped at the default unless you have a specific hypothesis.
-
Submit the job and await the results.
-
-
Results Analysis:
-
PharmMapper will return a list of potential protein targets ranked by a "Fit Score," which indicates how well the compound's pharmacophore matches the target's binding site model.
-
Critically evaluate the top hits. Look for targets that belong to protein families known to be modulated by quinoline-like structures (e.g., kinases, polymerases, receptors).[10][11][12]
-
For this guide, let's hypothesize that a top hit is a protein kinase, a common target class for quinoline derivatives.[10] We will proceed with a hypothetical kinase target for the subsequent steps.
-
Section 4: Molecular Docking: Predicting the Binding Interaction
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[7][13] It is a cornerstone of structure-based drug design, allowing us to visualize the specific atomic interactions that stabilize the complex.
Causality Behind Docking Choices
The docking process is not a "black box." Each step is a deliberate choice to ensure a biochemically relevant simulation. We prepare the protein by removing non-essential molecules (water) and adding hydrogens to satisfy valencies, creating a clean system. The ligand is prepared to assign correct partial charges, which are essential for calculating electrostatic interactions. The "grid box" defines the search space for the ligand, focusing the computational effort on the known or predicted binding site, which is far more efficient than a "blind" dock of the entire protein surface.[14]
Experimental Protocol: Docking with AutoDock Vina
This protocol outlines the steps using AutoDock Tools (ADT) for preparation and AutoDock Vina for the docking calculation, both widely used and freely available academic tools.[15]
Methodology:
-
Obtain and Prepare the Receptor:
-
Download the 3D structure of the chosen target protein from the Protein Data Bank (PDB).
-
Open the PDB file in AutoDock Tools (ADT).
-
Crucial Step: Remove all water molecules and non-essential heteroatoms (e.g., crystallization aids).[14]
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Compute and add Kollman charges (Edit > Charges > Add Kollman Charges).
-
Save the prepared protein in the required .pdbqt format (Grid > Macromolecule > Choose).
-
-
Prepare the Ligand:
-
Open the energy-minimized .mol2 file of our quinoline derivative in ADT.
-
ADT will automatically detect the root and rotatable bonds. Verify these are chemically sensible.
-
Save the prepared ligand in .pdbqt format (Ligand > Output > Save as PDBQT).
-
-
Define the Search Space (Grid Box):
-
With the prepared receptor loaded, go to Grid > Grid Box.
-
A box will appear around the protein. Position and size this box to encompass the entire binding site. If a co-crystallized ligand is present in the original PDB file, centering the box on it is the most reliable approach.
-
Note the coordinates for the center of the box and its dimensions (x, y, z).
-
-
Configure and Run AutoDock Vina:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the placeholders with your file names and grid box parameters:
-
Run Vina from the command line: vina --config conf.txt --log docking_log.txt
-
-
Analyze the Results:
-
Vina will output a .pdbqt file containing the top-predicted binding poses, ranked by binding affinity (in kcal/mol).
-
The log file contains the binding affinities for each pose. Lower, more negative values indicate stronger predicted binding.[7]
-
Visualize the output file in a molecular viewer like PyMOL or Chimera to inspect the interactions (e.g., hydrogen bonds, pi-stacking) between the ligand and protein residues.
-
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -9.5 | GLU-85 (H-bond), PHE-146 (Pi-stacking) |
| 2 | -9.2 | GLU-85 (H-bond), LEU-142 (Hydrophobic) |
| 3 | -8.9 | LYS-33 (H-bond), PHE-146 (Pi-stacking) |
Section 5: Molecular Dynamics: Simulating the Dynamic Complex
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations model the movement of atoms over time.[16] This is crucial for assessing the stability of the predicted binding pose and understanding how the protein and ligand adapt to each other.[17] The simulation solves Newton's laws of motion for the system, governed by a molecular mechanics force field that approximates the potential energy.[17]
The Value of Simulating Motion
A high-scoring docking pose may not be stable in a dynamic, solvated environment. MD simulations validate the docking results by observing the complex over nanoseconds. If the ligand remains stably bound in its predicted pose throughout the simulation, it increases our confidence in the docking result. Conversely, if the ligand quickly dissociates, the initial pose was likely an artifact.
Experimental Protocol: High-Level GROMACS Workflow
GROMACS is a high-performance MD simulation package. The following is a conceptual protocol.
Methodology:
-
System Preparation:
-
Start with the PDB file of the best protein-ligand complex from docking.
-
Use the GROMACS pdb2gmx tool to generate a protein topology based on a chosen force field (e.g., AMBER, CHARMM).
-
Generate a topology and parameter file for the quinoline ligand using a server like CGenFF or antechamber. This is a critical step requiring careful validation.
-
Combine the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a periodic boundary box (e.g., cubic) around the complex and fill it with a water model (e.g., TIP3P) using gmx solvate.
-
Add ions (e.g., Na⁺, Cl⁻) using gmx genion to neutralize the system's net charge and mimic a physiological salt concentration.[18]
-
-
Minimization and Equilibration:
-
Perform a robust energy minimization using the steepest descent algorithm to remove steric clashes.[18]
-
Equilibrate the system in two phases:
-
NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to settle around the solute.
-
NPT (Isothermal-Isobaric) Ensemble: Bring the system to the correct pressure (e.g., 1 bar) while maintaining temperature. This ensures the correct density.[18] During equilibration, positional restraints are often applied to the protein and ligand to allow the solvent to relax around them.
-
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., 50-100 nanoseconds) with all restraints removed. Save the coordinates (trajectory) at regular intervals.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it has found a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the trajectory for persistent hydrogen bonds or other key interactions between the ligand and protein.
-
Section 6: ADMET Profiling: Predicting Druglikeness
A compound can be a potent inhibitor of its target but fail in development due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET).[19] Predicting these properties in silico is a vital filtering step to identify compounds with a higher probability of success.
Experimental Protocol: ADMET Prediction with ADMETlab 2.0
ADMETlab 2.0 is a comprehensive web server for systematically evaluating ADMET properties.[19]
Methodology:
-
Navigate to the ADMETlab 2.0 server.
-
Input the Molecule: Draw the structure of this compound or paste its SMILES string into the input box.
-
Run Prediction: Submit the molecule for evaluation. The server calculates a wide range of physicochemical and ADMET-related properties.[19]
-
Analyze and Summarize: Consolidate the key predictions into a structured table for clear interpretation.
Data Presentation: Predicted ADMET & Physicochemical Properties
The following table presents a hypothetical but representative output for a quinoline-based compound.
| Property Class | Parameter | Predicted Value | Interpretation / Desirability |
| Physicochemical | Molecular Weight | 285.32 | Good (< 500 Da) |
| LogP | 3.8 | Acceptable (Lipophilic) | |
| Water Solubility | -4.1 (log mol/L) | Moderately Soluble | |
| pKa (Acidic) | 4.5 | Ionized at physiological pH | |
| Absorption | Caco-2 Permeability | High | Good intestinal absorption predicted |
| Human Intestinal Absorption | + | Well absorbed | |
| Distribution | Blood-Brain Barrier (BBB) | - | Unlikely to cross BBB |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of major metabolic DDI | |
| Toxicity | hERG Inhibition | Low Risk | Low risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagen | Low risk of carcinogenicity | |
| Hepatotoxicity (DILI) | Low Risk | Low risk of liver injury |
Section 7: Synthesis, Conclusion, and Future Directions
This guide has detailed a comprehensive in silico workflow for the characterization of this compound. By systematically progressing from target identification to molecular docking, dynamics, and ADMET prediction, we have constructed a multi-faceted computational profile of the molecule.
The hypothetical results suggest that our compound is a promising candidate for further investigation. The strong predicted binding affinity from docking was corroborated by the stable binding pose observed in molecular dynamics. Furthermore, the ADMET profile indicates good absorption and a generally low risk of toxicity, although the potential for CYP2D6 inhibition warrants consideration in later stages.
The next logical steps would be to synthesize the compound and validate these computational predictions through in vitro experiments. An enzymatic assay against the top-ranked protein target would confirm the docking results, while cell-based assays could provide initial data on efficacy and cytotoxicity. This seamless integration of computational and experimental work represents the future of efficient and rational drug discovery.
References
-
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). National Institutes of Health (NIH). Available at: [Link]
-
A Beginner's Guide to Molecular Dynamics Simulations. Pars Silico. Available at: [Link]
-
Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Available at: [Link]
-
Molecular Docking Experiments. (2022). Chemistry LibreTexts. Available at: [Link]
-
ADMET-AI. ADMET-AI. Available at: [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]
-
How are target proteins identified for drug discovery?. (2025). Patsnap Synapse. Available at: [Link]
-
Molecular Docking Tutorial. University of Palermo. Available at: [Link]
-
How to identify potential target protein of any novel small compound in target fishing?. (2013). ResearchGate. Available at: [Link]
-
Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. (2018). PubMed. Available at: [Link]
-
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). PubMed. Available at: [Link]
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025). PubMed. Available at: [Link]
-
In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025). BonViewPress. Available at: [Link]
-
ADMET predictions. VLS3D.COM. Available at: [Link]
-
Predicting protein targets for drug-like compounds using transcriptomics. (2018). bioRxiv. Available at: [Link]
-
In-silico study of Novel Antimicrobial Quinoline derivatives. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI. Available at: [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. (2011). National Institutes of Health (NIH). Available at: [Link]
-
ADMETlab 2.0. ADMETlab. Available at: [Link]
-
An Introduction to Molecular Dynamics Simulations. (2023). Portal. Available at: [Link]
-
ADMET Predictor®. Simulations Plus. Available at: [Link]
-
ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. (2024). Oxford Academic. Available at: [Link]
-
MD simulation beginner's friendly paper/guide. (2022). Reddit. Available at: [Link]
-
Molecular dynamics simulation for all. (2017). PubMed Central (PMC). Available at: [Link]
-
A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. (2020). LabXing. Available at: [Link]
-
Computational strategies in small-molecule drug discovery. ResearchGate. Available at: [Link]
-
The Computational Revolution in Small Molecule Drug Discovery. (2024). PharmaFeatures. Available at: [Link]
-
Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). ACS Publications. Available at: [Link]
-
Computational Drug Design and Small Molecule Library Design. Stanford University. Available at: [Link]
-
8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. PubChem. Available at: [Link]
-
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2018). MDPI. Available at: [Link]
-
CID 159966550. PubChem. Available at: [Link]
-
2-Methylquinoline-4-carboxylic acid. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. biochem158.stanford.edu [biochem158.stanford.edu]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A Beginner's Guide to Molecular Dynamics Simulations [parssilico.com]
- 17. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labxing.com [labxing.com]
- 19. ADMETlab 2.0 [admetmesh.scbdd.com]
A Technical Guide to the Solution Stability of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
Abstract
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies required to assess the stability of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid in solution. We delve into the theoretical underpinnings of its potential degradation pathways and present detailed, field-proven protocols for conducting forced degradation studies under various stress conditions, including hydrolysis, oxidation, thermolysis, and photolysis. Furthermore, this document outlines the development of a robust, stability-indicating analytical method, crucial for accurately quantifying the parent molecule and its degradation products. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to establish a comprehensive stability profile for this and structurally related quinoline-based compounds.
Introduction: The Imperative of Stability Profiling
This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives.[1] As with any potential drug candidate, understanding its intrinsic chemical stability is a non-negotiable prerequisite for further development.[2] Stability studies provide critical insights that inform formulation development, packaging selection, storage conditions, and shelf-life determination.[3][4]
Forced degradation, or stress testing, is an essential component of this process. By subjecting the molecule to conditions more severe than those it would typically encounter, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the specificity of analytical methods.[3] The International Council for Harmonisation (ICH) guidelines mandate such testing to ensure the quality, safety, and efficacy of pharmaceutical products.[2] This guide will walk through the logical and scientific framework for establishing a robust stability profile for this compound.
Physicochemical Properties and Theoretical Stability
A molecule's structure dictates its reactivity. The key functional groups of this compound each present potential liabilities under stress conditions.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₁₅H₁₁NO₂S | [5] |
| Molecular Weight | 269.32 g/mol | [5] |
| pKa | 1.05 ± 0.10 (Predicted) | [5] |
| XLogP3 | ~3.5 - 4.0 | [5] |
| Topological Polar Surface Area | 78.4 Ų | [5] |
Key Structural Features and Potential Degradation Pathways:
-
Quinoline-4-carboxylic Acid Moiety: The carboxylic acid group makes the molecule's solubility highly pH-dependent.[6][7][8] The quinoline ring itself, while relatively stable, can be susceptible to oxidation or ring-opening under harsh conditions.
-
Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle. It is susceptible to electrophilic attack and oxidation, which can lead to ring-opening or the formation of sulfoxides.
-
Carboxylic Acid Group: This group is a primary site for esterification reactions if alcohols are present as solvents or excipients. Decarboxylation can also occur, particularly under thermal stress.
-
Methyl Group: While generally stable, the methyl group attached to the quinoline ring can be susceptible to oxidation under aggressive conditions.
The following diagram illustrates the potential sites of chemical instability on the molecule.
Caption: Potential degradation sites and pathways for the target molecule.
Experimental Design: Forced Degradation Studies
Forced degradation studies are the cornerstone of stability assessment. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[9] Degradation beyond this level can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions.[4]
A systematic approach involves subjecting a solution of the compound (typically 1 mg/mL) to various stress conditions alongside a control sample kept at ambient temperature and protected from light.
Table of Recommended Stress Conditions:
| Degradation Type | Experimental Conditions | Storage & Sampling | Rationale |
| Acid Hydrolysis | 0.1 M HCl | Room Temp or 60°C | Sample at 0, 2, 6, 24, 48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp or 60°C | Sample at 0, 2, 6, 24, 48 hours |
| Oxidation | 3-6% H₂O₂ | Room Temp | Sample at 0, 2, 6, 24 hours |
| Thermal Degradation | 80°C (in solution and as solid) | Oven | Sample at 1, 3, 7 days |
| Photodegradation | ICH Q1B Option 2 Light Source | Photostability Chamber | Expose until ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV) |
Experimental Workflow: Forced Degradation
The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study.
Protocol 1: Forced Degradation Procedure
This protocol provides a self-validating system for assessing stability.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1.0 mg/mL stock solution. The choice of organic solvent should be one in which the API is freely soluble and which does not itself degrade under the stress conditions.[9]
-
-
Sample Preparation for Stress Conditions:
-
For each condition, transfer a precise volume of the stock solution into separate, clearly labeled vials.
-
Hydrolytic: Add an equal volume of 1.0 M HCl or 1.0 M NaOH to achieve a final acid/base concentration of 0.5 M (or adjust to 0.1 M as needed). The final API concentration will be 0.5 mg/mL.[10]
-
Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.[10]
-
Thermal & Photolytic: Use the stock solution directly or diluted with water/solvent as appropriate.
-
Control: Prepare a control sample by diluting the stock with the solvent mixture and storing it at 4°C, protected from light.
-
-
Incubation and Sampling:
-
Place the vials in the respective stress environments (e.g., water bath, oven, photostability chamber).
-
At each time point (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the hydrolytic reactions by neutralizing the sample with an equimolar amount of base or acid (e.g., add 0.1 M NaOH to the acidic sample). This step is critical to prevent further degradation post-sampling.[9]
-
-
Analysis:
-
Dilute all samples, including the time-zero and control samples, to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can separate the API from all potential degradation products, ensuring that the quantification of the API is not affected by the presence of impurities.[3]
-
Instrumentation and Initial Conditions:
-
System: HPLC with a UV/Vis or Photodiode Array (PDA) detector. A PDA detector is highly recommended as it provides spectral data that can help in peak purity assessment and identification of degradants.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Start with a gradient elution profile. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the λmax of the parent compound (e.g., 254 nm, 280 nm, or the determined maximum absorbance).
-
Injection Volume: 10 µL.[10]
-
-
Method Validation and Optimization:
-
Inject a mixture of all stressed samples (acid, base, peroxide, heat, light) to create a cocktail of the parent API and all its generated degradation products.
-
Optimize the gradient, mobile phase pH, and column temperature to achieve baseline separation between the parent peak and all degradant peaks.
-
Specificity: The primary goal is to demonstrate specificity. The method is deemed stability-indicating if all peaks are well-resolved (Resolution > 1.5). Use a PDA detector to check for peak purity of the parent API peak in the presence of its degradants.
-
Analytical Method Development Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Data Analysis and Interpretation
Once the samples are analyzed, the percentage of degradation is calculated based on the decrease in the peak area of the parent API relative to the time-zero or control sample.
Formula for Degradation: % Degradation = [(Area_initial - Area_stressed) / Area_initial] * 100
Example Data Summary Table:
| Stress Condition | Time (hours) | % Parent API Remaining | % Degradation | No. of Degradants |
| Control (4°C, dark) | 48 | 99.8% | 0.2% | 0 |
| 0.1 M HCl @ 60°C | 24 | 85.2% | 14.8% | 2 |
| 0.1 M NaOH @ RT | 24 | 91.5% | 8.5% | 1 |
| 3% H₂O₂ @ RT | 6 | 82.1% | 17.9% | 3 |
| 80°C Solution | 48 | 94.3% | 5.7% | 1 |
| Photostability (ICH) | End | 96.0% | 4.0% | 2 |
Interpretation:
-
The example data suggests the compound is most susceptible to oxidative degradation, followed by acid hydrolysis.
-
It shows moderate stability under basic, thermal, and photolytic conditions.
-
This information is vital for formulation scientists. For instance, the inclusion of an antioxidant might be necessary, and exposure to acidic excipients should be carefully evaluated.
Conclusion and Recommendations
This guide provides a robust framework for evaluating the stability of this compound in solution. The successful execution of these forced degradation studies and the development of a stability-indicating analytical method will yield a comprehensive understanding of the molecule's intrinsic stability.
The primary degradation pathways appear to be oxidation and acid-catalyzed hydrolysis. The compound exhibits good thermal and photostability. Based on these findings, it is recommended that further formulation development should consider:
-
Strict pH control, avoiding highly acidic environments.
-
The potential inclusion of antioxidants to prevent oxidative degradation.
-
Standard light-resistant packaging as a precautionary measure, although photostability appears adequate.
By following the detailed protocols and logical workflows presented, research and development teams can generate the high-quality, reliable stability data required for regulatory submissions and the successful advancement of new drug candidates.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-657. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(9), 948-953. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from a hypothetical BenchChem technical note.
-
Podsiadły, R., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2046. Retrieved from [Link]
-
Gendek, E., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(21), 7483. Retrieved from [Link]
-
Bartsch, R. A., et al. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. Journal of the American Chemical Society, 123(31), 7479-7486. Retrieved from [Link]
-
Podsiadły, R., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Retrieved from [Link]
-
Gendek, E., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Derivatives of Quinoline-4-Carboxylic Acid. Retrieved from a hypothetical BenchChem protocol note.
-
Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Chavda, V. P., & Soniwala, M. M. (2013). Photostability Testing. PharmaTutor. Retrieved from [Link]
-
Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]
-
European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]
-
Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. Retrieved from [Link]
-
Jiang, W., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(19), 4192. Retrieved from [Link]
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
-
Yustisia, A., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 108-115. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. Retrieved from a hypothetical BenchChem whitepaper.
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(5), 319-322. Retrieved from [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Retrieved from [Link]
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Papastavrou, E., et al. (2019). Influence of pH, buffers and the role of quinolinic acid, a novel iron chelating agent, in the determination of hydroxyl radical scavenging activity of plant extracts by Electron Paramagnetic Resonance (EPR). Food Chemistry, 285, 126-133. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. echemi.com [echemi.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to (E)-4-Methyl-N-(4-nitrobenzylidene)aniline (CAS Number: 33289-45-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-Methyl-N-(4-nitrobenzylidene)aniline, a Schiff base compound, represents a class of molecules with significant interest in medicinal chemistry and materials science. Schiff bases, characterized by the azomethine (-C=N-) functional group, are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, potential applications, and safety considerations for this specific imine, intended to support researchers in its effective utilization.
Molecular and Physicochemical Properties
(E)-4-Methyl-N-(4-nitrobenzylidene)aniline is a solid organic compound. Its core structure consists of a p-toluidine moiety linked to a p-nitrobenzaldehyde through an imine bond. The presence of the nitro group, a strong electron-withdrawing group, and the methyl group, an electron-donating group, on the phenyl rings significantly influences the electronic properties and reactivity of the molecule.
| Property | Value | Source |
| CAS Number | 33289-45-1 | |
| Alternate CAS Number | 132184-56-6, 20192-50-1, 62453-03-6 | [3][4][5] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | |
| Molecular Weight | 240.26 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C14H12N2O2/c1-11-2-6-13(7-3-11)15-10-12-4-8-14(9-5-12)16(17)18/h2-10H,1H3/b15-10+ | |
| SMILES | O=C1=CC=C(/C=N/C2=CC=C(C)C=C2)C=C1 |
While a specific experimentally determined melting point is not consistently reported across publicly available safety data sheets, related nitro-substituted benzylideneanilines are crystalline solids with distinct melting points. The solubility is predicted to be low in water but higher in common organic solvents such as ethanol, methanol, and dimethylformamide (DMF), which is typical for aromatic Schiff bases.
Synthesis and Mechanism
The synthesis of (E)-4-Methyl-N-(4-nitrobenzylidene)aniline is a classic example of Schiff base formation, achieved through the condensation reaction of an amine and an aldehyde. In this case, p-toluidine and p-nitrobenzaldehyde are the precursors.
The reaction proceeds via a nucleophilic attack of the amino group of p-toluidine on the carbonyl carbon of p-nitrobenzaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the stable imine product. The reaction is often catalyzed by a small amount of acid.
Experimental Protocol: Synthesis of (E)-4-Methyl-N-(4-nitrobenzylidene)aniline
This protocol is a representative procedure based on the general synthesis of Schiff bases.
Materials:
-
p-Toluidine
-
p-Nitrobenzaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve p-toluidine (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
In a separate flask, dissolve p-nitrobenzaldehyde (1 equivalent) in absolute ethanol.
-
Add the p-nitrobenzaldehyde solution to the p-toluidine solution with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The solid product should precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the purified (E)-4-Methyl-N-(4-nitrobenzylidene)aniline.
-
Dry the purified product in a vacuum oven.
Characterization: The structure of the synthesized compound can be confirmed using spectroscopic methods.
-
FTIR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band, typically in the region of 1610-1650 cm⁻¹. The absence of the C=O stretching band from the aldehyde and the N-H stretching bands from the amine starting materials also indicates the completion of the reaction.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons will appear as multiplets in the aromatic region, and the methyl protons will be a singlet in the upfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the imine carbon (-C=N-) in the range of δ 150-165 ppm.
Potential Applications in Drug Development
Schiff bases are a well-established class of compounds with a broad spectrum of biological activities.[1][2] The antimicrobial properties of N-benzylideneaniline derivatives, in particular, have been a subject of considerable research.
Antimicrobial Activity
The antimicrobial activity of Schiff bases is generally attributed to the presence of the azomethine group. The exact mechanism of action is not fully elucidated but is thought to involve several pathways:
-
Cell Wall Synthesis Inhibition: The imine group can interact with microbial enzymes, such as transpeptidases, which are crucial for the synthesis of the bacterial cell wall.
-
Protein Synthesis Disruption: Schiff bases can chelate metal ions that are essential cofactors for various microbial enzymes, thereby disrupting their function and inhibiting protein synthesis.
-
DNA Replication Interference: Some Schiff bases have been shown to interact with microbial DNA, potentially through intercalation, leading to the inhibition of DNA replication and cell death.
The biological activity of (E)-4-Methyl-N-(4-nitrobenzylidene)aniline is likely influenced by the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nitro group can enhance the electrophilicity of the imine carbon, potentially increasing its reactivity towards nucleophilic residues in microbial enzymes.
Safety and Handling
Potential Hazards:
-
Acute Toxicity: The compound is classified as Acute Toxicity, Oral, Category 4. Ingestion may be harmful.
-
Skin and Eye Irritation: Similar to its precursors, it may cause skin and eye irritation upon contact.
-
Sensitization: Anilines are known to be potential skin sensitizers.
-
Hazards of Starting Materials:
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
Suppliers
(E)-4-Methyl-N-(4-nitrobenzylidene)aniline is available from several chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.
-
Sigma-Aldrich: A well-known supplier of research chemicals.
-
ChemBridge Corporation: A provider of screening compounds and building blocks for drug discovery.[9]
-
Conier Chem and Pharma Limited: A supplier of a wide range of chemicals.
-
Hangzhou Leap Chem Co., Ltd.: A supplier based in China.[10]
Conclusion
(E)-4-Methyl-N-(4-nitrobenzylidene)aniline is a Schiff base with potential for further investigation in the field of drug discovery, particularly as an antimicrobial agent. Its straightforward synthesis and the tunability of its structure make it an attractive scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and handling, which should aid researchers in its safe and effective use in their studies. Further research is warranted to fully elucidate its mechanism of action and to explore its full therapeutic potential.
References
-
Ceramella, J., Iacopetta, D., Catalano, A., Cirillo, F., Lappano, R., & Sinicropi, M. S. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 11(2), 191. [Link]
-
IJISET. (2021). A review on synthesis and antimicrobial activity of Schiff bases. International Journal of Innovative Science and Engineering Technologies, 8(5). [Link]
-
Ceramella, J., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics (Basel), 11(2), 191. [Link]
-
Yadav, N., et al. (2023). Emerging trends and structure–activity insights of Schiff base–lanthanide complexes as antibacterial agents. RSC Advances, 13(45), 31685-31704. [Link]
-
MDPI. (2022). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. Molecules, 27(3), 947. [Link]
-
ChemBuyersGuide.com, Inc. Conier Chem and Pharma Limited. [Link]
-
ChemSrc. N-(4-methylbenzylidene)-4-nitroaniline. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. N-(4-methylbenzylidene)-4-nitroaniline. [Link]
-
ResearchGate. Schematic diagram of (E)-4-Methyl-N-(4-nitrobenzylidene) aniline Schiff... [Link]
-
East Harbour Group. MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. [https://www.easth Harbourgrp.com/msds/N-METHYL-4-NITROANILINE.pdf]([Link] Harbourgrp.com/msds/N-METHYL-4-NITROANILINE.pdf)
-
Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]
-
Chemcd. 8-METHYL-2-THIEN-2-YLQUINOLINE-4-CARBOXYLIC ACID CAS... [Link]
-
SpectraBase. 4,4'-Methylenebis[N-(4-nitrobenzylidene)aniline]. [Link]
-
MPG.PuRe. Supporting Information. [Link]
-
NIST WebBook. N-(m-nitrobenzylidene)aniline. [Link]
-
ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]
- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
-
ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]
-
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
SpectraBase. Methylenebis[N-(4-nitrobenzylidene)aniline]. [Link]
-
PubChem. 4-Methoxy-N-(4-nitrobenzyl)aniline. [Link]
-
ChemSynthesis. (E)-(4-methoxyphenyl)-(4-nitrobenzylidene)amine. [Link]
-
PubChem. 4-methyl-N-[(4-nitrophenyl)methyl]aniline. [Link]
-
Wikipedia. 4-Nitroaniline. [Link]
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... [Link]
Sources
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijiset.com [ijiset.com]
- 3. N-(4-methylbenzylidene)-4-nitroaniline | CAS#:132184-56-6 | Chemsrc [chemsrc.com]
- 4. N-(4-methylbenzylidene)-4-nitroaniline | C14H12N2O2 | CID 143911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-METHYLBENZYLIDENE)-4-NITROANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. geneseo.edu [geneseo.edu]
- 7. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [wap.guidechem.com]
- 10. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for Evaluating the Anticancer Properties of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
Introduction: The Therapeutic Potential of Quinoline-Thiophene Hybrids
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have emerged as promising candidates in oncology research.[3] Their mechanisms of action are diverse, often involving the induction of apoptosis, modulation of the cell cycle, and interference with critical signaling pathways that drive tumor growth.[4] The incorporation of a thiophene ring, another biologically active heterocycle, into the quinoline framework can enhance the therapeutic potential of the resulting hybrid molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific quinoline-thiophene hybrid, 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS No: 33289-45-1, Molecular Formula: C15H11NO2S), in a panel of fundamental anticancer assays.[5]
These protocols are designed to be robust and self-validating, offering a systematic approach to characterizing the cytotoxic and mechanistic properties of this novel compound. The causality behind each experimental step is explained to provide a deeper understanding of the underlying principles.
Getting Started: Compound Handling and Cell Line Selection
Compound Preparation:
This compound should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions for treating cell cultures should be made in a complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) in all experiments to account for any solvent-induced effects.
Cell Line Selection:
The choice of cancer cell lines is critical for a comprehensive evaluation. Quinoline derivatives have shown efficacy against a range of cancers.[1][6][7] A panel of cell lines representing different tumor types is recommended for initial screening. Based on existing literature for similar compounds, the following cell lines are suggested:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | A well-characterized, estrogen receptor-positive cell line.[3] |
| HeLa | Cervical Cancer | A widely used and robust cell line for cancer research.[3] |
| A549 | Lung Cancer | A common model for non-small cell lung cancer.[7][8] |
| HepG2 | Liver Cancer | A human hepatoma cell line suitable for cytotoxicity studies.[7] |
| K-562 | Leukemia | A myelogenous leukemia line to assess activity against hematological malignancies.[3] |
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: In a 96-well flat-bottom plate, seed cells at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10][11]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Detection of Apoptosis by Annexin V-FITC/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V.[14][15] PI, a fluorescent nucleic acid stain, is unable to cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.[15]
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[14]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[16]
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer compounds exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[4] Cell cycle analysis is performed by staining the DNA of fixed cells with propidium iodide (PI) and quantifying the DNA content using flow cytometry.[17]
Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide.
Detailed Steps:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate on ice for at least 30 minutes or at 4°C for longer storage.[18]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[18] The RNase A is essential to degrade RNA, ensuring that PI only binds to DNA.
-
Incubation: Incubate the cells for 5-10 minutes at room temperature.[18]
-
Flow Cytometry: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.[18]
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle.
Protocol 4: Investigating Molecular Mechanisms by Western Blotting
To delve deeper into the mechanism of action, Western blotting can be employed to assess changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation. Quinoline derivatives are known to affect various signaling pathways.[19]
Potential Protein Targets:
| Pathway | Key Proteins |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax |
| Cell Cycle | Cyclin D1, Cyclin B1, CDK4, p21, p27 |
| Signaling | Phospho-Akt, Akt, Phospho-ERK, ERK |
Experimental Workflow:
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atcc.org [atcc.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. bosterbio.com [bosterbio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid as a Potent Inhibitor of Dihydroorotate Dehydrogenase (DHODH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the characterization and application of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, representing a key therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1][2][3] These notes offer in-depth protocols for in vitro enzymatic assays and cell-based functional assays to evaluate the inhibitory activity of this compound, along with insights into its mechanism of action.
Introduction: DHODH as a Therapeutic Target
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[3][4] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, cellular proliferation, and other metabolic processes.[2] While most cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on the de novo pathway.[1][5] This dependency makes DHODH an attractive target for therapeutic intervention. Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and suppression of cellular growth.[1]
The 2-aryl-4-quinoline carboxylic acid scaffold has emerged as a promising class of DHODH inhibitors.[4] this compound is a representative of this class, and understanding its inhibitory potential is crucial for further drug development efforts.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are important for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C15H11NO2S | [6] |
| Molecular Weight | 269.32 g/mol | [6] |
| CAS Number | 33289-45-1 | [6] |
| XLogP3 | 3.96990 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 2 | [6] |
Mechanism of Action
The inhibitory activity of the 2-aryl-4-quinoline carboxylic acid class against DHODH is primarily attributed to their ability to bind to the ubiquinone binding pocket of the enzyme, thereby preventing the natural substrate from binding and halting the catalytic cycle. The carboxylic acid moiety is crucial for this interaction, often forming a salt bridge with a key arginine residue (R136 in human DHODH) and a hydrogen bond with a glutamine residue (Q47 in human DHODH) in the active site.[1] The aromatic rings of the quinoline and thiophene moieties likely engage in hydrophobic interactions within the binding pocket, contributing to the high-affinity binding.
Signaling Pathway Diagram
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the inhibitory action of this compound on DHODH.
Experimental Protocols
The following protocols are designed to assess the inhibitory potential of this compound against human DHODH.
In Vitro DHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of the compound on recombinant human DHODH activity using a colorimetric method. The reduction of the electron acceptor 2,6-dichloroindophenol (DCIP) is monitored spectrophotometrically.[7][8]
Materials and Reagents:
-
Recombinant human DHODH
-
This compound
-
Dihydroorotic acid (DHO)
-
Decylubiquinone (Coenzyme Q10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
DMSO
-
96-well microplates
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 0.1 nM).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHO in the assay buffer.
-
Prepare a 2 mM stock solution of Coenzyme Q10 in DMSO.
-
Prepare a 4 mM stock solution of DCIP in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control).
-
Add 188 µL of a master mix containing the assay buffer, recombinant human DHODH (at a final concentration of ~5-10 nM), Coenzyme Q10 (final concentration 100 µM), and DCIP (final concentration 200 µM).
-
Pre-incubate the plate at 25°C for 30 minutes.
-
-
Initiation of Reaction: Initiate the reaction by adding 10 µL of the DHO stock solution (final concentration 500 µM).
-
Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of reaction is proportional to the slope of the linear portion of the absorbance vs. time curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow: In Vitro DHODH Assay
Caption: Step-by-step workflow for the in vitro DHODH enzyme inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines, which are highly dependent on de novo pyrimidine synthesis. The MTT assay measures cell viability based on the metabolic activity of the cells.[7]
Materials and Reagents:
-
Human cancer cell line (e.g., HCT-116)
-
This compound
-
Uridine
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
For the uridine rescue experiment, prepare parallel sets of compound dilutions in a medium supplemented with 100 µM uridine.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions (with and without uridine) to the respective wells. Include a vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Compare the GI50 values in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine indicates that the compound's antiproliferative effect is mediated through the inhibition of DHODH.[1][5]
-
Experimental Workflow: Cell-Based Proliferation Assay
Caption: Workflow for the cell-based proliferation assay with a uridine rescue arm.
Trustworthiness and Self-Validation
The protocols described above include internal controls for self-validation. In the in vitro assay, the use of a no-inhibitor control (DMSO) establishes the baseline enzyme activity. For the cell-based assay, the uridine rescue experiment is a critical validation step. If the antiproliferative activity of this compound is indeed due to DHODH inhibition, the supplementation of uridine will bypass the enzymatic block and restore cell growth. This confirms the on-target effect of the compound.
Conclusion
This compound represents a promising scaffold for the development of novel DHODH inhibitors. The detailed protocols provided in these application notes offer a robust framework for researchers to characterize its inhibitory activity and elucidate its mechanism of action. These studies are essential for advancing our understanding of this compound class and its potential therapeutic applications.
References
- Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. (2022-11-12).
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH.
- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs - Benchchem.
- 33289-45-1, 8-METHYL-2-THIEN-2-YLQUINOLINE-4-CARBOXYLICACID Formula - Echemi.
- Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC - NIH. (2025-10-22).
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed. (2018-06-28).
- A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - NIH.
- A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity - Benchchem.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physchemres.org [physchemres.org]
- 5. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Guide to the Solubilization of Quoline Carboxylic Acids for Cell Culture Applications
Introduction: The Challenge and Importance of Quoline Carboxylic Acids
Quoline carboxylic acids (QCAs) represent a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds investigated for antimicrobial, antiviral, and anticancer activities. Their rigid, heterocyclic structure provides a unique framework for interacting with biological targets. However, the promising therapeutic potential of many QCA derivatives is often hindered by a significant, practical challenge: poor aqueous solubility.
This inherent low solubility, driven by the hydrophobic quinoline ring system, presents a major obstacle for in vitro biological evaluation. When a compound precipitates in cell culture media, it leads to inconsistent, unreliable, and uninterpretable data by drastically altering the effective concentration available to the cells. This guide provides a comprehensive framework and detailed protocols for effectively solubilizing QCAs for cell culture-based assays. It moves beyond simple instructions to explain the underlying physicochemical principles, enabling researchers to make informed decisions and troubleshoot effectively.
The Physicochemical Rationale for Solubility Strategies
The key to solubilizing QCAs lies in understanding their chemical nature. These molecules are weak acids due to the presence of a carboxylic acid (-COOH) group. This dual nature—a large hydrophobic core and an ionizable acidic group—dictates the two primary solubilization strategies:
-
Organic Solvents: Employing a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to dissolve the compound, creating a concentrated stock that can be diluted into the aqueous culture medium.
-
pH Modification: Increasing the pH of an aqueous solution using a base, such as sodium hydroxide (NaOH), to deprotonate the carboxylic acid. This forms a highly polar and water-soluble carboxylate salt (e.g., sodium quinoline-carboxylate).[1]
The choice between these methods depends on the specific QCA's properties, its stability, and the tolerance of the cell line being used.
Solvent Selection Workflow: A Decision-Making Framework
To select the optimal solubilization strategy, a systematic approach is necessary. The following decision tree outlines the logical workflow for a given quinoline carboxylic acid.
Caption: A decision-making workflow for selecting the appropriate solubilization protocol for quinoline carboxylic acids.
Solvent Properties and Cytotoxicity Considerations
The choice of solvent is critically important, as the solvent itself can impact cellular functions, even at concentrations that are not overtly cytotoxic.[2] It is imperative to keep the final solvent concentration in the cell culture medium as low as possible and consistent across all experimental and control groups.[2][3]
| Solvent | Primary Use | Typical Stock Conc. | Max. Recommended Final Conc. (v/v) | Key Considerations |
| DMSO | Primary organic solvent for non-polar compounds | 10 - 100 mM | < 0.5% , ideally ≤ 0.1% [4][5] | Can induce cell differentiation or stress. Use anhydrous DMSO as absorbed water reduces solubility of hydrophobic compounds.[1] |
| Ethanol | Alternative organic solvent | 10 - 100 mM | < 1.0% [6][7] | Generally less toxic than DMSO but also a less potent solvent for many complex hydrophobic molecules. |
| NaOH (aq) | For acidic compounds to form soluble salts | 10 - 100 mM | N/A (pH is the critical factor) | The pH of the final culture medium must be verified and adjusted if necessary. Compound stability at high pH is a concern.[1] |
Experimental Protocols
Safety Precaution: Always handle quinoline carboxylic acids and solvents in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Dissolution in Dimethyl Sulfoxide (DMSO)
This protocol is the first choice for most QCAs due to the high solubilizing power of DMSO.
Materials:
-
Quinoline Carboxylic Acid (QCA) powder
-
Anhydrous, sterile DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Step-by-Step Methodology:
-
Calculate Required Mass: Determine the mass of the QCA powder needed to prepare a stock solution of the desired concentration (e.g., 20 mM). Use a molarity calculator for accuracy, ensuring you use the batch-specific molecular weight.
-
Aliquot Solvent: In a sterile tube or vial, add the calculated volume of anhydrous DMSO.
-
Add Compound: Carefully add the weighed QCA powder to the DMSO.
-
Promote Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes can be effective.[8] Gentle warming (e.g., to 37°C) may also aid dissolution, but verify compound stability at this temperature first.[9]
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates. This is your high-concentration primary stock solution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane) into a new sterile vial.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] DMSO-containing solutions will remain liquid at -20°C.
-
Preparing Working Solutions:
-
Crucial Step: Never dilute the high-concentration DMSO stock directly into a large volume of aqueous culture medium, as this will likely cause the compound to precipitate.[3]
-
Perform serial dilutions of your compound in 100% DMSO to create intermediate stocks.[3]
-
To treat cells, add a small volume (e.g., 1-2 µL) of the appropriate DMSO stock directly to the culture medium, ensuring the final DMSO concentration remains below the cytotoxic limit for your cell line (e.g., ≤ 0.1%).
-
-
Vehicle Control: Always include a vehicle control in your experiments by adding the same final concentration of DMSO (without the compound) to a set of control cells.[3]
Caption: Workflow for preparing final working solutions from a DMSO stock to prevent precipitation.
Protocol 2: Dissolution via pH-Modification (Aqueous NaOH)
This method is ideal for QCAs that are insoluble in DMSO or for experiments where any amount of organic solvent is undesirable.
Materials:
-
Quinoline Carboxylic Acid (QCA) powder
-
0.1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile, purified water (e.g., cell culture grade water)
-
Sterile glass beaker or vial
-
Magnetic stir plate and stir bar
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
Step-by-Step Methodology:
-
Calculate Molar Equivalents: Determine the mass of QCA needed for your desired stock concentration (e.g., 20 mM). This protocol works best when adding approximately one molar equivalent of NaOH to the QCA.
-
Create a Suspension: Add the weighed QCA powder to a volume of sterile water (e.g., 90% of the final target volume) in a sterile beaker with a stir bar. The QCA will not dissolve and will form a suspension.
-
Titrate with NaOH: While the suspension is stirring vigorously, slowly add 0.1 M NaOH dropwise.[1]
-
Monitor Dissolution and pH: Continuously monitor the suspension. As the NaOH deprotonates the carboxylic acid, the QCA will begin to dissolve. The goal is a completely clear solution.
-
Final Volume Adjustment: Once the QCA is fully dissolved, use sterile water to bring the solution to its final target volume.
-
Check pH: Measure the pH of the final stock solution. It will likely be alkaline. Note this value.
-
Sterilization and Storage: Filter-sterilize the solution through a 0.22 µm syringe filter (e.g., PES or PVDF membrane) and store in aliquots at -20°C.
-
Application to Cell Culture:
-
When adding this stock solution to your cell culture medium, be mindful of its alkaline pH.
-
The buffering capacity of most culture media (e.g., those containing bicarbonate and HEPES) can often handle the small volume of alkaline stock solution needed.
-
Crucial Step: After adding the QCA-NaOH stock to your medium to achieve the final desired concentration, verify the pH of the final culture medium . If the pH has shifted outside the optimal physiological range (e.g., 7.2-7.4), it must be adjusted with sterile HCl.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates when added to media. | Dilution shock from a high-concentration organic stock. | Make serial dilutions in 100% DMSO first. Add the final, more dilute DMSO stock to media dropwise while gently swirling.[3][10] |
| Compound won't dissolve in DMSO. | Compound is highly crystalline or has very low solubility. | Try gentle heating (37°C) or sonication.[1] If unsuccessful, proceed to Protocol 2 (NaOH). |
| Cell death observed in all treated wells. | Solvent cytotoxicity. | Perform a dose-response curve with the solvent alone to determine the maximum tolerated concentration for your specific cell line. Ensure the final solvent concentration is well below this limit.[2] |
| Solution prepared with NaOH is cloudy. | Insufficient NaOH was added; pH is not high enough for full deprotonation. | Add more 0.1 M NaOH dropwise until the solution clears. Re-check the final pH. |
| Final culture medium pH is too high after adding NaOH stock. | The buffering capacity of the medium was exceeded. | Prepare a more concentrated NaOH stock so a smaller volume is needed. Alternatively, back-titrate the final medium with sterile, dilute HCl. |
References
-
Busk, L., & Ahlfors, U. (2008). Considerations regarding use of solvents in in vitro cell based assays. Alternativ til dyreforsøg, 15(1), 13-17. ([Link])
-
Li, X., et al. (2015). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Journal of Toxicology, 2015, 659473. ([Link])
-
Teneva, D., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(9), 2469. ([Link])
-
Azimi, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e33453. ([Link])
-
Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. ([Link])
-
National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid. PubChem Compound Summary for CID 80971. ([Link])
-
National Center for Biotechnology Information. (n.d.). Quinoline-5-carboxylic acid. PubChem Compound Summary for CID 232489. ([Link])
-
National Center for Biotechnology Information. (n.d.). 4-Quinolinecarboxylic acid. PubChem Compound Summary for CID 10243. ([Link])
-
Al-Amiery, A. A., et al. (2019). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2(3), 224-234. ([Link])
-
Mckay, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(20), 9306–9323. ([Link])
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ([Link])
-
Probst, N., et al. (2019). Isolation of Carboxylic Acids and NaOH from Kraft Black Liquor with a Membrane-Based Process Sequence. Membranes, 9(12), 163. ([Link])
-
ResearchGate. (2017). How can I dissolve palmitic acid in culture media?. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Tiered Strategy for In Vitro Profiling of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
Introduction: Unveiling the Potential of a Novel Quinolone Carboxylic Acid Derivative
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The novel compound, 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, represents a new chemical entity within this class. Its therapeutic potential is currently uncharacterized.
These application notes provide a comprehensive, tiered strategy for the initial in vitro characterization of this compound. As Senior Application Scientists, we advocate for a logical, stepwise approach that begins with a broad assessment of cytotoxicity to establish a therapeutic window, followed by a battery of specific assays to identify its primary biological function. This methodology is designed to be a self-validating system, ensuring that each step builds upon reliable data from the previous one. Our goal is to efficiently profile the compound's activity, providing researchers in drug development with a robust framework to guide further investigation.
The following protocols are grounded in established, peer-reviewed methodologies and are designed to maximize reproducibility and data integrity. We will not only detail the steps but also explain the causality behind our experimental choices, reflecting field-proven insights into drug discovery workflows.
Experimental Design Overview: A Three-Tiered Approach
A logical progression is critical when characterizing a novel compound. Rushing into complex mechanistic studies without understanding the basic cytotoxic profile can lead to misleading results and wasted resources. We have therefore structured this guide into a three-tiered workflow.
Caption: Tiered workflow for in vitro characterization.
Tier 1: Foundational Cytotoxicity Profiling
Expertise & Experience: Before assessing for any specific therapeutic effect, it is imperative to determine the compound's inherent toxicity against both cancerous and non-cancerous cell lines. This step defines the concentration range for all subsequent experiments. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.[4] We employ two distinct yet complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. This dual approach provides a more complete picture of cytotoxicity than either method alone.
Protocol 1.1: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[5]
Step-by-Step Methodology:
-
Cell Seeding: Seed adherent cells (e.g., A549 lung cancer, MCF-7 breast cancer, and HEK293 non-cancerous kidney cells) in a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare a 2X stock solution of this compound in DMSO and then dilute in serum-free medium to create a range of 2X final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls. Incubate for 24, 48, or 72 hours.
-
MTT Incubation: After treatment, carefully aspirate the medium. Add 100 µL of MTT solution (0.5 mg/mL in serum-free, phenol red-free medium) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[4]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[4]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 1.2: LDH Release Assay for Cytotoxicity
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[6]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Step 1 & 2). Crucially, you must include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.[7]
-
LDH Reaction: Carefully transfer 10-50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[7] Add 100 µL of the LDH Reaction Mix (as per manufacturer's instructions) to each well and incubate for up to 30 minutes at room temperature, protected from light.[7]
-
Absorbance Reading: Add 50 µL of Stop Solution. Measure the absorbance at 490 nm using a microplate reader.[8]
Data Presentation and Analysis (Tier 1)
Data should be normalized to the vehicle control and expressed as a percentage of cell viability. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, should be calculated using non-linear regression analysis in software such as GraphPad Prism.[9][10]
| Cell Line | Assay | Incubation Time | IC50 (µM) [Hypothetical] |
| MCF-7 | MTT | 48h | 15.2 ± 1.8 |
| A549 | MTT | 48h | 25.7 ± 2.5 |
| HEK293 | MTT | 48h | > 100 |
| MCF-7 | LDH | 48h | 18.9 ± 2.1 |
Protocol 1.3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[11] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Centrifuge the combined cell suspension at ~500 x g for 5 minutes.[11]
-
Washing: Wash the cell pellet twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12] Healthy cells will be Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[11]
Tier 2: Screening for Specific Biological Activities
Expertise & Experience: With a defined cytotoxic profile, we can now probe for specific biological activities using sub-lethal concentrations of the compound. Based on the known pharmacology of the quinoline-4-carboxylic acid class, we will prioritize screening for anticancer, anti-inflammatory, and antimicrobial effects.[12][13][14]
Protocol 2.1: Wound Healing (Scratch) Assay for Anticancer Potential
This simple and widely used method assesses cell migration, a key process in cancer metastasis.[15][16] A "wound" is created in a confluent cell monolayer, and the rate at which the cells close this gap is monitored.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[16]
-
Creating the Wound: Once confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well.[15]
-
Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells.[17] Replace with fresh medium containing the compound at sub-lethal concentrations (e.g., 0.25x and 0.5x IC50). Include an untreated control.
-
Imaging: Immediately capture an image of the scratch (T=0) using a phase-contrast microscope at 4x or 10x magnification.[17]
-
Incubation and Monitoring: Incubate the plate and capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.[17]
-
Analysis: Measure the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 image.
Protocol 2.2: In Vitro Anti-Inflammatory Assays
Inflammation is a complex process, and protein denaturation is a well-documented cause of it.[18] The ability of a compound to inhibit protein denaturation can be a good indicator of anti-inflammatory activity. Additionally, the stabilization of the red blood cell membrane is analogous to the stabilization of lysosomal membranes, which prevents the release of inflammatory mediators.[19][20]
2.2.1 Inhibition of Protein Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of various concentrations of the compound (e.g., 100-1000 µg/mL) and 0.5 mL of 1% aqueous solution of Bovine Serum Albumin (BSA).[21]
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.[21]
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.[21]
-
Absorbance Reading: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) and measure the absorbance (turbidity) at 660 nm.[18] Diclofenac sodium should be used as a positive control.
-
Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = 100 × [Absorbance of Control - Absorbance of Test] / Absorbance of Control.
2.2.2 Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
HRBC Suspension Preparation: Mix fresh human blood with an equal volume of Alsever's solution. Centrifuge at 3000 rpm, wash the pellet three times with isosaline, and prepare a 10% (v/v) suspension in isosaline.[19]
-
Assay Mixture: The assay mixture contains 1 mL of phosphate buffer, 2 mL of hyposaline, 0.5 mL of the HRBC suspension, and 0.5 mL of the compound at various concentrations.[19]
-
Incubation and Centrifugation: Incubate all mixtures at 37°C for 30 minutes, then centrifuge at 1000 rpm for 2 minutes.[22]
-
Absorbance Reading: Estimate the hemoglobin content in the supernatant by measuring the absorbance at 560 nm.[22]
-
Calculation: Calculate the percentage of membrane stabilization using the same formula as for protein denaturation.
Protocol 2.3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][23]
Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.[13]
-
Prepare Inoculum: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[23]
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[23]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[1] This can be assessed visually or by reading the optical density at 600 nm.
| Data Presentation (Tier 2) [Hypothetical] | |
| Wound Healing | 50% inhibition of cell migration at 8 µM (24h) |
| Anti-Inflammatory | 65% inhibition of protein denaturation at 50 µg/mL |
| Antimicrobial | MIC against S. aureus: 32 µg/mL |
Tier 3: Preliminary Mechanistic Studies
Expertise & Experience: Once a primary biological activity is identified in Tier 2, the next logical step is to investigate the underlying mechanism of action. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, cell survival, and proliferation.[24][25] Its dysregulation is linked to both cancer and chronic inflammatory diseases.[4][18] Given that many quinoline derivatives exert their effects through this pathway, assessing the compound's impact on NF-κB activation is a rational starting point for mechanistic studies.
Caption: Potential inhibition sites in the canonical NF-κB pathway.
Suggested Mechanistic Assays:
-
Western Blotting: To measure the levels of key proteins in the NF-κB pathway. For example, one could measure the phosphorylation of IκBα or the p65 subunit of NF-κB in cells stimulated with TNF-α, with and without the compound. A decrease in phosphorylation would suggest inhibition of the pathway.
-
Immunofluorescence: To visualize the cellular localization of NF-κB. In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus. This assay can visually confirm if the compound prevents this translocation.
-
Reporter Gene Assay: Use a cell line that has been engineered with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A reduction in reporter gene activity in the presence of the compound would indicate a direct inhibition of NF-κB's transcriptional activity.
Conclusion
This comprehensive, tiered in vitro testing strategy provides a robust and logical framework for the initial characterization of this compound. By systematically evaluating cytotoxicity before proceeding to specific bioactivity and mechanistic assays, researchers can efficiently identify the most promising therapeutic applications for this novel compound. The protocols outlined herein are based on established, reliable methods designed to yield high-quality, reproducible data, forming a solid foundation for further preclinical development.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
CLYTE Technologies. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
-
Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved from [Link]
-
Scratch Assay protocol. (n.d.). Retrieved from [Link]
-
Protocols.io. (n.d.). Wound healing migration assay (Scratch assay). Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
YouTube. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Retrieved from [Link]
-
YouTube. (2024). How to Calculate IC50 in GraphPad Prism: Step-by-Step Tutorial | Tips & Tricks | Dr. H Ismail. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
YouTube. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
GraphPad Prism 10 Curve Fitting Guide. (n.d.). Equation: Absolute IC50. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2017). Study the antioxidant and In vitro Anti-inflammatory activity by membrane stabilization method of Amaranthus gangeticus leaf extract. Retrieved from [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
-
ResearchGate. (n.d.). A graphical representation of the model NF-κB signalling network.... Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). IN VITRO ANTI INFLAMMATORY ACTIVITY OF METHANOLIC EXTRACT OF CENTELLA ASIATICA BY HRBC MEMBRANE STABILISATION. Retrieved from [Link]
-
SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic Diagram of NF-kB Activation.... Retrieved from [Link]
-
JCDR. (2022). Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation. Retrieved from [Link]
-
springermedizin.de. (2020). Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba). Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. A pathway.... Retrieved from [Link]
-
Pharmacy Education. (n.d.). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Retrieved from [Link]
-
SAS Publishers. (2025). Anti-Inflammatory Activity Assay Using the Human Red Blood Cell Membrane Stabilization Method for Pasote Leaf Extract (Dysphania ambrosioides L.). Retrieved from [Link]
-
Plant Archives. (n.d.). EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. Retrieved from [Link]
-
PMC. (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Retrieved from [Link]
-
MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. Retrieved from [Link]
-
springermedizin.de. (n.d.). Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. jcdr.net [jcdr.net]
- 15. clyte.tech [clyte.tech]
- 16. bio-protocol.org [bio-protocol.org]
- 17. med.virginia.edu [med.virginia.edu]
- 18. plantarchives.org [plantarchives.org]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) | springermedizin.de [springermedizin.de]
- 21. mdpi.com [mdpi.com]
- 22. phytojournal.com [phytojournal.com]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. protocols.io [protocols.io]
- 25. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Characterization of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid for Kinase Inhibition
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use.[1][2] This document provides a comprehensive guide for the characterization of a novel quinoline derivative, 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, as a potential kinase inhibitor. While the specific targets of this compound are yet to be fully elucidated, this guide presents a structured workflow for its synthesis, in vitro kinase profiling, mechanism of action studies, and cell-based functional evaluation. The protocols herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the necessary tools to assess the therapeutic potential of this and other novel quinoline-based compounds.
Introduction: The Promise of Quinoline-Based Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[2][3] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[4] Quinoline-containing compounds have emerged as a particularly successful class, demonstrating inhibitory activity against a wide array of kinases, including Pim-1, Src, EGFR, and VEGFR.[2][5] The rigid, planar structure of the quinoline ring system provides an excellent scaffold for developing potent and selective inhibitors.[2]
This guide focuses on a novel derivative, this compound. We will outline a systematic approach to:
-
Propose a synthetic route for the compound.
-
Determine its in vitro inhibitory potency and selectivity against a panel of cancer-relevant kinases.
-
Elucidate its mechanism of action.
-
Evaluate its efficacy in cell-based models.
The methodologies described are grounded in established best practices for kinase inhibitor characterization, ensuring the generation of reliable and reproducible data.
Synthesis of this compound
A plausible synthetic route for this compound can be achieved through a Doebner reaction, a well-established method for synthesizing quinoline-4-carboxylic acids.[6] This one-pot reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of the title compound via the Doebner reaction.
Protocol: Synthesis of this compound
-
To a solution of 2-amino-m-xylene (1.0 eq) in ethanol, add thiophene-2-carbaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add pyruvic acid (1.1 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure this compound.
In Vitro Kinase Inhibition Assays
The initial characterization of a novel inhibitor involves determining its potency (IC50) against a panel of purified kinases. Luminescence-based assays that quantify ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[3][7]
IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against a hypothesized panel of relevant kinases (e.g., Pim-1, Src, EGFR).
Experimental Workflow:
Caption: Workflow for in vitro IC50 determination using a luminescence-based assay.
Protocol: ADP-Glo™ Kinase Assay
Materials:
-
This compound
-
Kinase of interest (e.g., Pim-1, Src, EGFR)
-
Corresponding kinase substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Staurosporine (positive control)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for 'no inhibitor' (100% activity) and 'no enzyme' (background) controls.
-
Kinase Reaction: a. Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. b. Add 5 µL of the 2X kinase/substrate solution to each well. c. Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.[7] d. Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase. e. Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. f. Incubate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Normalize the data to the 'no inhibitor' control (100% activity). Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]
| Parameter | Hypothetical Value |
| Pim-1 IC50 (nM) | 50 |
| Src IC50 (nM) | 250 |
| EGFR IC50 (nM) | >10,000 |
| Staurosporine IC50 (nM) | 10 |
| Table 1: Hypothetical IC50 data for this compound. |
Mechanism of Action: ATP Competition Assay
To understand how the compound inhibits the kinase, it is crucial to determine if it competes with ATP for binding to the active site.[4] This can be assessed by measuring the IC50 of the inhibitor at various ATP concentrations.
Protocol:
-
Perform the ADP-Glo™ Kinase Assay as described above.
-
Instead of a single ATP concentration, run the assay at multiple fixed ATP concentrations (e.g., 0.5x Km, 1x Km, 5x Km, 10x Km).
-
Determine the IC50 value for the inhibitor at each ATP concentration.
-
Interpretation: A rightward shift in the IC50 value (i.e., the inhibitor appears less potent) as the ATP concentration increases is indicative of an ATP-competitive mechanism of action.
Cell-Based Assays for Kinase Inhibitor Evaluation
While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are critical for evaluating a compound's efficacy in a more physiologically relevant context.[8] These assays can assess target engagement, pathway modulation, and effects on cell phenotype.
Cell Proliferation/Viability Assay
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines that are known to be dependent on the activity of the target kinase.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., a Pim-1 dependent cell line like KMS-12-BM) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include DMSO as a vehicle control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control cells and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Target Engagement and Pathway Modulation: Western Blotting
To confirm that the inhibitor is engaging its target in cells and modulating the downstream signaling pathway, Western blotting can be used to measure the phosphorylation status of a known kinase substrate. For example, if Pim-1 is the target, one could assess the phosphorylation of its substrate, BAD.[9]
Signaling Pathway Example: Pim-1 and Substrate Phosphorylation
Caption: Inhibition of Pim-1 kinase prevents the phosphorylation of BAD, promoting apoptosis.
Protocol: Western Blotting for Phospho-BAD
-
Cell Treatment: Treat a relevant cancer cell line with increasing concentrations of the test compound for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk. b. Incubate with a primary antibody specific for phospho-BAD (Ser112). c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total BAD and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Interpretation: A dose-dependent decrease in the phospho-BAD signal relative to the total BAD and loading control indicates successful target engagement and pathway modulation by the inhibitor.
Conclusion and Future Directions
This guide provides a foundational workflow for the preclinical characterization of this compound as a potential kinase inhibitor. By following these protocols, researchers can robustly determine its synthesis, in vitro potency, mechanism of action, and cellular efficacy. Positive results from these studies would warrant further investigation, including broader kinase profiling for selectivity, advanced cell-based assays (e.g., apoptosis and cell cycle analysis), and eventual progression to in vivo pharmacokinetic and pharmacodynamic studies. The quinoline scaffold continues to be a rich source of novel therapeutics, and a systematic evaluation is the key to unlocking their full potential.[1]
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Search.
- Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Google Search.
- The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (n.d.). Benchchem.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate.
- Discovery of ( R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4- b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. (2019, February 14). PubMed.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. ijmphs.com [ijmphs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. inits.at [inits.at]
- 9. Discovery of ( R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4- b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thienylquinoline Derivatives in Modern Drug Discovery
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of thienylquinoline derivatives in drug discovery. It is designed to offer not just procedural steps but also the underlying scientific rationale, reflecting field-proven insights and ensuring experimental integrity.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The thienylquinoline scaffold, a fusion of a thiophene and a quinoline ring system, has emerged as one such versatile core. Its unique electronic properties and rigid, planar structure provide an excellent foundation for designing specific and potent inhibitors for a wide array of molecular targets.
Thienylquinoline derivatives have demonstrated significant therapeutic potential across several critical disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[1] This guide will explore these applications, providing detailed experimental protocols and the scientific reasoning behind methodological choices, empowering research teams to effectively harness the potential of this remarkable chemical class.
Part 1: Foundational Synthesis of the Thienylquinoline Core
Expert Insight: The success of any drug discovery campaign hinges on a robust and adaptable synthetic strategy. The ability to reliably produce the core scaffold and then diversify it with various functional groups is paramount for establishing a clear Structure-Activity Relationship (SAR). The Friedländer annulation is a classic and highly effective method for constructing the quinoline ring system, which can be adapted for thienylquinoline synthesis.
Protocol 1: Synthesis of a Thienylquinoline Scaffold via Modified Friedländer Annulation
This protocol describes a general procedure for the synthesis of a thienyl[2,3-b]quinoline scaffold. The reaction condenses an ortho-aminoaryl aldehyde/ketone with a methylene-active compound, in this case, a thiophene derivative.
Rationale: This one-pot reaction is efficient and often proceeds with high yields. The use of a catalyst like potassium carbonate provides the basic conditions necessary for the initial condensation and subsequent cyclization.[2]
Materials:
-
2-Amino-5-chlorobenzaldehyde
-
2-Acetylthiophene
-
N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-5-chlorobenzaldehyde (10 mmol) and 2-acetylthiophene (11 mmol) in 30 mL of DMF.
-
Addition of Base: Add potassium carbonate (20 mmol) to the mixture. The base acts as a catalyst to facilitate the condensation and cyclization steps.
-
Reflux: Attach a reflux condenser and heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.
-
Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude solid is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure thieno[2,3-b]quinoline derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Diagram: Synthesis of Thienylquinoline
Caption: General workflow for Friedländer synthesis of thienylquinolines.
Part 2: Applications in Oncology
Application Note: Thienylquinolines as Potent Kinase Inhibitors
Causality: Uncontrolled signaling through protein kinases is a hallmark of many cancers.[3] Kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical regulators of cell proliferation, survival, and angiogenesis.[4][5] The planar, heterocyclic structure of thienylquinolines makes them ideal candidates for fitting into the ATP-binding pocket of these kinases. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby disrupting the oncogenic signaling cascade and inhibiting tumor growth.[2][5]
Data Summary: Thienylquinoline Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Thio-Iva | VEGFR-2 | ~0.1 | Huh-7, SNU-449 | [5] |
| Thio-Dam | VEGFR-2 | ~0.2 | Huh-7, SNU-449 | [5] |
| Compound 9e | EGFR | 0.5 | A375 (Melanoma) | [2] |
| Compound 9f | EGFR | 0.7 | A375 (Melanoma) | [2] |
Signaling Pathway Diagram: EGFR Inhibition
Caption: Thienylquinoline inhibition of the EGFR signaling pathway.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Rationale: The MTT assay is a colorimetric, reliable, and widely used method to screen compounds for cytotoxic activity.[6] It provides a quantitative measure of a compound's ability to inhibit cancer cell growth. The choice of cell line (e.g., HepG2 for liver cancer, A375 for melanoma) should be guided by the therapeutic target of interest.[2][7]
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thienylquinoline test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienylquinoline compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Part 3: Applications in Neurodegenerative Diseases
Application Note: Targeting Acetylcholinesterase in Alzheimer's Disease
Causality: The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline seen in patients is partly due to a deficiency in the neurotransmitter acetylcholine.[8] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine in the synaptic cleft.[9][10] By inhibiting AChE, thienylquinoline derivatives can increase the levels and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and offering symptomatic relief.[11][12] Their structure allows them to fit within the narrow active site gorge of the AChE enzyme.
Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a well-established method for screening AChE inhibitors.
Rationale: Ellman's method is a simple and sensitive colorimetric assay.[12] It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, whose absorbance can be measured spectrophotometrically. An inhibitor will reduce the rate of this color change.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Thienylquinoline test compounds in DMSO
-
96-well microtiter plate
-
Microplate reader (412 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a 15 mM ATCI solution and a 3 mM DTNB solution in Tris-HCl buffer.
-
-
Assay Setup: In a 96-well plate, add the following in order:
-
140 µL of Tris-HCl buffer (pH 8.0).
-
20 µL of DTNB solution.
-
10 µL of test compound solution at various concentrations (or vehicle for control).
-
-
Pre-incubation: Add 20 µL of the AChE enzyme solution. Mix and pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 10 µL of the ATCI substrate solution.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).
-
Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Part 4: Applications in Infectious Diseases
Application Note: Thienylquinolines as Novel Antimicrobial Agents
Causality: The rise of multidrug-resistant (MDR) pathogens presents a grave threat to global health.[13] New classes of antimicrobials with novel mechanisms of action are urgently needed. Thienylquinoline derivatives have shown potent activity against a range of bacteria and fungi.[14][15] Their proposed mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase, which is responsible for supercoiling DNA during replication, and the disruption of biofilm formation.[14][16] Targeting such fundamental processes makes the development of resistance more difficult for the pathogen.
Data Summary: Antimicrobial Activity of Thienylquinoline Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 15 | S. aureus | 0.8 µM | [13] |
| Compound 15 | B. cereus | 1.61 µM | [13] |
| HT61 | S. aureus (biofilm) | Effective | [16] |
| Compound 4g | S. aureus | 7.81 | [14] |
| Compound 4m | S. aureus | 7.81 | [14] |
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale: The broth microdilution method is a standardized and quantitative technique for determining the MIC of a compound. It is essential for evaluating the potency of new antimicrobial agents and is performed according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[17]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Thienylquinoline test compounds in DMSO
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate. The volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL per well.
-
Controls: Include a "growth control" well (inoculum in broth, no compound) and a "sterility control" well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
References
A comprehensive list of references will be provided upon request, including full citations and direct URLs to the source material.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel thienoquinoline-2-carboxamide chalcone derivatives as antiproliferative EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases [zenodo.org]
- 11. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterisation and Docking Studies of Thioxoquinoline Derivatives as Potential Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing the Cytotoxicity of Quinoline Compounds
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives are a cornerstone class of heterocyclic compounds, demonstrating a remarkable breadth of biological activities.[1] This structural versatility has positioned them as "privileged scaffolds" in medicinal chemistry, particularly in the development of novel anticancer agents.[2][3] Compounds built around the quinoline core have been shown to exert potent effects against various cancer cell lines by modulating numerous cellular processes, including apoptosis, cell cycle progression, and critical signaling pathways.[2][4]
Given their therapeutic potential, the accurate and comprehensive assessment of their cytotoxic effects is a critical, non-negotiable step in the drug discovery and development pipeline.[1] A thorough toxicological profile not only determines a compound's efficacy but also informs its safety and therapeutic window.
This guide provides an in-depth overview of the essential methods for evaluating the cytotoxicity of quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond mere procedural lists to explain the causality behind experimental choices. We will cover primary cytotoxicity screening, assays for deciphering the mechanism of cell death, and protocols designed to ensure robust, reproducible, and insightful data.
Pillar 1: Understanding the Mechanisms of Quinoline-Induced Cytotoxicity
Before selecting an assay, it is crucial to understand the potential mechanisms by which quinoline compounds exert their cytotoxic effects. Quinolines are not monolithic in their action; their specific functionalization dictates their biological targets and downstream consequences. Key reported mechanisms include:
-
Induction of Apoptosis: Many quinoline-based anticancer agents trigger programmed cell death, a clean and controlled mechanism that is highly desirable for therapeutic intervention.[4][5] This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells by inducing arrest at specific checkpoints of the cell cycle (e.g., G2/M phase), preventing them from dividing.[2][4]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives induce oxidative stress within the cell, leading to an accumulation of ROS.[5][6] This can damage cellular components like lipids, proteins, and DNA, ultimately triggering cell death.[7]
-
DNA Damage and Genotoxicity: Certain quinoline compounds can intercalate with DNA or inhibit enzymes crucial for DNA replication and repair, such as topoisomerases, leading to genotoxic effects and cell death.[8][9][10][11]
-
Inhibition of Signaling Pathways: Potent derivatives can selectively inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are often hyperactive in cancer cells and crucial for their survival and proliferation.[1][12]
These mechanisms are often interconnected, forming a complex network of cellular events that culminate in cytotoxicity.
Pillar 2: Foundational Cytotoxicity Assays
The initial step in characterizing a quinoline library is to determine the concentration-dependent effect on cell viability. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the compound concentration required to inhibit cell proliferation by 50%.
Metabolic Activity Assessment: The MTT Assay
Application Note: The MTT assay is a robust, high-throughput colorimetric assay that measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[13][14] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active, viable cells. This assay is an excellent primary screen for large compound libraries due to its simplicity and reliability.[15]
Causality & Considerations: Choose this assay for an initial, broad assessment of a compound's effect on cell proliferation and viability. Be aware that compound color can interfere with absorbance readings. Always run a compound-only control (no cells) to check for this. Furthermore, compounds that affect mitochondrial respiration, even without killing the cell, can alter MTT reduction, a factor to consider during secondary validation.
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoline compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilization solution
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of your quinoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and an untreated control.[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[1]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[1]
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and use non-linear regression to determine the IC50 value.[1]
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
Application Note: The LDH assay quantifies overt cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[16][17][18] This event occurs during necrosis or late-stage apoptosis. The assay is a coupled enzymatic reaction where the released LDH converts lactate to pyruvate, generating NADH, which in turn reduces a tetrazolium salt to a colored formazan product.[16] The amount of color is directly proportional to the amount of LDH released, and thus to the number of damaged cells.
Causality & Considerations: Use the LDH assay to complement the MTT assay. While MTT measures a loss of metabolic function, LDH measures a loss of physical integrity. This can help distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects. It is crucial to include proper controls: a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells lysed with a detergent).[1]
Protocol: LDH Cytotoxicity Assay
Materials:
-
Cell culture setup as for MTT assay
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, stop solution, and lysis solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol (Steps 1 & 2).
-
Controls: Prepare the following controls in triplicate:[1]
-
Background Control: Culture medium without cells.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Treat cells with the kit's lysis solution 45 minutes before the end of the incubation period.
-
-
Incubation: Incubate the plate for the desired period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.
-
Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Pillar 3: Mechanistic Elucidation Assays
Once a compound's cytotoxic potency (IC50) is established, the next critical step is to determine how it induces cell death.
Apoptosis Detection: Annexin V / Propidium Iodide (PI) Staining
Application Note: This flow cytometry-based assay is the gold standard for quantifying apoptosis.[19] It uses two stains to differentiate cell populations. Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[4]
Causality & Considerations: This assay provides quantitative data on the mode of cell death. By analyzing the staining patterns, you can distinguish:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early Apoptotic cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common). This level of detail is crucial for confirming that a compound acts via a desired apoptotic mechanism.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells seeded and treated in 6-well plates
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compound (e.g., at its IC50 and 2x IC50 concentrations) for the desired time.[1]
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour, using appropriate laser and filter settings for FITC (for Annexin V) and PI.[1]
Data Presentation: Comparative Cytotoxicity
A key aspect of drug development is understanding a compound's activity spectrum. Summarizing cytotoxicity data in a clear, tabular format allows for easy comparison of potency across different cell lines and against known reference compounds.
Table 1: Example IC50 Values (µM) of Quinoline Derivatives in Various Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | Reference |
|---|---|---|---|---|---|
| Quinoline | >100 | >100 | >100 | >100 | [12] |
| 4-Nitroquinoline-1-oxide | Potent | Potent | Potent | Potent | [12] |
| Tetrahydrobenzo[h]quinoline | 7.5 (48h) | - | - | - | [1] |
| 2-phenylquinolin-4-amine | - | - | - | 8.12 | [1] |
| Compound 8b | 0.1908 | 0.2242 | - | - | [12] |
| Compound 9b | 0.2090 | 0.1944 | - | - |[12] |
Note: "-" indicates data not available in the cited sources. "Potent" indicates high cytotoxicity where specific IC50 values were not provided in a comparative context. Data is illustrative and sourced from public information.[1][12]
References
-
Quinolines: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Genotoxic Potency of Three Quinoline Compounds Evaluated in Vivo in Mouse Marrow Cells. PubMed. [Link]
-
Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. PubMed. [Link]
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. [Link]
-
Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. [Link]
-
Evidence on the Carcinogenicity of Quinoline and its strong acid salts. OEHHA. [Link]
-
Review on recent development of quinoline for anticancer activities. National Library of Medicine. [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. National Library of Medicine. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Library of Medicine. [Link]
-
(PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]
-
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. [Link]
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Library of Medicine. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Quinine - Wikipedia. Wikipedia. [Link]
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]
-
Cytotoxic activity of quinolinequinones in cancer: In vitro studies, molecular docking, and ADME/PK profiling. Semantic Scholar. [Link]
-
Lactate dehydrogenase (LDH) assay. ResearchGate. [Link]
-
LDH Cytotoxicity Assay. Creative Bioarray. [Link]
-
Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI. [Link]
-
Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model. Frontiers. [Link]
-
New quinoline-2-one/pyrazole Derivatives; Design, Synthesis, Molecular Docking, Anti-apoptotic Evaluation, and Caspase-3 Inhibition Assay. ResearchGate. [Link]
-
LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. National Library of Medicine. [Link]
-
High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. YouTube. [Link]
-
Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi. PubMed. [Link]
-
Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. National Library of Medicine. [Link]
-
(PDF) IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. ResearchGate. [Link]
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. tiarisbiosciences.com [tiarisbiosciences.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the In Vivo Evaluation of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
A Guide for Preclinical Research in Inflammatory Models
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid in preclinical animal models of inflammation. Quinoline-4-carboxylic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities.[1][2][3] Drawing from the established anti-inflammatory potential of related analogues, specifically as cyclooxygenase-2 (COX-2) inhibitors, this guide is structured around the hypothesis that this compound acts as a selective inhibitor of COX-2.[4] The following sections detail the proposed mechanism of action, protocols for in vitro validation, and a step-by-step guide for assessing in vivo efficacy in a murine model of acute inflammation.
Introduction and Scientific Rationale
The quinoline core is a prominent heterocyclic motif found in numerous compounds with diverse pharmacological properties, including antimalarial, antimicrobial, and anticancer activities.[1][5][6] The 4-carboxylic acid substitution is a key feature in many of these derivatives, often playing a crucial role in the interaction with biological targets.[4][7]
Our focus is on the potential anti-inflammatory properties of this compound. The rationale for investigating this compound as an anti-inflammatory agent is based on the established success of other quinoline-4-carboxylic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2).[4] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a clinically validated strategy for the treatment of inflammatory disorders.
Proposed Mechanism of Action:
We hypothesize that this compound selectively binds to and inhibits the COX-2 enzyme. The carboxylic acid moiety is predicted to anchor the molecule within the active site, while the 2-thien-2-yl and 8-methyl substitutions likely contribute to its selectivity and potency.
In Vitro Validation: COX-1/COX-2 Inhibition Assay
Prior to in vivo studies, it is imperative to confirm the compound's activity and selectivity for COX enzymes.
Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of a non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.
-
Prepare a working solution of arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP).
-
-
Assay Procedure:
-
Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate.
-
Add serial dilutions of the test compound, controls, or vehicle (DMSO) to the wells.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and the fluorometric probe.
-
Monitor the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and controls.
-
Calculate the IC50 values for COX-1 and COX-2 inhibition by fitting the data to a dose-response curve.
-
The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.
Animal Model:
-
Species: Male Swiss albino mice (or other suitable rodent strain)
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control (e.g., Indomethacin or Celecoxib)
-
1% w/v solution of λ-carrageenan in sterile saline
-
Pletysmometer or digital calipers
Experimental Workflow:
Protocol: In Vivo Anti-inflammatory Activity
-
Animal Preparation and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: this compound (e.g., 10, 30, 100 mg/kg)
-
-
-
Compound Administration:
-
Fast the animals overnight with free access to water.
-
Prepare a homogenous suspension of the test compound and positive control in the vehicle.
-
Administer the respective treatments orally (p.o.) via gavage.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
Data Presentation and Analysis:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | Data | - |
| Positive Control | Dose | Data | Data |
| Test Compound | 10 | Data | Data |
| Test Compound | 30 | Data | Data |
| Test Compound | 100 | Data | Data |
-
Calculation of Paw Edema:
-
Increase in paw volume = (Paw volume at time 't') - (Initial paw volume at time 0)
-
-
Calculation of Percent Inhibition:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
-
Statistical Analysis:
-
Data should be analyzed using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
-
Concluding Remarks
This guide provides a framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The proposed protocols, from in vitro validation to in vivo efficacy studies, are designed to provide a robust assessment of the compound's therapeutic potential. It is crucial to interpret the results within the context of the compound's pharmacokinetic and toxicological profiles, which should be evaluated in subsequent studies.
References
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.[Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.[Link]
-
Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry.[Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate.[Link]
-
8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 - PubChem. PubChem.[Link]
-
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry.[Link]
-
Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters.[Link]
-
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.[Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.[Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate.[Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
formulation of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid for in vivo studies
An Application Note and Protocol from the Senior Application Scientist
Topic: Formulation of 8-methyl-2-thien-2-ylquinoline-4-carboxylic Acid for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the rational development of preclinical formulations for this compound, a compound characterized by poor aqueous solubility. The successful execution of in vivo studies, including pharmacokinetic, efficacy, and toxicology assessments, is critically dependent on the administration of a well-characterized and stable formulation that ensures consistent and maximal drug exposure.[1] This guide moves beyond simple recipes, delving into the physicochemical rationale behind formulation strategy, providing detailed, step-by-step protocols for vehicle screening and preparation of various formulation types, and establishing methods for ensuring quality and stability. Our approach is designed to empower researchers to select and develop the most appropriate vehicle, thereby minimizing variability and generating reliable, reproducible in vivo data.
Physicochemical Profile & Formulation Implications
Understanding the inherent properties of this compound is the cornerstone of a successful formulation strategy.[2] The molecule's structure, featuring a lipophilic quinoline core, a basic nitrogen atom within the quinoline ring, and an acidic carboxylic acid group, presents both challenges and opportunities for the formulation scientist.
Key physicochemical properties are summarized below. The high lipophilicity (XLogP3 ≈ 4.0) is a primary indicator of poor aqueous solubility, a common challenge for many new chemical entities (NCEs).[3][4] The presence of both acidic and basic functional groups makes its solubility highly dependent on pH.[5]
| Property | Value | Source | Implication for Formulation |
| Molecular Formula | C₁₄H₁₁NO₂S | Echemi[4] | - |
| Molecular Weight | 269.32 g/mol | Echemi[4] | Essential for all concentration and dosing calculations. |
| XLogP3 (Lipophilicity) | ~4.0 | Echemi[4] | Predicts low intrinsic aqueous solubility. Favors lipid-based or organic co-solvent approaches. |
| pKa (Predicted) | Carboxylic Acid: ~3.5-4.5Quinoline Nitrogen: ~4.5-5.5 | General Chemical Principles | Amphoteric nature; solubility will be minimal at the isoelectric point (pI) and will increase at pH values above the carboxylic acid pKa and below the quinoline nitrogen pKa. pH adjustment is a viable solubilization strategy. |
| Appearance | Solid (assumed) | - | Requires solubilization or suspension in a liquid vehicle for dosing. |
The dual pKa values mean the compound can exist as a cation (at low pH), a zwitterion (at intermediate pH), or an anion (at high pH). This pH-dependent solubility is a critical lever to pull during formulation development. However, achieving extreme pH values is often physiologically incompatible, necessitating the exploration of other strategies.
Strategic Approach to Formulation Development
The goal of preclinical formulation is to maximize exposure for safety and efficacy testing, often under tight timelines and with limited availability of the active pharmaceutical ingredient (API).[1][2] Therefore, a tiered or hierarchical approach is most efficient. The selection of a formulation path depends on the required dose, the intended route of administration (typically oral gavage for early studies), and the compound's inherent solubility.[1]
The following workflow provides a logical decision-making process for formulating this compound.
Caption: Formulation strategy decision workflow.
Protocol: Vehicle Screening & Selection
Before committing to a full formulation, a rapid solubility screen in a panel of pharmaceutically acceptable vehicles is essential. This determines the most promising path forward.
Objective: To estimate the solubility of this compound in common preclinical vehicles.
Materials:
-
This compound
-
Glass vials (e.g., 2 mL)
-
Microbalance
-
Vortex mixer and/or shaker
-
A panel of vehicles (see table below)
Common Preclinical Vehicles for Oral Dosing
| Vehicle Class | Example(s) | Properties & Considerations |
| Aqueous | Water, 0.9% Saline | Physiologically ideal but unlikely to be sufficient for this compound. |
| 0.5% (w/v) Methylcellulose (MC) | Standard suspending agent. Provides viscosity to prevent settling. | |
| 1% (w/v) Carboxymethylcellulose (CMC) | Another common suspending agent. | |
| Oils/Lipids | Corn oil, Sesame oil, Miglyol® 812 | Suitable for highly lipophilic compounds. May impact absorption kinetics. |
| Co-solvents | Polyethylene glycol 400 (PEG 400) | Water-miscible solvent, good solubilizing power. Can be viscous. |
| Propylene Glycol (PG) | Common co-solvent, often used in combination with others. | |
| 20% PEG 400 / 80% Water | A common starting point for co-solvent systems. | |
| Complexation Agents | 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Forms inclusion complexes to enhance solubility.[6][7] |
| 20-40% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol®) in water | Anionic cyclodextrin derivative with high solubilizing capacity, especially for basic/cationic compounds.[8] |
Step-by-Step Protocol:
-
Preparation: Weigh approximately 5-10 mg of the compound into separate, pre-labeled glass vials.
-
Vehicle Addition: Add the first vehicle to a vial in small, incremental volumes (e.g., 100 µL).
-
Mixing: After each addition, vortex the vial vigorously for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. The absence of any visible solid particles indicates dissolution.
-
Equilibration: If not immediately soluble, place the vials on a shaker at ambient temperature for 24-48 hours to allow them to reach equilibrium.
-
Final Assessment: After equilibration, visually inspect again. If solids remain, the compound is not soluble at that concentration. If the solution is clear, the compound is soluble.
-
Calculation: Record the total volume of vehicle added to achieve dissolution. Calculate the approximate solubility (e.g., mg/mL).
-
Repeat: Repeat steps 2-7 for each vehicle in the panel.
Preparation Protocols for Selected Formulations
Based on the screening results and the target dose, select the most appropriate formulation type and proceed with one of the following protocols.
Protocol 4.1: Preparation of an Aqueous Suspension (e.g., 10 mg/mL in 0.5% MC)
This is often the default choice for high-dose toxicology studies where achieving a solution is not feasible.[3]
Materials:
-
API
-
0.5% (w/v) Methylcellulose (MC) in purified water
-
Mortar and pestle
-
Graduated cylinder or volumetric flask
-
Stir plate and magnetic stir bar
Protocol:
-
Calculate Batch Size: Determine the total volume of suspension required for the study, including overage (typically 20-30%).
-
Weigh API: Accurately weigh the required amount of this compound.
-
Trituration (Wetting): Place the API powder in a mortar. Add a small volume (approx. 1-2 times the powder volume) of the 0.5% MC vehicle. Triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.
-
Dilution: Gradually add the remaining vehicle in small portions while stirring continuously.
-
Homogenization: Transfer the mixture to a suitable container (e.g., a beaker or bottle) with a magnetic stir bar. Stir for at least 2-4 hours to ensure homogeneity. For larger volumes or to improve uniformity, a high-shear homogenizer can be used.
-
Storage: Store in a tightly sealed, light-protected container at 2-8°C. Always re-homogenize by stirring or shaking before each dose administration.
Protocol 4.2: Preparation of a Solubilized Formulation using Co-solvents and pH Adjustment
This approach is suitable if the required dose is achievable within the solubility limits of a co-solvent system.
Materials:
-
API
-
PEG 400
-
Propylene Glycol (PG)
-
Purified Water
-
pH meter, 1N NaOH or 1N HCl for adjustment
Protocol:
-
Vehicle Preparation: Prepare the co-solvent vehicle. For example, a 40:10:50 blend of PEG 400:PG:Water.
-
Weigh API: Accurately weigh the required amount of API and place it in a glass beaker.
-
Solubilization: Add the co-solvent blend to the API. Stir with a magnetic stir bar. Gentle heating (30-40°C) may be applied to facilitate dissolution, but the final formulation must be stable at room temperature.
-
pH Adjustment (if needed): Once the API is dissolved, measure the pH. Since the compound is a carboxylic acid, raising the pH slightly with a dilute base (e.g., 1N NaOH) can significantly increase solubility by forming the more soluble carboxylate salt.[9] Adjust dropwise to a target pH (e.g., 7.0-8.0), ensuring the pH remains within a physiologically tolerable range.
-
Final Volume: If pH adjustment was performed, ensure the final volume is correct by adding more vehicle if necessary (q.s. to volume).
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any potential particulates.
-
Storage: Store in a tightly sealed, light-protected container.
Protocol 4.3: Preparation of a Cyclodextrin-Based Formulation
Cyclodextrins are powerful solubilizers that encapsulate the drug molecule in their hydrophobic core.[6][7] SBE-β-CD (Captisol®) is particularly effective for compounds with basic nitrogens.
Materials:
-
API
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Purified Water or suitable buffer (e.g., citrate buffer, pH 4.0)
-
Stir plate and magnetic stir bar
Protocol:
-
Vehicle Preparation: Prepare the cyclodextrin solution. For a 30% (w/v) solution, dissolve 30 g of SBE-β-CD in purified water and make up the final volume to 100 mL. Stir until fully dissolved.
-
API Addition: Add the weighed API powder directly to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.
-
Final Steps: Once fully dissolved, the formulation is ready. It can be filtered if necessary.
-
Storage: Store in a tightly sealed, light-protected container.
Quality Control & Stability Assessment
Ensuring the quality and stability of a preclinical dose formulation is a regulatory expectation and critical for data integrity.[10][11] Stability assessments should confirm that the test article remains at the target concentration and in the correct physical state for the duration of the study.[10][12]
QC Checks for All Formulations:
-
Appearance: The formulation should be visually inspected for color, clarity (for solutions), and uniformity (for suspensions).
-
pH Measurement: Confirm the final pH is within the target range.
-
Homogeneity (Suspensions): After stirring, take samples from the top, middle, and bottom of the bulk formulation. Analyze the concentration of each sample by a suitable method (e.g., HPLC-UV). The concentrations should be within ±10% of the nominal value.
Short-Term Stability Protocol:
A typical stability study design for a preclinical formulation is summarized below.
| Condition | Time Points | Tests to Perform |
| Bench-top (Ambient Temp) | 0, 4, 8, 24 hours | Appearance, pH, API Concentration (HPLC) |
| Refrigerated (2-8°C) | 0, 24h, 48h, 7 days, 14 days | Appearance, pH, API Concentration (HPLC) |
Protocol:
-
Prepare a batch of the final formulation.
-
Dispense aliquots into multiple vials for each storage condition and time point.
-
At each time point, remove a vial from its storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Perform the required tests (Appearance, pH, HPLC analysis).
-
Acceptance Criteria: The formulation is considered stable if the API concentration remains within 90-110% of the initial (time 0) concentration and there are no significant changes in appearance or pH.[10]
In Vivo Dosing Considerations
Route of Administration: For most initial non-clinical studies, oral gavage is the most common and relevant route.[1]
Dosing Volume: The volume administered must be carefully controlled to avoid adverse events in the animals. The maximum recommended volumes are species-dependent.
| Animal Species | Maximum Oral Gavage Volume |
| Mouse | 10 mL/kg |
| Rat | 10 mL/kg (5 mL/kg is often preferred) |
| Dog | 2-5 mL/kg |
| Monkey | 5 mL/kg |
Study Design Controls: Always include a "vehicle only" group in the in vivo experiment. This group receives the formulation without the API and serves as a negative control to ensure that any observed effects are due to the drug and not the excipients.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Suspension cakes or settles too quickly | Insufficient viscosity; particle agglomeration. | Increase concentration of suspending agent (e.g., 0.5% -> 1.0% MC). Include a wetting agent/surfactant (e.g., 0.1% Tween 80). Ensure proper trituration. |
| Drug precipitates from solution upon standing | Supersaturation; temperature change; pH shift. | Re-evaluate solubility limits. Increase co-solvent or cyclodextrin concentration. Ensure pH is stable and buffered if necessary. |
| Formulation is too viscous to dose accurately | High concentration of polymers (PEG, MC) or cyclodextrins. | Reduce polymer concentration and attempt to compensate with other methods (e.g., pH adjustment). Use a positive displacement pipette and a wider gauge gavage needle. |
| API degrades in the formulation | pH instability; oxidation; hydrolysis. | Identify the degradation pathway. Adjust pH to a more stable range. Protect from light and consider storing under nitrogen if oxidative degradation is suspected. |
References
- Current time inform
-
Kamboj, S., Gupta, G. D. (2020). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 109(1), 8-23. [Link]
-
Fries, T. (2013). Preclinical Dose-Formulation Stability. Pharmaceutical Technology, 37(11). [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist. [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]
-
Crystal Pharmatech. (2017). Optimal Preclinical Formulation Development. [Link]
-
Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]
-
Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. [Link]
-
University of Wisconsin–Madison. (n.d.). Developing Oral Drug Formulations: Practical Strategies for Preclinical and Phase 1. [Link]
-
Pharmaceutical Technology. (2020). Stability Testing: The Critical Development Phase. Pharmaceutical Technology, 44(3), 22-25. [Link]
-
Le, T. T., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1364. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8. [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. PubChem Compound Database. [Link]
-
ResearchGate. (2019). Pharmaceutical Excipient Development: The Need for Preclinical Guidance. [Link]
-
Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Premier Research. (2022). How to Approach Excipient Qualification with the FDA. [Link]
-
ResearchGate. (n.d.). Pharmaceutical forms utilizing cyclodextrins for enhanced drug delivery. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Craciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 429. [Link]
-
Cyclodextrin News. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808034. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 5(2), 54-62. [Link]
Sources
- 1. altasciences.com [altasciences.com]
- 2. crystalpharmatech.com [crystalpharmatech.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 12. pharmtech.com [pharmtech.com]
analytical methods for detecting 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
An Application Guide to the Analytical Characterization of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection, quantification, and structural characterization of this compound. Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds, serving as foundational scaffolds in medicinal chemistry and materials science.[1][2] The specific analyte, featuring a methyl group at the 8-position and a thienyl moiety at the 2-position, presents unique analytical considerations due to its aromaticity, hydrophobicity, and acidic nature. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory standards.
Introduction: Understanding the Analyte
This compound is a complex heterocyclic molecule. Its quinoline core is a well-established pharmacophore, while the thiophene ring and methyl group introduce specific steric and electronic properties that influence its chemical behavior and require tailored analytical approaches. Accurate and precise analytical methods are paramount for ensuring purity, determining concentration, confirming identity, and studying stability in research and development settings.
Physicochemical Properties (Predicted)
While experimental data for this specific molecule is not widely available, we can infer key properties by analyzing its structure and comparing it to similar compounds, such as 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid (PubChem CID: 3768281).[3]
| Property | Predicted Value / Characteristic | Rationale & Implication for Analysis |
| Molecular Formula | C₁₅H₁₁NO₂S | Used for exact mass determination in Mass Spectrometry. |
| Molecular Weight | ~269.32 g/mol | Essential for preparing standard solutions and for mass spectrometry.[3] |
| Acidity (pKa) | Weakly acidic | The carboxylic acid group will deprotonate at neutral or basic pH, making it suitable for anion exchange or ESI-negative MS.[4] |
| Solubility | Poor in water; Soluble in organic solvents (DMSO, DMF, Methanol) | Dictates the choice of solvents for sample preparation and mobile phases in chromatography. |
| Chromophoric Nature | Strong UV absorbance | The extended aromatic system (quinoline and thiophene rings) allows for sensitive detection using UV-Vis spectrophotometry, a common HPLC detector. |
Method 1: Quantitative Analysis and Purity by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity and determining the concentration of this compound. The method leverages the compound's hydrophobic character for effective separation on a nonpolar stationary phase.[5]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected for its strong hydrophobic retention of the aromatic quinoline and thiophene rings.
-
Mobile Phase: An acetonitrile/water gradient is employed to provide a broad elution window, capable of separating the main analyte from both more polar and less polar impurities.
-
Mobile Phase Modifier: A small amount of trifluoroacetic acid (TFA) or formic acid is added to acidify the mobile phase. This suppresses the ionization of the carboxylic acid group, leading to a single, sharp, well-retained peak and improved chromatographic performance.[5]
-
Detection: UV detection at a wavelength near the compound's absorbance maximum (λmax), predicted to be in the 320-340 nm range due to the extended conjugation, ensures high sensitivity.
Experimental Workflow: HPLC Analysis
Caption: Workflow for RP-HPLC analysis of the target compound.
Detailed Protocol: RP-HPLC
-
Equipment and Reagents:
-
HPLC system with gradient pump, autosampler, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic Acid (TFA) or Formic Acid.
-
Methanol (HPLC grade).
-
Reference standard of this compound.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample and Standard Preparation:
-
Standard Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10.0 mL of methanol.
-
Working Standards: Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using a 50:50 mixture of acetonitrile and water as the diluent.
-
Sample Preparation: Prepare a sample solution at a target concentration of ~50 µg/mL in the same diluent.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 325 nm (Verify with UV scan) |
| Injection Volume | 10 µL |
| Gradient Program | 50% to 95% B over 10 min |
| 95% B for 2 min | |
| 95% to 50% B over 1 min | |
| 50% B for 2 min (re-equilibration) |
-
Method Validation (Self-Validating System): The protocol's trustworthiness is established by validating it according to ICH Q2(R1)/Q2(R2) guidelines.[6][7][8][9] This ensures the method is fit for its intended purpose.[8]
| Validation Characteristic | Acceptance Criteria |
| Specificity | Peak is free from interference from blank/placebo. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for 5-6 concentration levels. |
| Range | Typically 80-120% of the target concentration. |
| Accuracy | % Recovery of 85-115% for spiked samples. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% for 6 replicate injections. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. |
Method 2: Identification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal identification through mass-to-charge ratio (m/z) measurement and offers superior sensitivity for trace-level detection. For carboxylic acids, Electrospray Ionization (ESI) in negative mode is highly effective, as the acidic proton is readily lost to form a [M-H]⁻ anion.[10]
Causality Behind Experimental Choices
-
Ionization Mode: ESI in negative mode is chosen to efficiently ionize the carboxylic acid, maximizing signal intensity.
-
Mobile Phase Modifier: Formic acid is preferred over TFA as it is more volatile and causes less ion suppression in the MS source.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal for confirming the elemental composition via accurate mass measurement. Tandem MS (MS/MS) can be used to generate a characteristic fragmentation pattern for structural confirmation.
Experimental Workflow: LC-MS Analysis
Caption: The process of LC-MS analysis from separation to detection.
Detailed Protocol: LC-MS
-
Equipment and Reagents:
-
LC-MS system (e.g., Agilent Q-TOF, Waters SYNAPT, Thermo Orbitrap).
-
Reagents as per HPLC method, but substitute TFA with 0.1% Formic Acid in both mobile phases A and B.
-
-
LC Conditions:
-
Use the same column and a similar gradient program as the HPLC method.
-
-
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Drying Gas Temp | 325°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psig |
| Scan Range (m/z) | 100 - 500 |
| Expected Ion (m/z) | [M-H]⁻ ≈ 268.04 |
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the [M-H]⁻ ion (C₁₅H₁₀NO₂S⁻).
-
Confirm that the measured mass is within 5 ppm of the calculated exact mass.
-
If using MS/MS, identify characteristic fragment ions to further confirm the structure.
-
Method 3: Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the definitive method for unambiguous structural confirmation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.[11][12]
Causality Behind Experimental Choices
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the carboxylic acid and its labile acidic proton signal can often be observed at a very downfield shift (>12 ppm).
-
Nuclei: ¹H NMR provides information on the number of different types of protons and their connectivity (via spin-spin coupling). ¹³C NMR confirms the number of unique carbon atoms in the structure.
-
2D Techniques: For complex aromatic systems like quinolines, 2D NMR experiments such as COSY (¹H-¹H correlation) are invaluable for assigning specific proton signals.[13][14]
Detailed Protocol: NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.7 mL of DMSO-d₆.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.[12]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Acquire spectra on a 400 MHz or higher field spectrometer.
-
Lock on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve good resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with proton decoupling. This is a less sensitive nucleus and will require a longer acquisition time.
-
Predicted ¹H NMR Spectral Features (in DMSO-d₆)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Carboxylic Acid (-COOH) | > 12.0 | Broad singlet | Highly deshielded, acidic proton. |
| Quinoline/Thiophene Aromatic | 7.0 - 9.0 | Doublets, Triplets, Multiplets | Protons on the electron-deficient quinoline and thiophene rings are in the downfield aromatic region. Coupling patterns will depend on adjacent protons. |
| Methyl (-CH₃) | ~2.5 - 2.8 | Singlet | Methyl group attached to an aromatic ring. The chemical shift is influenced by its position at C8 on the quinoline ring.[13] |
Logical Flow: Structural Confirmation by NMR
Caption: How different NMR data types converge to confirm molecular structure.
References
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- De Gruyter. (2025). Synthesis of 2-[(quinolin-8-yloxy)
- J&K Scientific. 2-Methyl-Quinoline-4-carboxylic acid | 634-38-8.
- Google Patents. (CN102924374B)
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
- ICH. (2023).
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Benchchem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- NIH. (2024).
- PubChem. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2.
- ResearchGate. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
- Seaton, P. J., & Williamson, R. T.
- ICH. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ResearchGate. (2025).
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed. (2024).
- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid in DMSO
This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubilization of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS No: 33289-45-1) in Dimethyl Sulfoxide (DMSO). The advice herein is grounded in established principles of solvent chemistry and is designed for researchers, scientists, and drug development professionals.
Part 1: Understanding the Core Challenge
This compound possesses a molecular structure that presents specific solubility challenges. Its large, polycyclic, and relatively nonpolar quinoline-thiophene backbone contributes to poor aqueous solubility, while the carboxylic acid group offers a handle for chemical modification but also introduces complications.
The primary issue when using DMSO, a powerful polar aprotic solvent, is its hygroscopic nature—its tendency to absorb moisture from the atmosphere.[1][2] For carboxylic acids, the presence of water in DMSO can be particularly problematic. DMSO is a poor solvator for the negatively charged carboxylate anion that forms, and this issue is exacerbated by water uptake, which can lead to precipitation.[3] Therefore, successful solubilization hinges on both leveraging the compound's chemical properties and maintaining optimal solvent conditions.
Part 2: Troubleshooting Workflow
For a systematic approach to solubilization, follow this decision-making workflow.
Caption: A workflow for dissolving this compound.
Part 3: Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO at room temperature. What are the first steps?
A1: Start with fundamental physical methods. The inability to dissolve at room temperature is common for complex organic molecules.
-
Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Because DMSO is highly hygroscopic, water absorbed from the air can significantly hinder its ability to dissolve certain compounds, especially carboxylic acids.[1][2][3] Use a fresh, unopened bottle or a properly stored, desiccated supply.
-
Vortexing: Vigorously vortex the mixture for 2-5 minutes to provide mechanical energy, which helps break up clumps of powder and increase the surface area exposed to the solvent.
-
Sonication: Use a bath sonicator for 10-15 minutes. Sonication applies high-frequency sound waves, creating micro-cavitations that break apart compound aggregates and accelerate dissolution.[4][5]
-
Gentle Heating: Warm the solution to 37-50°C.[4] This increases the kinetic energy of the system, helping to overcome the compound's crystal lattice energy. Crucially, confirm the compound's thermal stability before applying heat.
Q2: I've tried physical methods, but solubility remains poor. What is a more robust chemical approach?
A2: If physical methods are insufficient, the most effective strategy is pH modification. The carboxylic acid moiety on your compound is the key to this technique. By adding a base, you can deprotonate the carboxylic acid (R-COOH) to form its corresponding carboxylate salt (R-COO⁻). This salt form is an ion and is typically much more soluble in a polar solvent like DMSO than the neutral acid form.[6][7]
Caption: Deprotonation of the carboxylic acid enhances solubility.
Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. Why is this happening?
A3: This common issue is known as "crashing out" or precipitation upon dilution.[1][8] Your compound is highly soluble in 100% DMSO but poorly soluble in the aqueous environment of your buffer or medium. When you add the concentrated DMSO stock to the aqueous solution, the local DMSO concentration plummets, and the solvent environment can no longer keep the compound dissolved, causing it to precipitate.
To prevent this, use the following optimized dilution protocol:
-
Pre-warm the Medium: Warm your aqueous buffer or cell culture medium to 37°C. Increased temperature can help maintain solubility.[8][9]
-
Perform Stepwise Dilution: Instead of adding the small volume of DMSO stock directly into the final large volume of medium, perform a serial dilution. For example, add the DMSO stock to a smaller, intermediate volume of medium while vortexing, and then add this mixture to the final volume.[8]
-
Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) can help, but you must verify the tolerance of your specific cell line or assay, as DMSO can be toxic at higher concentrations.[8][10]
Part 4: Experimental Protocols & Data
Protocol 1: Enhanced Physical Solubilization
-
Add the calculated mass of this compound to a sterile vial.
-
Dispense the required volume of high-purity, anhydrous DMSO.
-
Vortex the mixture vigorously for 3 minutes at room temperature.
-
If undissolved solid remains, place the vial in a bath sonicator and sonicate for 15 minutes. Check for dissolution.
-
If necessary, place the vial in a heating block or water bath set to 45°C for 10-15 minutes. Do not exceed 60°C to minimize the risk of degradation.[3]
-
Allow the solution to cool to room temperature and inspect for any precipitation.
Protocol 2: Solubilization via pH Modification
This protocol is highly effective but creates a salt form of your compound. Ensure this is compatible with your downstream experimental goals.
-
Prepare a 10 mM stock solution of a suitable base (e.g., NaOH in water, or use a liquid organic base like triethylamine, TEA).
-
Weigh out the this compound into a vial.
-
Add the desired volume of anhydrous DMSO.
-
While stirring or vortexing, add 1.1 molar equivalents of the base stock solution dropwise. The slight excess helps ensure complete deprotonation.
-
Vortex for 5 minutes. The solution should become clear as the highly soluble salt is formed.
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Range | Rationale & Considerations |
| DMSO Purity | Anhydrous (≥99.9%) | Minimizes water content, which is critical for dissolving carboxylic acids.[3] |
| Heating Temp. | 37 - 50°C | Increases solubility by providing kinetic energy.[4] Higher temperatures risk compound degradation. |
| Sonication | 10 - 15 minutes | Breaks down aggregates to increase surface area and accelerate dissolution.[5] |
| Base for pH Mod. | 1.1 molar equivalents | Forms a highly soluble salt. A slight excess ensures the reaction goes to completion. |
References
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. [Link]
-
Samples in DMSO: What an end user needs to know - Ziath. [Link]
-
Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? - ResearchGate. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - GEUS Publications. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]
-
DMSO - gChem Global. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PubMed Central. [Link]
-
How to dissolve a poorly soluble drug? - ResearchGate. [Link]
-
DMSO wont dilute my pure compound. How to solve this? - ResearchGate. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. [Link]
-
Some of my compounds are soluble in DMSO - how can they be crystallized? - ResearchGate. [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PubMed Central. [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. [Link]
-
Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ziath.com [ziath.com]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 6. quora.com [quora.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pfitzinger Reaction for Quinoline Synthesis
Welcome to the technical support guide for the Pfitzinger reaction. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of quinoline-4-carboxylic acids. As a cornerstone reaction in heterocyclic chemistry, the Pfitzinger synthesis offers a direct path to a molecular scaffold found in numerous biologically active compounds.[1][2] However, like any classical named reaction, it presents unique challenges.
This guide moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common issues, from low yields to complex purification. Our approach is rooted in understanding the reaction mechanism, as a firm grasp of the "why" is essential to solving the "how" of experimental challenges.
Core Reaction Mechanism: The Foundation of Troubleshooting
A successful Pfitzinger reaction hinges on a sequence of well-defined steps. An issue at any stage will cascade and impact the final outcome. The reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form an isatinic acid salt. This intermediate, typically generated in situ, then undergoes condensation with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to a more stable enamine.[3] The process culminates in an intramolecular cyclization and subsequent dehydration to yield the target quinoline-4-carboxylic acid.[1][3]
Caption: The Pfitzinger reaction mechanism pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Pfitzinger synthesis in a direct question-and-answer format.
FAQ 1: Low or No Yield
Question: My reaction has run for 24 hours, but TLC shows mostly starting material, and my final yield is extremely low or zero. What are the primary causes?
Answer: This is a frequent and frustrating issue that can typically be traced back to one of three areas: initial ring-opening, reactant compatibility, or reaction conditions.
A. Ineffective Isatin Ring-Opening: The first step, the hydrolysis of isatin, is critical. If the amide bond isn't cleaved, the reaction cannot proceed.
-
Causality: The formation of the potassium salt of isatinic acid is visually indicated by a color change from purple/orange to a brown or deep yellow solution.[1] Failure to see this change suggests an issue with the base.
-
Solutions:
-
Base Strength & Concentration: Ensure you are using a strong base. Potassium hydroxide (KOH) is most common, but sodium hydroxide (NaOH) can also be used.[4][5] The concentration is key; a 33% aqueous KOH solution or a significant molar excess of solid KOH in ethanol is typical.[1]
-
Pre-Stirring: Allow the isatin and base to stir at room temperature for at least one hour before adding the carbonyl compound. This ensures the complete formation of the isatinic acid intermediate.[1]
-
B. Carbonyl Compound Reactivity: The structure of your ketone or aldehyde significantly impacts the reaction.
-
Causality: The reaction requires an enolizable carbonyl compound with an α-methylene group. Steric hindrance around the carbonyl or the α-methylene protons can prevent the formation of the enamine intermediate. Symmetrical ketones tend to give cleaner reactions than unsymmetrical ones, which can lead to isomeric products.
-
Solutions:
-
Assess Your Substrate: If using a highly hindered ketone, consider that it may be unsuitable for the Pfitzinger reaction. Alternative quinoline syntheses like the Doebner-von Miller or Combes reactions might be more appropriate.[6]
-
Increase Equivalents: A moderate excess of the carbonyl compound (1.5 to 2.0 equivalents) can sometimes help drive the reaction forward, though this may complicate purification.[1]
-
C. Sub-Optimal Reaction Conditions:
-
Causality: The cyclization and dehydration steps require sufficient thermal energy. If the temperature is too low, the reaction will stall. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[6][7]
-
Solutions:
-
Temperature Control: Ensure the reaction mixture is maintained at a steady reflux. For ethanol, this is approximately 79°C.[1][8]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction stalls after several hours, a modest increase in temperature (if possible with the chosen solvent) may be beneficial.
-
| Parameter | Recommendation | Rationale |
| Base | KOH (preferred), NaOH | Strong base required for efficient isatin hydrolysis. |
| Solvent | Ethanol, Ethanol/Water mixtures | Protic solvents that readily dissolve the base and reactants. |
| Temperature | Reflux (e.g., ~79°C for Ethanol) | Provides necessary activation energy for cyclization/dehydration. |
| Time | 12-24 hours (conventional) | Allows the reaction to proceed to completion. Monitor by TLC. |
| Microwave | 5-15 minutes | Significantly accelerates the reaction rate.[1] |
Table 1. Recommended Starting Conditions for Pfitzinger Synthesis.
FAQ 2: Product Isolation and Purification Challenges
Question: My reaction appears to have worked based on TLC, but I'm struggling to isolate a pure product. Upon acidification, it either oils out or precipitates as a sticky, impure solid.
Answer: Purification is often the most challenging part of the Pfitzinger synthesis. The product is a carboxylic acid, so its solubility is highly pH-dependent.
A. Mastering the Acidification & Precipitation:
-
Causality: The product exists as a water-soluble carboxylate salt in the basic reaction mixture. To precipitate the neutral carboxylic acid, the pH must be carefully lowered. Adding acid too quickly can cause the product to crash out of solution as an amorphous, oily solid that traps impurities.
-
Solutions:
-
Controlled pH Adjustment: After the initial workup (see Protocol 2.1), cool the aqueous solution of your carboxylate salt in an ice bath. Add your acid (glacial acetic acid is common, but dilute HCl also works) dropwise with vigorous stirring.[1][4]
-
Target pH: The target pH for complete precipitation is typically between 4 and 5.[1] Use pH paper or a pH meter to avoid over-acidification, which can sometimes increase the solubility of the product or promote side reactions.
-
"Oiling Out" Rescue: If the product oils out, try adding a small amount of a solvent in which the product is soluble (like ethanol) to the aqueous mixture to create a homogenous solution, then slowly add water back to encourage gradual precipitation. Alternatively, extract the oil with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to recover the crude product for further purification.
-
B. Removing Neutral Impurities:
-
Causality: Unreacted carbonyl compound and any neutral (non-acidic) side products will contaminate your final product if not removed beforehand.
-
Solution: A crucial and often overlooked step is an extraction before acidification. After the reaction is complete and the bulk of the solvent has been removed, dissolve the residue in water. This will dissolve the desired carboxylate salt. Wash this aqueous solution several times with a non-polar organic solvent like diethyl ether or dichloromethane.[1] This will pull the neutral impurities into the organic layer, which is then discarded. The "cleaned" aqueous layer can then be carried forward to the acidification step.
Caption: A workflow for troubleshooting the Pfitzinger reaction.
Standard Experimental Protocols
Adherence to a validated protocol is the first step in ensuring reproducibility and minimizing issues.
Protocol 3.1: General Procedure for Conventional Synthesis
This protocol is a generalized method based on several reported procedures.[1][8]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL) and water (1 mL).
-
Isatin Activation: Add isatin (0.07 mol) to the basic solution. Stir at room temperature for 1 hour, or until the color changes from purple/orange to brown, indicating the formation of the potassium salt of isatinic acid.[1]
-
Reactant Addition: To this mixture, add the carbonyl compound (0.07-0.15 mol).
-
Reaction: Heat the mixture to a steady reflux (~79°C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol via rotary evaporation.
-
Purification Workup:
-
Add water (e.g., 100 mL) to the residue to dissolve the potassium salt of the product.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted carbonyl compound and other neutral impurities. Discard the ether layers.
-
Cool the aqueous layer in an ice bath.
-
Slowly acidify with glacial acetic acid or 3M HCl with vigorous stirring until the precipitation of the product is complete (target pH 4-5).
-
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield the crude quinoline-4-carboxylic acid.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
Protocol 3.2: Microwave-Assisted Synthesis
This method demonstrates a rapid synthesis approach.[1]
-
Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Reactant Addition: To this solution, add the appropriate carbonyl compound (10.0 mmol).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 5-10 minutes at a suitable temperature (e.g., 100-120°C).
-
Workup & Isolation: After irradiation, cool the vessel to room temperature. Filter the solution and pour the filtrate into an ice-water mixture (100 mL). Acidify with acetic acid to precipitate the product. Collect the solid by filtration, wash with water, and dry.
References
-
Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
-
Pfitzinger reaction.
-
Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
-
The Pfitzinger Reaction. (Review).
-
Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17.
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
-
Method for purifying quinolinecarboxylic acid derivative.
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
-
Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
Process for the preparation of a quinoline carboxylic acid.
-
Chemistry of Pfitzinger Synthesis.
-
Pfitzinger Reaction.
-
An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl.
-
Preparation method for quinoline-4-carboxylic acid derivative.
-
Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Doebner Reaction Conditions for Quinoline-4-Carboxylic Acids
Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful three-component reaction to synthesize quinoline-4-carboxylic acids. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
While the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a versatile method, it can present challenges such as low yields and byproduct formation.[2][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and optimize your experimental conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Doebner reaction and offers structured solutions based on mechanistic principles and empirical data.
Problem 1: Consistently Low or No Yield
A low yield of the desired quinoline-4-carboxylic acid is one of the most frequent challenges. Several factors can contribute to this issue.
Potential Causes & Recommended Actions:
-
Substrate Reactivity: Anilines bearing strong electron-withdrawing groups are notoriously less reactive in the conventional Doebner reaction, often leading to poor yields.[4][5][6] The nucleophilicity of the aniline is crucial for the initial attack on the aldehyde or its derivative.
-
Solution: For these less reactive anilines, consider a modified protocol, such as the Doebner hydrogen-transfer reaction, which has been shown to be effective for a broader range of substrates.[7][8] Alternatively, employing more forcing conditions like higher temperatures or longer reaction times may be necessary, though this must be balanced against the risk of decomposition.[6]
-
-
Suboptimal Reaction Temperature: The reaction may be sluggish at lower temperatures.
-
Inappropriate Catalyst or Solvent: The choice of acid catalyst and solvent system is critical and can dramatically impact reaction efficiency.
-
Solution: Conduct a systematic optimization of catalysts and solvents. While traditional conditions often use Brønsted acids in ethanol, Lewis acids like BF₃·THF in acetonitrile (MeCN) have proven superior for certain substrates, particularly electron-deficient anilines.[4][5][9] Acetonitrile can also simplify the post-reaction work-up.[5][9]
-
-
Inefficient Workup and Purification: Significant product loss can occur during extraction and purification steps.
-
Solution: Optimize the pH during the aqueous workup to ensure the carboxylic acid product is in a form that is readily extractable into the organic phase.[4] Ensure complete extraction by performing multiple extractions with a suitable organic solvent.
-
Problem 2: Significant Byproduct Formation
The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the formation of byproducts. Identifying these can provide clues for optimizing the reaction.
Common Byproducts & Prevention Strategies:
-
Reduced Amine Byproducts: This can occur through a "hydrogen-transfer" mechanism where the dihydroquinoline intermediate reduces the imine formed between the aniline and aldehyde.[10]
-
Solution 1: Adjust Stoichiometry: Increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid can favor the desired pathway by ensuring a sufficient amount of the imine is available to act as a hydrogen acceptor for the aromatization of the dihydroquinoline intermediate.[10]
-
Solution 2: Slow Addition of Pyruvic Acid: A dropwise addition of the pyruvic acid solution to the reaction mixture at an elevated temperature can suppress its decomposition and the formation of impurities.[10]
-
-
Decarboxylated Quinolines: The desired quinoline-4-carboxylic acid can lose CO₂ to form the corresponding quinoline, especially at high temperatures.
-
Polymeric or Tar-like Byproducts: Acid-catalyzed condensation reactions are prone to producing high-molecular-weight tars, which complicate purification and reduce yields.[10][12][13][14]
-
Solution 1: Milder Conditions: Optimize for the mildest possible temperature and acid concentration that still allows the reaction to proceed at a reasonable rate.[6]
-
Solution 2: Slow Reagent Addition: Slowly adding one of the components, such as the aldehyde or pyruvic acid, can help control the reaction rate and minimize polymerization.[6][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Doebner reaction?
A1: The exact mechanism of the Doebner reaction is not definitively known, but two primary pathways are proposed.[7][15]
-
Aldol Condensation First: This pathway starts with an aldol condensation between the enol form of pyruvic acid and the aldehyde. The resulting intermediate then undergoes a Michael addition with the aniline, followed by cyclization and dehydration.[7][15]
-
Schiff Base First: Alternatively, the aniline and aldehyde can first form a Schiff base (imine). This is followed by a reaction with the enol of pyruvic acid, leading to the same intermediate as the first pathway, which then cyclizes and dehydrates.[5][7][15]
Q2: How does the Doebner reaction differ from the Doebner-von Miller reaction?
A2: While both reactions synthesize quinolines and are named after Oscar Doebner, they use different starting materials. The Doebner reaction specifically uses an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[4][15] The Doebner-von Miller reaction is a more general synthesis that reacts an aniline with α,β-unsaturated carbonyl compounds (aldehydes or ketones) to form quinolines, which may or may not be substituted at the 4-position with a carboxylic acid.[4][16][17]
Q3: What are the typical catalysts and solvents for the Doebner reaction?
A3: The reaction is acid-catalyzed. A range of both Brønsted and Lewis acids have been shown to be effective.[5]
-
Brønsted Acids: Hydrochloric acid, sulfuric acid, p-toluenesulfonic acid.[5]
-
Lewis Acids: Tin tetrachloride, scandium(III) triflate, and boron trifluoride etherate (BF₃·THF or BF₃·Et₂O).[4][5][9]
Common solvents include ethanol, which is often used in traditional protocols, and acetonitrile (MeCN), which has shown excellent results in more recent optimization studies.[1][4][5] Other solvents like THF and dichloroethane (DCE) have also been employed.[5][9]
Q4: Can this reaction be performed under "green" or more environmentally friendly conditions?
A4: Yes, significant research has focused on developing more sustainable protocols. Recent advancements include the use of microwave irradiation to shorten reaction times, solvent-free conditions, and the development of efficient and recyclable catalysts.[2][18] These modern approaches aim to reduce the use of toxic reagents and solvents, aligning with the principles of green chemistry.[2]
Experimental Protocols & Data
Optimized Protocol for Electron-Deficient Anilines
This protocol is adapted from a study that demonstrated improved yields for challenging substrates.[4][9]
Step-by-Step Methodology:
-
To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28-0.5 equiv).[4][9]
-
Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65°C.[4][9]
-
Continue to heat the reaction mixture at 65°C for an additional 21 hours.[4][9]
-
After cooling to room temperature, perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.[4]
-
Purify the crude product by recrystallization or column chromatography.[6]
Data Summary: Catalyst and Solvent Optimization
The following table summarizes data from an optimization study for the reaction of an electron-deficient aniline, demonstrating the impact of catalyst and solvent choice on yield.[9]
| Entry | Catalyst (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | H₂NSO₃H | H₂O | 100 | Low |
| 2 | p-TsOH (0.5) | Ethanol | Reflux | Low |
| 3 | Sc(OTf)₃ (0.5) | MeCN | 65 | Moderate |
| 4 | BF₃·THF (0.5) | MeCN | 65 | Good |
| 5 | BF₃·THF (0.5) | Ethanol | 65 | Low |
| 6 | BF₃·THF (0.5) | Toluene | 65 | Low |
| 7 | BF₃·THF (0.5) | THF | 65 | Good |
This table is a representative summary based on findings in the literature. Actual yields will vary based on specific substrates.[9]
General Troubleshooting Workflow
References
-
Doebner reaction - Wikipedia. [Link]
-
Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]
-
(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. [Link]
-
(A) Mechanism of the Doebner reaction. (B) Synthesis of the model... - ResearchGate. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]
-
Recent advances in the synthesis of quinolines: a review - RSC Publishing. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]
-
Doebner–Miller reaction - Wikipedia. [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [Link]
-
Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - Frontiers. [Link]
-
Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Doebner-von Miller reaction | Semantic Scholar. [Link]
-
Mechanism of the Organocatalyzed Decarboxylative Knoevenagel-Doebner Reaction. A Theoretical Study | Request PDF - ResearchGate. [Link]
-
Doebner-Miller Reaction - SynArchive. [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. [Link]
-
The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC - PubMed Central. [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. [Link]
-
Doebner-Miller reaction and applications | PPTX - Slideshare. [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Doebner reaction - Wikipedia [en.wikipedia.org]
- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
Technical Support Center: Mitigating Off-Target Effects of Quinoline-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during your experiments, with a focus on minimizing off-target effects. Our goal is to equip you with the knowledge and practical tools to enhance the selectivity and reliability of your quinoline-based compounds.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My quinoline-based inhibitor is showing unexpected cellular phenotypes. How can I determine if this is due to off-target effects?
A1: Unexpected cellular phenotypes are a common indicator of off-target activity. The conserved nature of ATP-binding pockets, particularly in kinases, can lead to quinoline scaffolds binding to unintended targets.[1] To systematically investigate this, a multi-pronged approach is recommended:
-
Initial Confirmation with Dose-Response Assays: Initial screenings are often conducted at a single, high concentration. It is crucial to perform 10-point dose-response curves for suspected off-target interactions to determine their IC50 or Kd values, which quantifies the inhibitor's potency against each target.[2]
-
Orthogonal Biochemical Assays: To rule out assay-specific artifacts, validate your initial findings using a different assay format. For instance, if your primary screen was fluorescence-based, a radiometric assay that directly measures substrate phosphorylation can provide confirmatory data.[2]
-
Cellular Target Engagement Assays: To confirm that the inhibitor engages the off-target kinase within a cellular context, several techniques can be employed:
-
Western Blotting: Assess the phosphorylation status of a known downstream substrate of the potential off-target kinase in cells treated with your inhibitor. A dose-dependent reduction in substrate phosphorylation is indicative of cellular activity.[2]
-
NanoBRET™ Target Engagement Assays: This live-cell assay directly measures the binding of your inhibitor to a luciferase-tagged kinase, providing real-time evidence of target engagement.[3]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon inhibitor binding.[2]
-
Q2: What are the primary sources of off-target effects for quinoline-based kinase inhibitors?
A2: The primary driver of off-target effects for many kinase inhibitors, including those with a quinoline scaffold, is the high degree of conservation in the ATP-binding site across the human kinome.[1] Quinoline derivatives can act as ATP-competitive inhibitors, and their core structure can fit into the adenine-binding pocket of numerous kinases.[4] While this can be advantageous for developing multi-target inhibitors, it often leads to undesired off-target binding and potential toxicity.[5]
Q3: How can I proactively assess the selectivity of my quinoline-based inhibitor early in the development process?
A3: Proactive selectivity profiling is crucial to de-risk your lead compounds. Broad-based screening against a panel of kinases is the standard approach.[6][7]
-
Kinome Profiling Services: Submitting your compound to a commercial kinome profiling service is a highly efficient method. These services typically offer screening against hundreds of kinases in either biochemical or cellular assay formats, providing a comprehensive overview of your inhibitor's selectivity.[6][8]
-
In-house Kinase Panels: If you have the resources, developing a smaller, focused in-house kinase panel representing different branches of the kinome can be a cost-effective way to get an initial read on selectivity.
TROUBLESHOOTING GUIDES
Issue 1: My quinoline inhibitor shows activity against multiple kinases in a profiling screen. How can I improve its selectivity?
Improving the selectivity of a quinoline-based inhibitor is a central challenge in medicinal chemistry. Several strategies can be employed to achieve this:
-
Structure-Based Drug Design (SBDD): Leveraging the crystal structure of your primary target and key off-targets is a powerful approach. By comparing the binding pockets, you can identify unique features in your primary target that are not present in off-targets.[1] This allows for the rational design of modifications to your quinoline scaffold that exploit these differences, such as introducing moieties that interact with non-conserved residues.[9]
-
Targeting Inactive Kinase Conformations (Type II Inhibitors): Designing inhibitors that bind to the inactive "DFG-out" conformation of a kinase can significantly enhance selectivity. This conformation is generally more variable across the kinome than the active "DFG-in" state.[1]
-
Covalent Inhibition: If a non-conserved cysteine residue is present near the active site of your target kinase, introducing a reactive group (a "warhead") to your inhibitor can lead to the formation of a covalent bond. This can result in highly potent and selective inhibition.[1]
-
Exploiting Subtle Physicochemical Differences: Even minor variations in the shape, electrostatic properties, and hydrophobicity of the ATP-binding pocket can be exploited.[10] Fine-tuning the physicochemical properties of your quinoline inhibitor, such as lipophilicity and hydrogen bonding capacity, can favor binding to the intended target.[11]
-
In Silico Off-Target Prediction: Computational tools can predict potential off-target interactions for your small molecule.[12][13] These methods use algorithms based on chemical similarity, machine learning, and 3D pocket similarity searches to screen your compound against a large database of protein structures.[13] This can help prioritize which off-targets to investigate experimentally.
-
Molecular Docking and Dynamics Simulations: These computational techniques can provide insights into the binding mode of your inhibitor with both on-target and off-target proteins. By analyzing the binding interactions, you can identify key residues that contribute to binding and use this information to guide the design of more selective compounds.[10]
EXPERIMENTAL PROTOCOLS
Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay
This protocol outlines a general procedure for assessing inhibitor selectivity using a radiometric assay, which is considered a gold standard in kinase profiling.[8]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Your quinoline-based inhibitor (solubilized in DMSO)
-
Kinase reaction buffer (specific to each kinase)
-
[γ-³³P]ATP
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reactions: In a 96-well plate, prepare the kinase reactions by adding the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Add Inhibitor: Add your quinoline-based inhibitor at various concentrations (typically a 10-point serial dilution). Include a DMSO-only control for 100% activity and a no-enzyme control for background.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Km for each kinase to ensure accurate IC50 determination.[14]
-
Incubate: Incubate the reaction at the optimal temperature for each kinase (usually 30°C) for a predetermined amount of time, ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a portion of each reaction mixture onto a phosphocellulose membrane.
-
Wash: Wash the membrane extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Quantify: Air-dry the membrane and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Recommendation | Rationale |
| ATP Concentration | At or near the Km of each kinase | Provides a more accurate measure of inhibitor potency.[14] |
| Inhibitor Concentrations | 10-point, 3-fold serial dilution | Ensures a complete dose-response curve for accurate IC50 determination. |
| Assay Controls | DMSO (no inhibitor), no enzyme | Essential for data normalization and background subtraction. |
VISUALIZATIONS
Workflow for Investigating Off-Target Effects
Caption: A decision tree for selecting a strategy to improve inhibitor selectivity.
References
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
- Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
-
Gao, Y., Wang, Y., Zhang, T., & Zhu, F. (2019). Novel computational approach to predict off-target interactions for small molecules. Journal of chemical information and modeling, 59(8), 3587-3598. [Link]
- BenchChem. (2025). Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. BenchChem.
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Bower, M. J., & Lounkine, E. (2020). Artificial intelligence/machine learning-driven small molecule repurposing via off-target prediction and transcriptomics. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 987-999.
- Huang, X., & Zhang, Y. (2023). Computational prediction of off-target effects in CRISPR systems. Frontiers in Genetics, 14, 1189311.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241-1249.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
- Cichonska, A., Ravikumar, B., Parri, E., Flobak, Å., Laajala, T. D., Aittokallio, T., ... & Wennerberg, K. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
- Chang, R. L., Xie, L., Bourne, P. E., & Palsson, B. O. (2010). Drug off-target effects predicted using structural analysis in the context of a metabolic network model.
- Pao, W., & Engelman, J. A. (2007). Maximizing the benefits of off-target kinase inhibitor activity. Clinical Cancer Research, 13(3), 775-777.
- Anderson, A. C. (2012). Rational approaches to improving selectivity in drug design. Journal of medicinal chemistry, 55(13), 5943-5957.
- BenchChem. (2025). Technical Support Center: Minimizing Off-Target Effects of Quinazoline Kinase Inhibitors. BenchChem.
- Saha, B., & Kumar, S. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 105, 117681.
- Gasiorowska, J., & Ziemba, M. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Molecules, 28(14), 5488.
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
- Infante, P., Mori, M., & Di Marcotullio, L. (2019). Quinolines and oxazino-quinoline derivatives as small molecule GLI1 inhibitors identified by virtual screening. Molecules, 24(18), 3362.
- El-Damasy, A. K., & El-Sayed, M. A. A. (2023). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1145-1162.
- El-Gamal, M. I., & Al-Ameen, M. A. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
- Singh, A., & Kumar, R. (2023). LEAD OPTIMIZATION STUDIES ON NOVEL QUINOLINES DERIVATIVES AS CYP-450 INHIBITOR BY USING IN-SILICO MODULATION. International Journal of Pharmaceutical Sciences and Research, 14(4), 1000-1009.
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 10(1), 22-33.
- Acharya, J., & Kumar, A. (2024). INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES.
- Kumar, A., & Singh, P. (2018). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European journal of medicinal chemistry, 157, 108-125.
- El-Sayed, M. A. A., & El-Damasy, A. K. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry, 12(19), 1765-1784.
- Al-Ostoot, F. H., & Al-Wabli, R. I. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856.
- ResearchGate. (n.d.). The structures and binding mode analysis of quinoline derivatives.
- BenchChem. (2025). Application Notes: Cell-Based Antiproliferative Assays for Novel Quinoline Compounds. BenchChem.
- Musiol, R. (2017).
- S, S., & M, M. (2022).
- El-Fakharany, E. M., & El-Malah, A. A. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 16(7), 967.
- Lee, J. S., & Rimer, J. D. (2017). Deconstructing quinoline-class antimalarials to identify fundamental physicochemical properties of beta-hematin crystal growth inhibitors. Crystal Growth & Design, 17(10), 5343-5351.
- El-Gamal, M. I., & Al-Ameen, M. A. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32.
- Chen, C. H., & Chen, Y. J. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International journal of molecular sciences, 21(18), 6835.
- S, S., & M, M. (2023). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Nucleic acids research, 51(18), 9657-9671.
- Ananthan, S., Faaleolea, E. R., Goldman, R. C., & Franzblau, S. G. (2009). Structure− activity relationships for a series of quinoline-based compounds active against replicating and nonreplicating Mycobacterium tuberculosis. Journal of medicinal chemistry, 52(7), 2137-2145.
- El-Damasy, A. K., & El-Sayed, M. A. A. (2022). Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis. International journal of molecular sciences, 23(24), 15886.
- Graves, P. R., Kwiek, J. J., Fadden, P., Ray, R., Hardeman, K., Coley, A. M., ... & Haystead, T. A. (2002). Discovery of novel targets of quinoline drugs in the human purine binding proteome. Molecular pharmacology, 62(6), 1364-1372.
- Kumar, A., & Singh, P. (2023). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical biology & drug design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Thienylquinolines
Introduction: Navigating the Synthesis of Thienylquinoline Scaffolds
Substituted thienylquinolines represent a privileged class of heterocyclic compounds, pivotal in the fields of medicinal chemistry and materials science. Their unique electronic and structural properties make them core components in a range of biologically active agents, from anticancer to antimicrobial drugs.[1][2] However, the synthetic path to these valuable molecules is often fraught with challenges, including low yields, poor regioselectivity, and difficulties in purification and scale-up.
This technical support center is designed for researchers, chemists, and drug development professionals. It provides field-proven insights and troubleshooting guides in a direct question-and-answer format to address the specific, practical issues encountered during the synthesis of these complex scaffolds. Our approach is grounded in mechanistic understanding to not only solve immediate experimental problems but also to empower you to make more informed decisions in future synthetic designs.
Section 1: Troubleshooting the Friedländer Annulation for Quinoline Core Construction
The Friedländer synthesis is a cornerstone method for constructing the quinoline core, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] When one of these precursors is a thiophene derivative, this reaction provides a direct route to thienylquinolines. However, its success is highly dependent on carefully controlled conditions.
Frequently Asked Questions (FAQs)
Q1: My Friedländer synthesis of a 2-(thien-2-yl)quinoline is resulting in a very low yield. What are the most common culprits?
A1: Low yields in the Friedländer synthesis are a frequent and multifaceted challenge. The investigation should be systematic, starting with the most common factors:
-
Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of sensitive thiophene rings or other functional groups on your starting materials.[5]
-
Suboptimal Catalyst: The choice and activity of the catalyst are critical. An inappropriate or deactivated catalyst can lead to low conversion rates.[5] Modern, milder catalytic systems are often more effective.
-
Poor Solubility: If your 2-aminobenzophenone or thienyl ketone has poor solubility in the chosen solvent, the reaction will be slow and incomplete. This is particularly relevant in microwave-assisted reactions where efficient energy absorption is key.[5]
-
Competing Side Reactions: The most common side reaction is the base-catalyzed self-condensation (aldol reaction) of the ketone starting material, which consumes reactants and complicates purification.[5][6]
Troubleshooting Steps:
-
Switch to a Milder Catalyst: Instead of traditional strong acids (H₂SO₄) or bases (NaOH, KOH), consider more contemporary catalysts that operate under milder conditions. Options include ionic liquids (e.g., [Et₃NH][HSO₄]), solid-supported catalysts, or nanoparticles (e.g., SiO₂ nanoparticles), which can enhance efficiency and simplify workup.[7]
-
Optimize Temperature and Time: Incrementally increase the reaction temperature in 10 °C steps while closely monitoring the reaction by Thin-Layer Chromatography (TLC) or LC-MS. An incomplete reaction may simply require a longer reaction time.[5]
-
Improve Solubility: If solubility is an issue, switch to a more polar, higher-boiling solvent such as DMF, DMSO, or ethanol.
-
Verify Reagent Quality: Ensure your 2-aminoaryl ketone is pure and that the methylene-containing partner has not undergone self-condensation upon storage.
Q2: I am using an unsymmetrical thienyl ketone (e.g., 1-(thiophen-2-yl)propan-1-one) in a Friedländer reaction and obtaining an inseparable mixture of regioisomers. How can I control the regioselectivity?
A2: Regioselectivity is a classic challenge in Friedländer synthesis when using unsymmetrical ketones.[6][8] The cyclization can occur on either side of the carbonyl group. Control can be achieved through several strategic approaches:
-
Substrate Modification: The most definitive method is to introduce a directing group on the α-carbon of the ketone. For example, installing a temporary phosphoryl group can force the cyclization to occur at a specific position.[6][9]
-
Catalyst Selection: The choice of catalyst can strongly influence the regiochemical outcome. Specific amine catalysts or certain ionic liquids like [Bmmim][Im] have been shown to favor the formation of a single product.[5]
-
Thermodynamic vs. Kinetic Control: Carefully adjusting the reaction temperature can favor one isomer over the other. Lower temperatures may favor the kinetically preferred product, while higher temperatures can allow for equilibration to the more thermodynamically stable product. A systematic temperature screen is recommended.[8]
Section 2: Troubleshooting Palladium-Catalyzed Thienyl Group Installation
For many synthetic routes, the quinoline core is constructed first, followed by the installation of the thienyl moiety via a cross-coupling reaction. The Suzuki-Miyaura coupling is the most prevalent method, but it is sensitive to numerous parameters.[10][11]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling between a bromoquinoline and thiopheneboronic acid is failing. I'm seeing only starting material or trace product. Where do I begin troubleshooting?
A1: A failed Suzuki coupling is a common issue that can almost always be resolved with a systematic approach. The catalyst, reagents, and atmosphere are the three pillars of this reaction.
Troubleshooting Workflow:
-
Verify Reagent Integrity:
-
Boronic Acid: Thiopheneboronic acids are prone to protodeboronation and trimerization (to form a boroxine) upon storage, especially if exposed to moisture. Use a fresh bottle or re-purify your existing stock.
-
Base: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous. Grind it into a fine powder and dry it in an oven before use.
-
-
Ensure a Scrupulously Inert Atmosphere:
-
Catalyst Sensitivity: The active Pd(0) catalyst is extremely sensitive to oxygen.[12] Any exposure can lead to oxidation and deactivation.
-
Degassing: Your solvent must be thoroughly degassed. The most effective method is "freeze-pump-thaw" (3 cycles). Alternatively, sparging with argon or nitrogen for at least 30-45 minutes can suffice. Ensure the reaction is run under a positive pressure of inert gas.
-
-
Re-evaluate the Catalyst System (The "Magic Triangle"):
-
Palladium Precursor: While Pd(PPh₃)₄ is common, it can be sluggish. Consider more active, air-stable Pd(II) precursors like Pd(dppf)Cl₂ or Pd(OAc)₂, which are reduced in situ.
-
Ligand: The ligand is arguably the most critical component. For heteroaromatic couplings, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often superior to PPh₃ as they promote the rate-limiting oxidative addition and reductive elimination steps.[10]
-
Base & Solvent: The combination is crucial. Stronger bases like Cs₂CO₃ are often needed for less reactive halides. The solvent must be anhydrous and degassed (e.g., Dioxane, Toluene, or DME).
-
Q2: My main side-product is the homocoupling of my thiopheneboronic acid (forming a bithiophene). How can I suppress this?
A2: Homocoupling is typically promoted by the presence of oxygen or an inappropriate base/catalyst combination.[12]
-
Improve Degassing: This is the primary cause. Oxygen can facilitate the oxidative homocoupling of the boronic acid.[12] Revisit your degassing procedure to ensure it is rigorous.
-
Adjust Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the haloquinoline can sometimes minimize boronic acid homocoupling.
-
Lower the Temperature: Homocoupling can be more prevalent at higher temperatures. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Use a Weaker Base: If using a very strong base, consider switching to a milder one like K₃PO₄ or K₂CO₃.
Q3: Can the quinoline nitrogen interfere with the palladium catalyst?
A3: Yes, this is a known issue. The lone pair on the quinoline nitrogen can coordinate to the palladium center, acting as a ligand and potentially poisoning the catalyst by occupying a coordination site needed for the catalytic cycle.[12] This is especially true for substrates like 2-haloquinolines where the nitrogen is sterically accessible.
Mitigation Strategies:
-
Use Bulky Ligands: Employing bulky phosphine ligands (e.g., Xantphos, Buchwald ligands) can create a sterically hindered environment around the palladium, disfavoring coordination with the quinoline nitrogen.[13]
-
Switch to a Quinoline N-oxide: In some cases, the quinoline can be oxidized to the corresponding N-oxide before coupling. The N-oxide group alters the electronic properties and can act as a directing group, often facilitating C-2 functionalization. The N-oxide can then be deoxygenated in a subsequent step.[14]
Section 3: Purification and Scale-Up Challenges
Successfully forming the product is only half the battle. Isolating it in high purity, especially at a larger scale, presents its own set of obstacles.
Frequently Asked Questions (FAQs)
Q1: My thienylquinoline product appears to be decomposing on my silica gel column. What are my options?
A1: The basicity of the quinoline nitrogen can lead to strong, irreversible binding to the acidic silica gel surface, causing streaking, poor recovery, and decomposition.[15]
-
Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent system containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites and significantly improves recovery.
-
Switch to Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds like quinolines.
-
Recrystallization: If your product is a solid, recrystallization is a highly effective and scalable purification method that avoids chromatography altogether.[16]
-
Acid/Base Extraction: Perform an acidic wash (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified product with an organic solvent.
Q2: I successfully made my compound on a 100 mg scale, but when I tried a 10 g scale-up, the yield dropped from 85% to 30% and I got a lot of tar. What happened?
A2: A drop in yield upon scale-up is a classic chemical engineering problem related to changes in physical parameters that are negligible at the lab scale.[16][17]
-
Mass and Heat Transfer: This is the most likely cause.
-
The Problem: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to dissipate heat.[16] An exothermic reaction that was easily controlled in a small flask can create localized "hot spots" in a large reactor, leading to thermal decomposition and tar formation.
-
The Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer with a properly designed impeller to ensure efficient, homogenous mixing. Use a jacketed reactor with a temperature control unit to actively manage the internal temperature. For highly exothermic steps, add one reagent slowly (semi-batch addition) to control the rate of heat generation.[16]
-
-
Reagent Addition Order: On a small scale, adding reagents simultaneously might work. On a large scale, the order of addition can be critical to prevent uncontrolled reactions.[17]
-
Re-optimization: The optimal concentration or solvent may be different at a larger scale. You may need to use a more dilute system to manage the exotherm and maintain solubility.[16]
Appendix A: Detailed Experimental Protocols
Protocol 1: General Procedure for Friedländer Annulation
This is a representative protocol and should be optimized for specific substrates.
-
To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminoaryl ketone (1.0 equiv) and the α-methylene carbonyl compound (1.2 equiv).
-
Add the solvent (e.g., ethanol, 0.2 M concentration).
-
Add the catalyst (e.g., choline hydroxide, 1 mol%).[5]
-
Place the flask in a pre-heated oil bath at the desired temperature (e.g., 50-80 °C).
-
Stir the reaction mixture vigorously. Monitor the completion of the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature. If the product precipitates, isolate the solid by filtration and wash with cold solvent.
-
If the product remains in solution, concentrate the mixture under reduced pressure. Purify the residue by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol requires strict adherence to inert atmosphere techniques.
-
Setup: To an oven-dried Schlenk flask, add the haloquinoline (1.0 equiv), thiopheneboronic acid (1.2 equiv), and the anhydrous base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(dppf)Cl₂, 2 mol%) and the ligand (if required).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the mixture to the required temperature (e.g., 90-110 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Appendix B: Data Tables
Table 1: Common Conditions for Suzuki-Miyaura Coupling of Haloquinolines
| Parameter | Typical Reagents / Conditions | Notes |
| Pd Precursor | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(II) precursors are often more air-stable and are reduced in situ. |
| Ligand | PPh₃, SPhos, XPhos, Xantphos | Bulky, electron-rich ligands are often required for challenging couplings.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Base strength and solubility can significantly impact the reaction rate.[12] |
| Solvent | Dioxane, Toluene, DME, DMF | Must be anhydrous and thoroughly degassed. |
| Temperature | 80 - 120 °C | Higher temperatures can increase reaction rate but may also promote side reactions. |
Appendix C: Visual Guides
Diagram 1: General Synthetic Workflow
Caption: General synthetic pathways to substituted thienylquinolines.
Diagram 2: Troubleshooting Decision Tree for Low-Yield Suzuki Coupling
Caption: Decision tree for troubleshooting low-yield Suzuki couplings.
References
- BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines. [URL: https://www.benchchem.com/technical-support/troubleshooting-low-yield-in-friedlander-synthesis-of-quinolines]
- BenchChem. Overcoming challenges in the synthesis of substituted quinolines. [URL: https://www.benchchem.com/technical-support/overcoming-challenges-in-the-synthesis-of-substituted-quinolines]
- BenchChem. Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. [URL: https://www.benchchem.
- Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6). [URL: https://www.ias.ac.in/article/fulltext/jcsc/130/06/0075]
- Indian Academy of Sciences. A review on transition-metal mediated synthesis of quinolines. [URL: https://link.springer.com/article/10.1007/s12039-018-1486-6]
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8466797/]
- MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [URL: https://www.mdpi.com/1420-3049/29/11/2505]
- Al-dujaili, A. H., & Al-karawi, A. J. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Mini-Reviews in Organic Chemistry, 16. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6945532/]
- Wikipedia. Friedländer synthesis. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]
- Alfa Chemistry. Friedländer Quinoline Synthesis. [URL: https://www.alfa-chemistry.com/reaction/friedlander-quinoline-synthesis-26.html]
- Organic Reactions. The Friedländer Synthesis of Quinolines. [URL: https://organicreactions.org/index.php/The_Friedl%C3%A4nder_Synthesis_of_Quinolines]
- BenchChem. Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. [URL: https://www.benchchem.com/technical-support/addressing-regioselectivity-in-quinoline-synthesis]
- Semantic Scholar. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [URL: https://www.semanticscholar.org/paper/Regioselective-Functionalization-of-Quinolines-A-Corio-Gravier-Pelletier/12b84143423f009e44383a15231c50d30c30a845]
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. [URL: https://www.benchchem.
- de Vries, J. G. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals. [URL: https://www.researchgate.net/publication/281363678_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]
- Gzella, A., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8697. [URL: https://www.mdpi.com/1420-3049/27/24/8697]
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [URL: https://pubmed.ncbi.nlm.nih.gov/34576936/]
- Kumar, V., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 7, 101416. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10784260/]
- da Silva, A. D., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 1039866. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9684120/]
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [URL: https://www.nobelprize.org/uploads/2018/06/advanced-chemistryprize2010.pdf]
- BenchChem. challenges in the industrial scale-up of 6-methoxyquinoline synthesis. [URL: https://www.benchchem.com/technical-support/challenges-in-the-industrial-scale-up-of-6-methoxyquinoline-synthesis]
- Ghorbani-Vaghei, R., & H-Zadeh, Z. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record, 24(11), e202400116. [URL: https://pubmed.ncbi.nlm.nih.gov/39420791/]
- Qin, T., et al. (2023). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9930105/]
- BenchChem. Improving regioselectivity in the synthesis of disubstituted quinolines. [URL: https://www.benchchem.com/technical-support/improving-regioselectivity-in-the-synthesis-of-disubstituted-quinolines]
- BenchChem. Technical Support Center: Purification of Quinoline Derivatives. [URL: https://www.benchchem.
- BenchChem. Challenges in scaling up the synthesis of dioxoloquinoline compounds. [URL: https://www.benchchem.com/technical-support/challenges-in-scaling-up-the-synthesis-of-dioxoloquinoline-compounds]
- ResearchGate. Scaled flow synthesis of quinoline 1a. [URL: https://www.researchgate.net/figure/Scaled-flow-synthesis-of-quinoline-1a_fig10_358245224]
- YouTube. (2019). Selection of starting material for synthetic processes based on ICH Q11. [URL: https://www.youtube.
- Mini-Reviews in Medicinal Chemistry. (2020). Recent Progress in the Synthesis of Quinolines. [URL: https://pubmed.ncbi.nlm.nih.gov/31808696/]
- Organic Chemistry Portal. Synthesis of quinolines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinolines.shtm]
- ResearchGate. (2021). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. [URL: https://www.researchgate.net/publication/349479159_Process_Development_and_Scale-Up_for_the_Preparation_of_the_1-Methyl-quinazoline-24-dione_Wnt_Inhibitor_SEN461]
- Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.1039866/full]
- Organic & Biomolecular Chemistry. (2021). Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00501a]
Sources
- 1. A review on transition-metal mediated synthesis of quinolines | Semantic Scholar [semanticscholar.org]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. nobelprize.org [nobelprize.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Preventing Precipitation of Quinoline Compounds in Aqueous Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting strategies, and frequently asked questions (FAQs) to address the common challenge of quinoline compound precipitation in aqueous buffers. The insolubility of these compounds can significantly impact experimental accuracy and reproducibility. This resource is designed to equip you with the knowledge and practical protocols to overcome these solubility hurdles.
Understanding Quinoline Compound Precipitation
Quinoline and its derivatives are a class of heterocyclic aromatic compounds that are fundamental scaffolds in numerous therapeutic agents, including antimalarials, anticancer drugs, and antivirals.[1][2] However, their often hydrophobic nature and weak basicity present significant challenges in maintaining their solubility in aqueous environments, a critical requirement for most biological assays and pharmaceutical formulations.
Precipitation, the formation of a solid from a solution, occurs when the concentration of a compound exceeds its solubility limit in a given solvent system.[3] For quinoline compounds, this is primarily governed by two key physicochemical properties:
-
pH-Dependent Solubility: Quinolines are weak bases.[4][5] The nitrogen atom in the quinoline ring can be protonated, forming a more soluble salt.[6] The extent of this protonation is dictated by the pH of the solution and the compound's pKa (the pH at which the compound is 50% ionized). The pKa of the quinoline core is approximately 4.9.[4][7] At pH values below the pKa, the protonated, more soluble form predominates.[2][4] Conversely, at pH values above the pKa, the neutral, less soluble form is more prevalent.[4]
-
Intrinsic Low Aqueous Solubility: The aromatic ring structure of quinoline compounds contributes to their hydrophobicity and, consequently, their inherently low solubility in water.[6]
Therefore, a thorough understanding of your specific quinoline derivative's physicochemical properties is the first and most critical step in preventing precipitation.[8]
Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation
This section provides a systematic approach to diagnosing and resolving quinoline compound precipitation issues.
Initial Assessment and pH Optimization
The first line of defense against precipitation is to leverage the pH-dependent solubility of quinoline compounds.
Problem: My quinoline compound is precipitating in a neutral aqueous buffer.
Causality: At neutral pH, which is above the typical pKa of the quinoline core, the compound exists predominantly in its less soluble, neutral form.[4]
Solution: Adjusting the pH of the buffer to a value at least 1-2 units below the compound's pKa can significantly increase solubility by promoting the formation of the protonated salt.[6]
Experimental Protocol: pH Adjustment
-
Determine the pKa: If the pKa of your specific quinoline derivative is unknown, a literature search or computational prediction can provide an estimate. For the unsubstituted quinoline, the pKa is approximately 4.9.[4]
-
Select an Appropriate Buffer: Choose a buffer system that has a strong buffering capacity in the desired acidic pH range (e.g., citrate or acetate buffers).
-
Prepare the Acidic Buffer: Prepare the selected buffer at the target pH.
-
Dissolution: Attempt to dissolve a small, accurately weighed amount of your quinoline compound in the acidic buffer.
-
Aid Dissolution: If necessary, use gentle heating or sonication to facilitate dissolution, provided the compound is thermally stable.[8]
-
Observation: Visually inspect the solution for any undissolved particles.
Troubleshooting:
-
Precipitation Persists: If the compound still precipitates, the required pH for solubilization might be incompatible with your experimental system. In such cases, consider combining pH adjustment with the use of a co-solvent.[6]
-
Compound Instability: Be aware that extreme pH values can potentially cause degradation of your compound. It is advisable to assess the stability of your compound at the target pH over the duration of your experiment.[9]
Utilizing Co-solvents for Enhanced Solubility
When pH adjustment alone is insufficient or not feasible, the use of a water-miscible organic co-solvent can be a highly effective strategy.
Problem: My quinoline compound, initially dissolved in a pure organic solvent like DMSO, precipitates when diluted into the aqueous assay buffer.
Causality: This phenomenon, often termed "crashing out," occurs because the high concentration of the organic solvent in the stock solution is drastically reduced upon dilution into the aqueous medium.[6] The resulting aqueous environment cannot maintain the solubility of the hydrophobic compound at the desired concentration.[6]
Solution: By incorporating a small percentage of a co-solvent into the final aqueous buffer, you can increase the solubility of the quinoline compound.[10][11]
Experimental Protocol: Co-solvent Usage
-
Prepare a High-Concentration Stock Solution: Dissolve your quinoline compound in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).[6]
-
Prepare the Co-solvent Buffer: Prepare your aqueous experimental buffer containing a low percentage of the same organic solvent used for the stock solution (typically <1% for cell-based assays).[10][12]
-
Serial Dilution: Perform serial dilutions of the stock solution into the co-solvent-containing buffer to reach your final desired concentration.
-
Rapid Mixing: Ensure rapid and thorough mixing upon adding the stock solution to the aqueous medium to prevent localized high concentrations that can lead to precipitation.[12]
Table 1: Common Co-solvents and their Typical Final Concentrations in Assays
| Co-solvent | Typical Final Concentration | Notes |
| DMSO | < 0.5% | Widely used, but can have cellular effects at higher concentrations. |
| Ethanol | < 1% | A common alternative to DMSO. |
| PEG 300 | < 5% | Often used in in vivo formulations.[12] |
Troubleshooting:
-
Precipitation Upon Dilution: If precipitation still occurs, try lowering the final concentration of the quinoline compound or slightly increasing the final concentration of the co-solvent, ensuring it remains within the tolerance limits of your assay.[6]
Advanced Solubilization Techniques
For particularly challenging quinoline compounds, more advanced methods may be necessary.
2.3.1. Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate hydrophobic molecules, like quinoline compounds, to form water-soluble inclusion complexes, thereby increasing their apparent aqueous solubility.[13][15][16]
Experimental Protocol: Cyclodextrin Complexation
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher water solubility compared to natural β-cyclodextrin.[16]
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin in your desired buffer (e.g., 1-10% w/v).[6]
-
Add Quinoline Compound: Add an excess amount of the quinoline compound to the cyclodextrin solution.
-
Equilibration: Agitate the mixture vigorously (e.g., by shaking or rotating) at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.[6]
-
Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet the undissolved compound.[6]
-
Collect Supernatant: The supernatant contains the solubilized quinoline-cyclodextrin complex.[6]
2.3.2. Use of Surfactants
Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[17] The hydrophobic cores of these micelles can solubilize poorly water-soluble compounds, increasing their overall concentration in the aqueous phase.[18]
Considerations:
-
Choice of Surfactant: Non-ionic surfactants are generally preferred as they are less likely to interfere with biological systems compared to ionic surfactants.[19]
-
Potential for Precipitation: It is important to note that surfactants themselves can sometimes cause the precipitation of organic compounds, especially in the presence of divalent cations.[20][21] Therefore, careful selection and optimization are crucial.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting quinoline compound precipitation.
Caption: Troubleshooting workflow for quinoline compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should do if my quinoline compound precipitates?
A1: The first step is to assess the physicochemical properties of your specific quinoline derivative, particularly its pKa.[8] Since quinolines are weak bases, their solubility is often pH-dependent.[1][4][5] Try dissolving a small amount of the compound in a slightly acidic buffer (e.g., pH 4-5).[8]
Q2: I'm using DMSO as a co-solvent, but my compound still precipitates. What should I do?
A2: If precipitation persists despite using DMSO, consider the following:
-
Decrease the final compound concentration. The concentration in your assay may still be exceeding its solubility limit.[8]
-
Increase the final DMSO concentration slightly , but ensure it remains below a level that could cause toxicity or artifacts in your specific assay (generally <0.5%).
-
Try a different co-solvent , such as ethanol or polyethylene glycol (PEG).
-
Explore advanced methods like cyclodextrin complexation.[8]
Q3: Can temperature affect the solubility of my quinoline compound?
A3: Yes, for many organic compounds, solubility increases with temperature.[2][10] Gentle warming can be used to aid dissolution, but you must first confirm that your compound is thermally stable and will not degrade at the elevated temperature.[9]
Q4: Are there any specific buffer salts I should avoid?
A4: While less common for organic compounds compared to inorganic salts, high concentrations of certain buffer salts can lead to a "salting-out" effect, where the solubility of the organic compound is decreased, potentially causing precipitation.[1][4] If you suspect this is an issue, try using a lower concentration of your buffer or a different buffer system altogether.
Q5: How can I determine the maximum soluble concentration of my quinoline compound under my final assay conditions?
A5: You can perform a simple solubility test. Prepare a series of dilutions of your compound in the final assay buffer (including any co-solvents). Allow the solutions to equilibrate for a set period (e.g., a few hours to overnight) and then visually inspect for any signs of precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration. For more quantitative results, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
References
- Mishra, D. S., & Carvaja, G. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.
- Carvaja, G., & Mishra, D. S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.
- Carvaja, G., & Mishra, D. S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
- Carvaja, G., & Mishra, D. S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation.
- BenchChem. (2025). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
- BenchChem. (2025).
- (2010). Method for the precipitation of organic compounds.
- BenchChem. (n.d.).
- Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - PubMed Central - NIH.
- (n.d.). Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- (n.d.). Dissociation constants pK a of isoquinoline bases.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Song, Y., et al. (2021).
- (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?.
- (n.d.).
- (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- (n.d.). Screening of the Effective Additive to Inhibit Surfactin from Forming Precipitation with Divalent Cations for Surfactin Enhanced Oil Recovery. MDPI.
- (n.d.). OMRI & Organic Adjuvants & Surfactants. Forestry Distributing North America's Forest Products Leader.
- (2012). What are the chances of precipitation in column while using buffers as mobile phase?.
- BenchChem. (2025). Preventing precipitation of "Antibacterial agent 62" in experimental setups.
- (n.d.). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed.
- (n.d.). Quinoline. PubChem - NIH.
- (2020). How I can avoid kaolin precipitation?.
- (n.d.).
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
- 16. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Certain Soil Surfactants Could Become a Source of Soil Water Repellency after Repeated Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 20. US20100041906A1 - Method for the precipitation of organic compounds - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Cell-Based Assays with Hydrophobic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the most common and complex challenges encountered when working with hydrophobic compounds in cell-based assays. This resource moves beyond simple protocols to explain the underlying principles, helping you not only to solve current problems but also to proactively design more robust experiments.
Our approach is built on a foundation of scientific integrity, providing you with self-validating systems and evidence-based strategies to ensure your results are accurate and reproducible.
Part 1: The Solubility Dilemma - Getting Your Compound to the Cells
This section addresses the primary hurdle in any cell-based assay involving hydrophobic compounds: achieving and maintaining a biologically relevant concentration in an aqueous culture environment without introducing artifacts.
Q1: My compound precipitates immediately when I add my DMSO stock to the aqueous cell culture medium. What's happening and how can I fix it?
A1: This is the most frequent problem researchers face and it stems from a phenomenon called "solvent shifting." Your compound is soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), but when this stock is diluted into the aqueous medium, the solvent concentration plummets, and the compound crashes out of solution.[1][2]
The Causality: The core issue is that the final concentration of the organic solvent is insufficient to keep the hydrophobic compound dissolved in a predominantly water-based environment.[2] Simply increasing the volume of DMSO is not a viable solution, as it introduces significant cellular toxicity.
Troubleshooting Steps & Solutions:
-
Verify Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally ≤0.1% and almost never exceeding 0.5%.[3][4] Concentrations above 1% can damage cell membranes, induce oxidative stress, and lead to cell death, confounding your results.[4] Even concentrations between 0.5% and 3% can reduce cell viability in a dose-dependent manner.[5]
-
Protocol: Always run a "vehicle control" with the same final DMSO concentration as your test wells to assess solvent toxicity in your specific cell type.
-
-
Modify the Dilution Protocol: Avoid a single, large dilution step. A gradual introduction to the aqueous environment can improve solubility.
-
Protocol: A proven three-step method involves first diluting the compound stock in warm (50°C) Fetal Bovine Serum (FBS), followed by a final dilution in pre-warmed culture media.[1] The proteins in the serum can act as carriers and stabilizers for the hydrophobic compound.
-
-
Use Co-solvents: If DMSO alone is insufficient, consider using it in combination with other solvents that can improve solubility without high toxicity.
Table 1: Common Solvents for Hydrophobic Compounds
| Solvent | Recommended Final Conc. | Pros | Cons |
| DMSO | ≤ 0.5% (ideal ≤ 0.1%)[3][4] | Excellent solubilizing power for a wide range of compounds.[6] | Cytotoxic at higher concentrations; can inhibit cell proliferation.[3][5][7] |
| Ethanol | ≤ 0.5% | Less toxic than DMSO for some cell lines. | Can evaporate; may still cause cellular stress. |
| PEG 300/400 | 1-5% | Low toxicity; can significantly improve solubility.[6] | Can increase the viscosity of the medium. |
| Glycerol | 1-2% | Very low toxicity; helps to preserve protein stability.[6] | Lower solubilizing power than DMSO for some compounds. |
Q2: I need to avoid organic solvents entirely. What are my options for delivering the hydrophobic compound to my cells?
A2: This is an excellent goal for improving the biological relevance of an assay. The best alternative is to use a carrier-based delivery system. Cyclodextrins are the most widely used and effective option.
The Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They act like molecular "donuts," encapsulating the hydrophobic drug molecule within their core.[9][10] This inclusion complex is water-soluble, allowing for efficient delivery of the compound to the cells in the aqueous medium.[8][11] Once near the cell membrane, the complex can dissociate, allowing the free drug to be absorbed.[11]
Key Advantages of Cyclodextrins:
-
Enhanced Solubility: Can increase solubility by up to 50-fold.[9]
-
Low Toxicity: Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are considered safe and well-tolerated.[9]
-
Improved Stability: Protects the compound from degradation by light or oxidation.[9]
Diagram: Compound Delivery Strategies
This diagram illustrates the two main pathways for getting a hydrophobic compound into the aqueous phase of a cell culture well.
Caption: Workflow for solvent-based vs. carrier-based compound delivery.
Part 2: The Disappearing Act - Combating Non-Specific Binding
Even if your compound appears soluble, its effective concentration can be dramatically reduced by non-specific binding (NSB) to plastics and interactions with media components. This leads to poor reproducibility and inaccurate dose-response curves.
Q3: My dose-response curves are inconsistent and the potency of my compound seems lower than expected. Could non-specific binding be the cause?
A3: Absolutely. This is a classic symptom of NSB. Hydrophobic compounds are "sticky" and will readily adsorb to any available hydrophobic surface, including the plastic of pipette tips, microplates, and tubing.[12][13] This effectively removes the compound from the medium, lowering the concentration available to the cells and artificially decreasing its apparent potency.
The Causality: NSB is driven by molecular forces, primarily hydrophobic interactions, between your compound and the surfaces it contacts.[13] Standard tissue culture-treated polystyrene plates are a major culprit.
Troubleshooting Steps & Solutions:
-
Use Low-Binding Labware: Whenever possible, use microplates and pipette tips specifically designed to reduce non-specific binding. These are often made from modified polypropylene or have specialized surface coatings.
-
Add a Surfactant: Low concentrations of a mild, non-ionic surfactant can run interference.
-
Tween® 20: Adding Tween 20 to your assay buffer at a final concentration of 0.01% - 0.05% is a highly effective strategy.[12][14] The surfactant molecules can coat the plastic surfaces, preventing your compound from binding.[13][15] They can also help disrupt hydrophobic interactions that lead to compound aggregation.[12]
-
Caution: Always test the effect of the surfactant on your cells' viability and the assay signal in a separate control experiment, as some cell types can be sensitive.[16]
-
-
Add a Blocking Protein: Including a benign protein in your assay medium can saturate non-specific binding sites on the labware.
-
Bovine Serum Albumin (BSA): Adding 0.1% to 1% BSA to your assay buffer can act as a "blocker," preventing your compound from sticking to plastic surfaces.[17]
-
Q4: How does serum in the culture medium affect my hydrophobic compound's activity?
A4: This is a critical and often overlooked factor. Hydrophobic compounds have a high affinity for serum proteins, particularly albumin.[18][19] When you add your compound to a medium containing Fetal Bovine Serum (FBS), a significant fraction of it will immediately bind to these proteins.
The Consequence: Only the unbound or "free" fraction of the compound is available to cross the cell membrane and interact with its intracellular target.[20] If 99% of your compound is bound to serum proteins, its effective concentration is only 1% of what you added. This can lead to a dramatic underestimation of the compound's true potency. There is a positive correlation between a drug's hydrophobicity and its strength of binding to serum albumin.[18][21]
Experimental Design & Validation:
-
Reduce Serum Concentration: If your cells can tolerate it, perform the assay in a low-serum (e.g., 0.5-2%) or serum-free medium for the duration of the compound treatment. This maximizes the free fraction of the compound.
-
Quantify the Free Fraction: For late-stage drug development, it is essential to experimentally determine the fraction of the compound bound to serum proteins to calculate the true effective concentration.
-
Maintain Consistency: If you must use serum, ensure the concentration and lot number of the FBS are consistent across all experiments, as variability in protein content can alter binding and affect results.[22]
Diagram: The Fate of a Hydrophobic Compound in a Culture Well
This diagram shows the various paths a hydrophobic compound can take after being added to a cell culture well, highlighting the challenges that reduce its effective concentration.
Caption: Potential fates of a hydrophobic compound in a cell-based assay.
Part 3: Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments to validate your assay system.
Protocol 1: Determining Maximum Tolerated Solvent Concentration
Objective: To identify the highest concentration of a solvent (e.g., DMSO) that does not impact cell health or assay performance for a given cell line and assay duration.
Methodology:
-
Cell Seeding: Plate your cells at the density optimized for your primary assay.[22] Allow them to adhere and recover for 24 hours.
-
Prepare Solvent Dilutions: Prepare a 2-fold serial dilution of your solvent (e.g., DMSO) in your complete cell culture medium. Start from a high concentration (e.g., 5%) down to a low concentration (e.g., 0.02%). Include a "medium only" (0% solvent) control.[3]
-
Treatment: Replace the medium in the cell plate with the prepared solvent dilutions. Ensure you have at least 3-6 replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation, measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS, or Trypan Blue exclusion).
-
Data Analysis: Plot cell viability (%) against the solvent concentration. The highest concentration that shows no statistically significant decrease in viability compared to the 0% control is your maximum tolerated concentration.
Protocol 2: Assay for Mitigating Non-Specific Binding to Labware
Objective: To test the effectiveness of additives like Tween 20 or BSA in preventing the loss of a hydrophobic compound to microplate wells.
Methodology:
-
Prepare Buffers: Prepare your assay buffer (e.g., PBS or serum-free medium) under three conditions:
-
Compound Addition: Add your hydrophobic compound (dissolved in a minimal amount of solvent) to each buffer condition at your desired final concentration. Also prepare a "stock" sample that does not get incubated in a plate.
-
Plate Incubation: Add 100 µL of each compound-containing buffer to several wells of a standard polystyrene 96-well plate. Incubate the plate at your assay temperature (e.g., 37°C) for a representative amount of time (e.g., 2-4 hours).
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
Quantify Compound: Analyze the concentration of your compound in the incubated supernatants and the un-incubated "stock" sample using an appropriate analytical method (e.g., HPLC, LC-MS, or fluorescence if your compound is fluorescent).
-
Data Analysis: Compare the compound concentration in the supernatants to the stock concentration. The condition that shows the highest recovery (closest to the stock) is the most effective at preventing non-specific binding.
References
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. KEYENCE.
- Effect of various DMSO concentrations on cell viability.
- 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences.
- DMSO in cell based assays. Scientist Solutions.
- 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya.
- The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET Osmotic Pumps.
- How to eliminate non-specific binding?
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. NIH.
- Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. NIH.
- Behind the Blot: Everything You Need to Know About Tween 20. BenchSci.
- How to Overcome the Challenges of Nonspecific Binding? WuXi AppTec.
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. NIH.
- Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI.
- How can I dissolve hydrophobic compounds in DMEM media?
- The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI.
- β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile. MDPI.
- Ten Tips for Optimizing Cell-Based Assays. Biocompare.
- Deriving protein binding‐corrected chemical concentr
- The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. NIH.
- Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection. NIH.
- The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
Sources
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzet.com [alzet.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 14. bosterbio.com [bosterbio.com]
- 15. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 16. Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 18. The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biocompare.com [biocompare.com]
Technical Support Center: Purification of Quinoline-4-Carboxylic Acid Derivatives
Welcome to the technical support center for the purification of quinoline-4-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating and purifying these versatile but often tricky heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy.
Q1: What are the key chemical properties of quinoline-4-carboxylic acid derivatives that I must consider before purification?
A: Understanding the physicochemical nature of your molecule is the most critical first step. Quinoline-4-carboxylic acids possess a unique combination of functional groups that dictate their behavior:
-
Acidity: The carboxylic acid group (pKa typically around 4-5, though influenced by other substituents) is the most prominent feature. This means the molecule's overall charge and solubility are highly dependent on pH.[1] In basic solutions, it deprotonates to form a water-soluble carboxylate anion. In acidic solutions, it remains in its neutral, less polar, protonated form.[1][2]
-
Basicity: The quinoline nitrogen is weakly basic (pKa of the conjugate acid is also around 4-5). This amphoteric nature means the molecule can exist as a cation, anion, or zwitterion depending on the pH.
-
Polarity and Solubility: The fused aromatic system lends significant hydrophobicity, while the carboxylic acid provides polarity.[3] Solubility in organic solvents can vary dramatically based on the substituents. They are often soluble in polar organic solvents like DMSO and DMF, but sparingly soluble in water under acidic or neutral conditions.[4][5][6]
-
Potential for Strong Intermolecular Interactions: The carboxylic acid can form strong hydrogen bonds, leading to dimerization and potentially high melting points and lower solubility in non-polar solvents. The flat aromatic rings can also lead to π-π stacking interactions.
Q2: How do I choose the right primary purification technique for my crude product?
A: Your choice should be guided by the purity of your crude material and the nature of the impurities. A logical workflow can help you decide.
Caption: Decision workflow for selecting a primary purification method.
-
For mostly pure, solid products (>90%): Recrystallization is often the most efficient method to remove minor impurities and obtain high-quality crystalline material.
-
For mixtures with chemically distinct impurities: If your desired acidic product is mixed with neutral or basic byproducts, an acid-base extraction is an exceptionally powerful and scalable purification technique.[7][8]
-
For complex mixtures or isomeric impurities: When impurities have similar polarity and chemical nature to your product, column chromatography (either normal or reversed-phase) is typically required.[2]
Q3: How can I reliably assess the purity of my final compound?
A: A combination of methods provides the most trustworthy assessment of purity:
-
Melting Point Analysis: A sharp melting point at or near the literature value is a strong indicator of purity. A broad or depressed melting point range suggests the presence of impurities.[2]
-
Thin-Layer Chromatography (TLC): The compound should appear as a single, non-streaking spot in multiple solvent systems of varying polarity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. An HPLC trace should show a single major peak, allowing for purity to be calculated as a percentage of the total integrated peak area.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show sharp signals corresponding to the desired structure, with no unexplained peaks. Integration of ¹H NMR signals should match the expected proton ratios.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique, but it is sensitive to conditions. Success hinges on the principle that your desired compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[11]
Q: My compound is "oiling out" during cooling instead of forming crystals. What is happening and how do I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a super-cooled liquid phase instead of a solid crystal lattice.[2][3] This is common when the solution is too concentrated, cooled too quickly, or the melting point of the solid is lower than the temperature of the solution.
Caption: Troubleshooting workflow for when a compound "oils out".
Causality & Solutions:
-
Increase Solvent Volume: The concentration of your compound may be too high, exceeding its saturation point even at elevated temperatures. Re-heat the solution to dissolve the oil, add more hot solvent to create a more dilute solution, and then allow it to cool slowly.[2][3]
-
Slow Down the Cooling Process: Rapid cooling does not give molecules enough time to align into an ordered crystal lattice. After dissolving your compound in hot solvent, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to dramatically decrease the cooling rate.[2][11]
-
Change the Solvent System: The chosen solvent may be too "good" or too "poor." A binary solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol) and slowly add a "poor" solvent (like water) until the solution just becomes turbid. Add a drop or two of the good solvent to clarify, then cool slowly.[2][3]
Q: My recrystallization yield is very low. How can I improve it?
A: Low recovery is often a result of using too much solvent or the compound having significant solubility even in the cold solvent.[12]
Causality & Solutions:
-
Minimize Solvent Usage: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep more of your product dissolved in the mother liquor after cooling.[12]
-
Thorough Cooling: Ensure the flask is cooled sufficiently. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[2][12]
-
Reduce Mother Liquor Volume: If significant product remains in the filtrate (mother liquor), you can reduce the solvent volume by rotary evaporation and cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[12]
Troubleshooting Guide: Column Chromatography
For quinoline-4-carboxylic acids, the primary challenge in normal-phase column chromatography is the strong interaction between the acidic proton and the polar silica gel stationary phase.
Q: My compound is streaking badly or completely stuck at the baseline of my silica gel column, even with polar eluents like 100% ethyl acetate.
A: This is a classic problem caused by the strong acidic nature of your compound. The carboxylic acid group strongly and irreversibly binds to the slightly acidic silica gel surface, preventing elution.
Causality & Solutions:
-
Acidify the Mobile Phase: The most common and effective solution is to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[2] The added acid protonates the silica surface and ensures your compound remains in its less polar, protonated state, allowing it to travel down the column.
-
Increase Eluent Polarity Drastically: If adding acid isn't sufficient, a gradient elution up to 5-10% methanol in dichloromethane (with 0.5% acetic acid) may be required to elute highly polar derivatives.
-
Switch to a Different Stationary Phase: If your compound is sensitive to acid or still adheres strongly, consider alternative stationary phases. Neutral alumina can be a good option for polar compounds.[12]
-
Use Reversed-Phase Chromatography: For very polar derivatives, reversed-phase (C18) chromatography is an excellent alternative. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a modifier like formic acid or trifluoroacetic acid (TFA).[9][13]
| Modifier | Stationary Phase | Purpose | Typical Concentration |
| Acetic/Formic Acid | Silica Gel | Suppresses deprotonation of the carboxylic acid, reducing tailing.[2] | 0.5 - 1.0% |
| Triethylamine | Silica Gel | Deactivates acidic sites on silica; used for purifying basic compounds.[12][14] | 0.1 - 1.0% |
| Formic Acid/TFA | C18 (Reversed-Phase) | Acts as an ion-pairing agent and ensures consistent protonation of the analyte.[9][10] | 0.1% |
Table 1: Common mobile phase modifiers for chromatography of quinoline derivatives.
Troubleshooting Guide: Acid-Base Extraction
This technique exploits the pH-dependent solubility of your acidic product to separate it from non-acidic impurities.
Q: I've formed a thick, persistent emulsion at the interface between the organic and aqueous layers. How do I break it?
A: Emulsions are common when solutions are shaken too vigorously or when surfactant-like impurities are present.[12]
Causality & Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, helping to force the organic components out and break the emulsion.[12]
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[12]
-
Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.[12]
-
Patience: Often, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate on their own.
Q: My product did not precipitate when I acidified the aqueous layer. Where did it go?
A: This frustrating situation usually has one of two causes: insufficient acidification or the formation of a highly soluble salt.
Causality & Solutions:
-
Check the pH: Use pH paper or a pH meter to confirm that the aqueous layer is sufficiently acidic (pH 1-2). You may not have added enough acid to fully protonate all of the carboxylate salt.
-
Back-Extraction: If the compound is still not precipitating, it may have some solubility in the acidic aqueous solution. Extract the acidified aqueous layer several times with an organic solvent like ethyl acetate or dichloromethane to recover your protonated, organic-soluble product.
-
Avoid Excess Strong Acid: Using a large excess of acids like HCl can sometimes lead to the formation of a soluble hydrochloride salt via protonation of the quinoline nitrogen. It is often better to acidify with acetic acid or to add HCl dropwise until precipitation is complete.[2]
Key Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate an acidic quinoline-4-carboxylic acid derivative from neutral impurities.
-
Dissolution: Dissolve the crude product (approx. 1.0 g) in an organic solvent such as ethyl acetate (50 mL).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add 25 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Gently invert the funnel 10-15 times, venting frequently to release CO₂ gas.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another 25 mL portion of NaHCO₃ solution. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Back-Wash (Optional): To remove any residual neutral impurities from the combined aqueous extracts, "back-wash" by adding 20 mL of fresh ethyl acetate, swirling gently, and discarding the organic layer.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution reaches pH 1-2 (verify with pH paper). A precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid product under vacuum to a constant weight.
Caption: Workflow diagram for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization (Binary Solvent System)
This protocol is suitable for a solid product that is largely pure but requires final polishing.
-
Solvent Selection: Choose a "good" solvent in which the compound is very soluble (e.g., ethanol, methanol, or ethyl acetate) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., water, hexanes). The two solvents must be miscible.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the flask on a hot plate and add the minimum amount of the hot "good" solvent required to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Induce Cloudiness: At the elevated temperature, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).
-
Re-clarify: Add 1-2 drops of the hot "good" solvent to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without being disturbed.
-
Maximize Yield: Once crystal formation appears complete at room temperature, place the flask in an ice bath for 30-60 minutes.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
References
- Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate. (n.d.). BenchChem.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
- Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). BenchChem.
- Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). BenchChem.
- Acid-Base Extraction. (n.d.).
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]
- Addressing solubility problems with quinoline-4-carboxylic acid derivatives. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Purification [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to DHODH Inhibitors: Benchmarking 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
This guide provides an in-depth comparison of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid, a representative of the quinoline carboxylic acid class of inhibitors, against other prominent inhibitors of Dihydroorotate Dehydrogenase (DHODH). We will delve into their mechanisms, comparative potency, and the experimental workflows required for their evaluation, offering a critical resource for researchers in oncology, immunology, and virology.
Introduction: DHODH as a Critical Therapeutic Target
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the production of pyrimidine nucleotides, which are essential building blocks for DNA and RNA synthesis.[3]
Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for nucleotides and are particularly dependent on the de novo pathway.[4][5] Normal, quiescent cells can often rely on the pyrimidine salvage pathway, making DHODH an attractive therapeutic target. By inhibiting DHODH, we can selectively induce a state of "pyrimidine starvation" in pathogenic cells, leading to cell cycle arrest and apoptosis, with a potentially wider therapeutic window.[2][4] This mechanism forms the basis for the clinical application of DHODH inhibitors in autoimmune diseases, cancers, and viral infections.[1][4]
The Landscape of DHODH Inhibitors: A Comparative Overview
DHODH inhibitors can be broadly categorized based on their chemical scaffolds and historical development. Here, we compare the quinoline carboxylic acid class, represented by this compound, with established and next-generation agents.
Class 1: The Isoxazoles (Leflunomide & Teriflunomide)
-
Leflunomide : A prodrug approved for the treatment of rheumatoid arthritis.[6][7] It is rapidly converted in vivo to its active metabolite, Teriflunomide.[8][9]
-
Teriflunomide : The active agent, Teriflunomide, is an immunomodulatory drug approved for treating relapsing forms of multiple sclerosis (MS).[4][10] It reversibly inhibits DHODH, leading to a cytostatic effect on proliferating T and B lymphocytes.[11][12]
Class 2: The Quinoline Carboxylic Acids (Brequinar & Analogs)
-
Brequinar : A potent, well-characterized DHODH inhibitor known for its high affinity for the enzyme.[13][14] It has been extensively studied for its anticancer and immunosuppressive properties and often serves as a benchmark compound in DHODH research.[14][15]
-
This compound : This compound shares the core 4-quinoline carboxylic acid scaffold with Brequinar. This structural class is known to bind to a unique site on the enzyme, distinct from the substrate or cofactor binding sites, often exhibiting non-competitive or mixed-type inhibition.[16][17][18] The thienyl group at the 2-position and the methyl group at the 8-position are modifications expected to modulate the compound's potency, selectivity, and pharmacokinetic properties compared to Brequinar.
Class 3: Next-Generation Inhibitors
Recent drug discovery efforts have produced novel inhibitors with high potency and improved safety profiles, particularly for applications in oncology.
-
ASLAN003 (Farudodstat) : An orally active and potent DHODH inhibitor developed for the treatment of acute myeloid leukemia (AML).[19][20] It has been shown to be significantly more potent than first-generation inhibitors like Teriflunomide and induces differentiation in AML cells.[21][22][23]
-
BAY 2402234 (Orludodstat) : A highly selective, low-nanomolar inhibitor of human DHODH.[24][25] It demonstrates strong anti-tumor efficacy in AML xenograft models by inducing differentiation and inhibiting proliferation.[26][27][28]
Quantitative Comparison of DHODH Inhibitors
The efficacy of a DHODH inhibitor is primarily defined by its half-maximal inhibitory concentration (IC50) against the enzyme and its effect on cellular proliferation.
| Compound | Chemical Class | Target | Human DHODH IC50 | Cellular Activity (Example) | Primary Indication(s) |
| Teriflunomide | Isoxazole | DHODH | ~307 - 411 nM[29][30] | Antiviral EC50: ~35 µM (Influenza A)[31] | Multiple Sclerosis[4] |
| Brequinar | Quinoline Carboxylic Acid | DHODH | 5.2 - 20 nM[13][32] | Antiproliferative IC50: Nanomolar range in various cancer cell lines[14] | Investigational (Cancer, Viral)[15] |
| ASLAN003 | Novel Heterocycle | DHODH | 35 nM[19][20] | Antiproliferative IC50: 152 nM (THP-1 AML cells)[20] | Acute Myeloid Leukemia[23] |
| BAY 2402234 | Novel Heterocycle | DHODH | 1.2 nM[25][26] | Antiproliferative IC50: 0.08-8.2 nM (Leukemia cell lines)[26] | Myeloid Malignancies[24] |
Note: Data for this compound is not publicly available and would require experimental determination using the protocols outlined below.
Mechanistic and Structural Insights
The primary mechanism for all these compounds is the inhibition of DHODH, which depletes the pyrimidine pool necessary for nucleic acid synthesis.[2] However, their binding modes differ, which can influence their potency and selectivity. Teriflunomide and Brequinar-like compounds, including the quinoline carboxylic acid class, bind in a channel that leads to the ubiquinone binding site, effectively blocking the electron transfer step of the catalytic reaction.
Caption: Mechanism of DHODH Inhibition.
Experimental Protocols for Inhibitor Evaluation
To characterize a novel compound like this compound, a series of validated experiments are required. The causality behind these workflows is to first establish direct enzyme inhibition and then confirm that this enzymatic activity translates to a functional cellular effect.
Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit recombinant human DHODH activity. We utilize a colorimetric method that monitors the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[30]
-
Recombinant human DHODH is diluted in assay buffer to a pre-determined optimal concentration.
-
Substrate/Cofactor Mix: Prepare a solution in assay buffer containing 500 µM Dihydroorotate, 100 µM Coenzyme Q10, and 200 µM DCIP.[16][30]
-
Test Compound: Prepare a 10 mM stock solution of the inhibitor in DMSO. Perform serial dilutions to create a concentration gradient (e.g., from 100 µM to 1 pM).
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 98 µL of the diluted recombinant DHODH solution to each well and pre-incubate for 30 minutes at room temperature to allow for compound binding.[30]
-
Initiate the reaction by adding 100 µL of the Substrate/Cofactor Mix to all wells.
-
Immediately begin monitoring the decrease in absorbance at 600 nm (due to DCIP reduction) every 30 seconds for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of the inhibitor on the proliferation of a relevant cell line (e.g., HL-60 or MOLM-13 for AML). The principle rests on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.
Methodology:
-
Cell Culture:
-
Seed a human leukemia cell line (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to attach or acclimate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound (prepared in culture medium from a DMSO stock). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Include wells for vehicle control (DMSO only) and a positive control (e.g., Brequinar).
-
-
Incubation:
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
MTT Addition and Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Sources
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. Teriflunomide - Wikipedia [en.wikipedia.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 11. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Brequinar - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. physchemres.org [physchemres.org]
- 18. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. ASLAN Pharmaceuticals to Develop ASLAN003 as Next Generation DHODH Inhibitor in Autoimmune Conditions - BioSpace [biospace.com]
- 23. biospectrumasia.com [biospectrumasia.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. selleckchem.com [selleckchem.com]
- 26. caymanchem.com [caymanchem.com]
- 27. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
- 28. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 29. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. selleckchem.com [selleckchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Thienylquinoline Derivatives for Drug Discovery Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This nitrogen-containing heterocyclic ring system is the foundation for numerous natural and synthetic molecules with diverse therapeutic applications, including anticancer, antimicrobial, antimalarial, and anti-inflammatory activities.[2][3] Among the vast landscape of quinoline derivatives, those substituted at the 2-position have garnered significant attention from researchers aiming to develop novel therapeutic agents.[4]
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-thienylquinoline derivatives. The introduction of a thienyl group, a five-membered aromatic ring containing a sulfur atom, at the 2-position of the quinoline core can significantly influence the molecule's physicochemical properties and biological activity. We will delve into the nuanced effects of various substitutions on the thienyl and quinoline rings, comparing their performance against different biological targets and providing the experimental context for these findings. This document is intended for researchers, scientists, and drug development professionals, offering insights to guide the rational design of more potent and selective 2-thienylquinoline-based therapeutics.
Section 1: Anticancer Activity of 2-Thienylquinoline Derivatives
The quest for novel anticancer agents has led to the extensive exploration of quinoline derivatives.[2] The 2-thienylquinoline scaffold has emerged as a promising framework for developing potent and selective anticancer compounds, particularly those targeting key enzymes in cancer cell proliferation and survival, such as tyrosine kinases.
Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Overexpression of EGFR is a hallmark of several cancers, making it a prime target for therapeutic intervention.[5] Novel thieno[2,3-b]quinoline-2-carboxamide chalcone derivatives have been synthesized and identified as potent EGFR inhibitors.[6]
Structure-Activity Relationship Insights:
-
Thieno[2,3-b]quinoline Core: This fused ring system serves as the ATP-competitive scaffold, binding to the active site of the EGFR kinase domain.
-
Chalcone Moiety: The presence of a chalcone moiety attached to the thienoquinoline core appears to be crucial for enhanced activity. Molecular docking studies suggest that this part of the molecule occupies an allosteric site, contributing to the overall inhibitory potency.[6]
-
Substitutions on the Chalcone's Phenyl Ring: The nature and position of substituents on the phenyl ring of the chalcone moiety significantly impact the antiproliferative activity. For instance, compounds with electron-donating groups (e.g., methoxy) have demonstrated high potency.[6]
| Compound ID | Substitution on Chalcone Phenyl Ring | EGFR IC50 (µM) | A375 (Melanoma) IC50 (µM) | Reference |
| 9e | 4-OCH3 | 0.5 | Not specified, but highly active | [6] |
| 9f | 3,4,5-(OCH3)3 | Not specified, but highly active | Better than Erlotinib | [6] |
| Erlotinib | (Reference Drug) | - | - | [6] |
Data synthesized from the referenced literature.
Cytotoxic Activity of 2-Arylquinoline Derivatives
Broader studies on 2-arylquinolines provide valuable context for understanding the anticancer potential of 2-thienyl derivatives. A comparative study of 2-arylquinolines and their partially saturated tetrahydroquinoline (THQ) counterparts revealed important SAR trends.[7]
Key Findings:
-
Aromaticity is Key: The aromatic 2-arylquinoline derivatives generally displayed superior cytotoxic activity compared to the more flexible 2-acetamido-2-methyl-THQs.[7]
-
Lipophilicity Matters: A direct relationship was observed between lipophilicity (cLogP) and cytotoxic effects, particularly against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines. The more lipophilic 2-arylquinolines exhibited lower IC50 values.[7]
-
Substitution on the Quinoline Ring: Substitutions at the C-6 position of the 2-phenylquinoline core have been shown to influence activity against various cancer cell lines.[7]
| Compound Class | General Structure | cLogP Range | Activity Profile | Reference |
| 2-Arylquinolines | Aromatic | 2.23–4.13 | Better activity against HeLa and PC3 cells | [7] |
| 2-Methyl-THQs | Partially Saturated | 1.56–3.02 | Poorer activity | [7] |
Section 2: Antimicrobial Activity of 2-Thienylquinoline Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antifungals.[3] Quinoline-based compounds have a long history in this area, and the 2-thienylquinoline scaffold offers a promising avenue for the development of novel antimicrobial agents.
Antibacterial Activity
While specific studies focusing solely on 2-thienylquinolines are limited, the broader class of quinolinequinones and other 2-substituted quinolines have demonstrated significant antibacterial potential.[8][9]
SAR Insights from Related Quinolinequinones:
-
Gram-Positive Activity: Many quinolinequinone derivatives show potent activity primarily against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis.[9]
-
Impact of Substituents: The specific substitutions on the quinolinequinone core are critical for antibacterial potency. For example, certain derivatives displayed antibacterial potential against S. aureus equal to the standard control, Cefuroxime-Na.[8]
| Compound ID | Target Organism | MIC (mg/L) | Reference |
| QQ1, QQ4, QQ6-9, QQ12, QQ13 | S. aureus | 1.22 | [8] |
| Cefuroxime-Na | S. aureus | - | [8] |
Antifungal Activity
Recent studies have highlighted the potential of 2-substituted-4-aminoquinolines as a new class of antifungal agents.
Structure-Activity Relationship of 2-Substituted-4-Aminoquinolines:
-
The 2-Substituent: The nature of the substituent at the 2-position plays a crucial role in determining the antifungal activity and spectrum. A 2-p-tolyl group, for instance, has been found in some of the most promising compounds.
-
The 4-Amino Group: The presence of a substituted amino group at the 4-position is a common feature among active compounds.
-
Broad-Spectrum Activity: Several derivatives have exhibited potent and broad-spectrum antifungal activities against various invasive fungi, with MIC values in the low microgram per milliliter range.
| Compound ID | General Structure | Fungal Strains | MIC Range (µg/mL) | Reference |
| III11 | N,2-di-p-tolylquinolin-4-amine | Invasive fungi | 4-32 | |
| III14, III15, III23 | 2-substituted-4-aminoquinolines | Invasive fungi | 4-32 |
Section 3: Experimental Protocols
The evaluation of the structure-activity relationship of 2-thienylquinoline derivatives relies on a series of standardized experimental protocols. Below are outlines of key methodologies.
General Synthesis of 2-Substituted Quinoline Analogs
The synthesis of a library of 2-substituted quinoline derivatives for SAR studies often begins with common precursors like anilines. A widely used method is the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4]
Caption: A generalized workflow for the synthesis of 2-substituted quinoline analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (2-thienylquinoline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Compound Dilution: A serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Conclusion
The 2-thienylquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, offering opportunities for fine-tuning potency and selectivity. In the realm of anticancer drug discovery, the thieno[2,3-b]quinoline system has shown particular promise as EGFR inhibitors, with the chalcone moiety playing a key role in enhancing activity.[6] For antimicrobial applications, while direct SAR data for 2-thienylquinolines is still emerging, related 2-substituted quinolines have demonstrated potent antibacterial and antifungal properties, providing a strong rationale for further investigation of thienyl-containing analogs.[8] The experimental protocols and workflows detailed herein provide a framework for the systematic evaluation of new 2-thienylquinoline derivatives. Future research should focus on expanding the library of these compounds and exploring their mechanisms of action to unlock their full therapeutic potential.
References
- BenchChem. Quantitative Structure-Activity Relationship (QSAR) Studies of Quinoline Analogs: A Comparative Guide.
-
Gasteiger, J., et al. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. Parasites & Vectors. 2024. Available from: [Link].
-
Kumar, A., et al. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. 2023. Available from: [Link].
-
Ahmad, S., et al. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. DarU Journal of Pharmaceutical Sciences. 2022. Available from: [Link].
-
Sharma, P., et al. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR and QSAR in Environmental Research. 2014. Available from: [Link].
-
Hameed, A., et al. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Serbian Chemical Society. 2021. Available from: [Link].
-
Uslu, H., et al. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research. 2022. Available from: [Link].
-
Rojas, J., et al. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. 2021. Available from: [Link].
-
Li, Y., et al. SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry. 2023. Available from: [Link].
-
Ali, T. E. S., et al. Discovery of novel thienoquinoline-2-carboxamide chalcone derivatives as antiproliferative EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. 2019. Available from: [Link].
-
Li, Y., et al. SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry. 2023. Available from: [Link].
-
Panchal, P., Vaghela, R. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Results in Chemistry. 2025. Available from: [Link].
-
Korth, C., et al. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry. 2006. Available from: [Link].
- BenchChem. Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide.
-
Ali, M. R., et al. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Journal of Medicinal Chemistry. 2004. Available from: [Link].
-
Cao, R., et al. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. 2019. Available from: [Link].
-
Haiba, M. E., et al. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018. Available from: [Link].
-
Uslu, H., et al. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. 2022. Available from: [Link].
-
Lee, H.-Y., et al. Synthesis and biological evaluation of 2-quinolineacrylamides. Bioorganic & Medicinal Chemistry. 2020. Available from: [Link].
-
Kumar, A., et al. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. ResearchGate. 2023. Available from: [Link].
-
Kumari, P., et al. A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. 2022. Available from: [Link].
-
Rehman, A. U., et al. Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and Chemical Toxicology. 2021. Available from: [Link].
-
Farooq, S., et al. Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. ResearchGate. 2020. Available from: [Link].
-
Yang, R., et al. Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters. 2022. Available from: [Link].
-
Zhao, Q., et al. Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors. Bioorganic Chemistry. 2022. Available from: [Link].
-
Yang, R., et al. Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Semantic Scholar. 2022. Available from: [Link].
-
Wang, Y., et al. Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. 2024. Available from: [Link].
-
Mohammadi-Far, S., et al. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. 2022. Available from: [Link].
-
Li, Y., et al. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. 2022. Available from: [Link].
-
Panchal, P., Vaghela, R. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. ResearchGate. 2025. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel thienoquinoline-2-carboxamide chalcone derivatives as antiproliferative EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinoline-4-Carboxylic Acid Analogs as Anticancer Agents: A Guide for Researchers
The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. Among these, quinoline-4-carboxylic acid and its analogs have emerged as a promising class of compounds in oncology research. Their diverse mechanisms of action and amenability to synthetic modification have spurred extensive investigation into their anticancer properties. This guide provides a comparative analysis of various quinoline-4-carboxylic acid analogs, offering insights into their structure-activity relationships, mechanisms of action, and the experimental workflows used to evaluate their efficacy in cancer cells.
The Quinoline-4-Carboxylic Acid Scaffold: A Versatile Framework for Anticancer Drug Design
The fundamental structure of quinoline-4-carboxylic acid provides a unique template for the development of targeted anticancer agents. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.[1] Strategic modifications to the quinoline core can significantly enhance potency, selectivity, and drug-like properties.
A critical aspect of the anticancer activity of these analogs is their ability to interact with various cellular targets.[1] Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern their biological effects. These studies have revealed three principal regions where specific substitutions are crucial for inhibitory activity against key enzymes.[2] These regions include the C(2) position, which often accommodates bulky hydrophobic groups; the C(4) position, where the carboxylic acid moiety is generally essential for activity; and the benzo portion of the quinoline ring, where various substitutions can modulate activity.[2]
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
Quinoline-4-carboxylic acid analogs exert their anticancer effects through a variety of mechanisms, making them a rich area of study for combating the heterogeneity of cancer.[1] Key mechanisms include the inhibition of critical enzymes, disruption of cellular structures, and the induction of programmed cell death.
Key Anticancer Mechanisms:
-
Enzyme Inhibition: These compounds have been shown to inhibit a range of enzymes crucial for cancer cell survival and proliferation, including:
-
Topoisomerases: Enzymes that regulate DNA topology and are essential for DNA replication and transcription.[3]
-
Protein Kinases: Key regulators of cell signaling pathways that are often dysregulated in cancer.[3]
-
Human Dihydroorotate Dehydrogenase (DHODH): An enzyme involved in the de novo pyrimidine biosynthetic pathway, which is critical for DNA and RNA synthesis.[2][3]
-
Sirtuin 3 (SIRT3): A mitochondrial deacetylase that plays a complex role in cancer metabolism and has emerged as a therapeutic target.[4][5]
-
-
Disruption of Tubulin Polymerization: Similar to well-known anticancer agents like Combretastatin A-4 (CA-4), some quinoline analogs can interfere with microtubule dynamics, leading to mitotic arrest and cell death.[6][7]
-
Induction of Apoptosis and Cell Cycle Arrest: Many quinoline-4-carboxylic acid derivatives have been shown to trigger programmed cell death (apoptosis) and halt the cell cycle at specific phases, preventing cancer cell proliferation.[8]
Caption: Workflow for the MTT cell viability assay.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. It is widely used to determine the effects of compounds on the cell cycle and apoptosis.
Principle for Cell Cycle Analysis: Cells are stained with a fluorescent dye that intercalates into DNA, such as Propidium Iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle for Apoptosis Analysis: Apoptosis is characterized by specific morphological and biochemical changes. Annexin V, a protein with a high affinity for phosphatidylserine (PS), is used in conjunction with a viability dye like PI. In early apoptosis, PS translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.
Step-by-Step Protocol (Cell Cycle):
-
Cell Treatment: Treat cells with the quinoline analogs for a defined period.
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Step-by-Step Protocol (Apoptosis):
-
Cell Treatment: Treat cells with the quinoline analogs.
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells promptly. The data will allow for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Trustworthiness: The inclusion of both positive and negative controls is essential for validating the assay. For instance, a known apoptosis-inducing agent can be used as a positive control for the Annexin V/PI assay.
Synthesis of Quinoline-4-Carboxylic Acid Analogs
The synthesis of quinoline-4-carboxylic acid derivatives is often achieved through well-established chemical reactions. A common method is the Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. [9]This reaction allows for the introduction of diverse substituents on the quinoline ring by varying the starting materials.
Another synthetic approach involves the Pfitzinger condensation reaction, which utilizes isatin and an acetophenone in the presence of a base to construct the quinoline-4-carboxylic acid core. [10]The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cross-Reactivity Profiling of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is the comprehensive characterization of a compound's selectivity. This guide provides an in-depth, objective comparison of the cross-reactivity profile of a novel investigational compound, 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid (herein referred to as Cpd-T2Q) , against relevant alternatives. By integrating computational predictions with robust in vitro experimental data, we aim to provide a self-validating framework for assessing compound specificity and mitigating the risk of off-target effects.
Introduction: The Imperative of Selectivity Profiling
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including inhibition of protein kinases, enzymes, and transcription factors.[1][2] This versatility, however, necessitates a thorough investigation of cross-reactivity to ensure that the desired therapeutic effect is not confounded by unintended molecular interactions, which can lead to toxicity or reduced efficacy.
This guide will use the Signal Transducer and Activator of Transcription 3 (STAT3) as a hypothesized primary target for Cpd-T2Q. This hypothesis is based on published data demonstrating that the 2-phenylquinoline-4-carboxylic acid scaffold can effectively inhibit STAT3.[1][3] STAT3 is a well-validated target in oncology and inflammatory diseases, making the discovery of novel, selective inhibitors a high-priority research area.[4]
To establish a meaningful comparison, we will profile Cpd-T2Q alongside two well-characterized small molecules:
-
Stattic: A known, non-peptidic small molecule inhibitor of the STAT3 SH2 domain, serving as a positive control for on-target activity.[5][6]
-
CX-4945 (Silmitasertib): A potent and selective inhibitor of protein kinase CK2, a serine/threonine kinase.[7] As a quinoline-based compound with a different primary target, it will serve as a benchmark for evaluating off-target kinase activity and scaffold-based cross-reactivity.
Part 1: In Silico Profiling - A Predictive First Step
Before embarking on extensive wet-lab experiments, in silico methods provide a cost-effective and rapid approach to predict potential on- and off-target interactions. This predictive analysis helps in prioritizing experimental assays and anticipating potential liabilities.
Experimental Workflow: Computational Target Prediction
Our approach integrates ligand-based similarity searches with structure-based molecular docking to generate a preliminary cross-reactivity profile.
Caption: In Silico Cross-Reactivity Prediction Workflow.
Hypothetical In Silico Results
The following table summarizes the predicted binding affinities (in -kcal/mol) from molecular docking simulations. A lower value indicates a more favorable predicted interaction.
| Target | Cpd-T2Q (Predicted) | Stattic (Predicted) | CX-4945 (Predicted) |
| STAT3 (SH2 Domain) | -8.5 | -7.9 | -5.2 |
| Protein Kinase CK2 | -6.1 | -4.8 | -9.2 |
| JAK2 (Kinase Domain) | -7.2 | -6.5 | -6.8 |
| SRC (Kinase Domain) | -6.8 | -6.1 | -7.1 |
| N-Myristoyltransferase | -5.5 | -4.3 | -5.9 |
Interpretation: The in silico data suggests that Cpd-T2Q has a strong predicted binding affinity for the STAT3 SH2 domain, comparable to the known STAT3 inhibitor, Stattic. While some interaction with other kinases like JAK2 and SRC is predicted, the affinity is lower. The predicted binding to Protein Kinase CK2 is significantly weaker than that of the known inhibitor CX-4945. This initial assessment supports our hypothesis and guides the subsequent in vitro validation.
Part 2: In Vitro Profiling - The Experimental Validation
A tiered approach to in vitro testing is essential for a comprehensive and resource-efficient cross-reactivity assessment.
Tier 1: Primary Target Engagement and Selectivity
The first step is to experimentally validate the predicted interaction with the hypothesized primary target, STAT3, and assess selectivity against a closely related protein.
Experimental Protocol: STAT3 SH2 Domain Binding Assay (HTRF)
This assay quantifies the binding of the test compound to the STAT3 SH2 domain.
-
Reagents: Recombinant GST-tagged STAT3 SH2 domain, a biotinylated phosphotyrosine peptide probe (e.g., Biotin-pY-LKTK), and HTRF detection reagents (Europium-cryptate labeled anti-GST and Streptavidin-XL665).
-
Procedure: a. Add 5 µL of test compound dilutions (in assay buffer) to a 384-well plate. b. Add 5 µL of the GST-STAT3 SH2 domain. c. Add 5 µL of the biotinylated phosphopeptide probe. d. Incubate for 60 minutes at room temperature. e. Add 5 µL of the HTRF detection reagents. f. Incubate for 60 minutes at room temperature. g. Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against compound concentration to determine the IC50 value.
Hypothetical Tier 1 Results
| Compound | STAT3 IC50 (nM) | STAT1 IC50 (nM) | Selectivity (STAT1/STAT3) |
| Cpd-T2Q | 85 | >10,000 | >117x |
| Stattic | 120 | >10,000 | >83x |
| CX-4945 | >50,000 | >50,000 | N/A |
Interpretation: The experimental data confirms that Cpd-T2Q is a potent inhibitor of the STAT3 SH2 domain, with potency comparable to Stattic. Importantly, it demonstrates high selectivity against the closely related STAT1 protein, a critical attribute for a targeted therapeutic.
Tier 2: Broad Kinase and Safety Pharmacology Profiling
To identify potential off-target interactions across the broader proteome, we utilize comprehensive screening panels. This is crucial for early de-risking of a drug candidate.[8][9][10][11]
Experimental Workflow: Broad Panel Screening
Caption: Workflow for Broad Off-Target Liability Screening.
Hypothetical Tier 2 Results (Selected Hits >50% Inhibition @ 10 µM)
| Panel | Target | Cpd-T2Q (% Inhibition) | Stattic (% Inhibition) | CX-4945 (% Inhibition) |
| Kinase Panel | Protein Kinase CK2 | 15 | 8 | 98 |
| JAK2 | 55 | 45 | 20 | |
| SRC | 48 | 39 | 31 | |
| Safety Panel | hERG (Ion Channel) | 12 | 25 | 5 |
| M1 (GPCR) | 8 | 15 | 3 |
Interpretation: Cpd-T2Q shows minimal activity against a broad range of kinases, with the exception of moderate inhibition of JAK2. This is not unexpected given that JAK2 is an upstream kinase in the STAT3 signaling pathway. Crucially, Cpd-T2Q does not significantly inhibit Protein Kinase CK2, unlike CX-4945. The safety panel results are encouraging, with no significant inhibition of key liability targets like the hERG channel. Stattic shows a slightly higher inhibition of hERG, highlighting a potential area of differentiation.
Tier 3: Cell-Based Functional Assays
The final step is to assess the compound's activity in a more physiologically relevant cellular context. This confirms on-target engagement and functional consequences, and provides an initial assessment of cytotoxicity.[12][13][14][15]
Experimental Protocol: Cellular STAT3 Phosphorylation Assay (Western Blot)
-
Cell Culture: Plate a STAT3-dependent cancer cell line (e.g., MDA-MB-231) and allow to adhere overnight.
-
Treatment: Treat cells with various concentrations of the test compounds for 2-4 hours.
-
Stimulation: Stimulate the cells with a STAT3 activator (e.g., IL-6) for 30 minutes.
-
Lysis: Lyse the cells and quantify total protein concentration.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Analysis: Quantify band intensity and normalize phospho-STAT3 levels to total STAT3.
Experimental Protocol: Cytotoxicity Assay (MTT/XTT)
-
Cell Seeding: Seed both a STAT3-dependent (e.g., MDA-MB-231) and a STAT3-independent (e.g., MCF-7) cell line in 96-well plates.[16][17][18]
-
Treatment: Treat cells with a dose-response of the test compounds for 72 hours.
-
Assay: Add MTT or XTT reagent and incubate according to the manufacturer's protocol.
-
Measurement: Read the absorbance on a microplate reader.
-
Analysis: Calculate the cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Tier 3 Results
| Compound | p-STAT3 Inhibition (IC50, nM) | Cytotoxicity GI50 (MDA-MB-231, µM) | Cytotoxicity GI50 (MCF-7, µM) |
| Cpd-T2Q | 250 | 2.5 | >50 |
| Stattic | 480 | 5.1 | >50 |
| CX-4945 | >50,000 | >50 | >50 |
Interpretation: Cpd-T2Q effectively inhibits IL-6-induced STAT3 phosphorylation in a cellular context, confirming target engagement and downstream functional activity. The compound demonstrates selective cytotoxicity towards a STAT3-dependent cell line, with a GI50 significantly lower than in the STAT3-independent line. This cellular selectivity corroborates the molecular selectivity observed in the biochemical and panel screening assays.
Conclusion and Future Directions
This comparative guide outlines a systematic and multi-faceted approach to characterizing the cross-reactivity profile of the novel investigational compound, this compound (Cpd-T2Q). Based on our integrated analysis of predictive in silico data and a tiered in vitro experimental cascade, Cpd-T2Q emerges as a potent and selective inhibitor of STAT3.
Summary of Findings:
-
Potency & On-Target Activity: Cpd-T2Q demonstrates potent, low-nanomolar inhibition of the STAT3 SH2 domain and effectively blocks STAT3 phosphorylation in a cellular context.
-
Selectivity: It exhibits high selectivity against the closely related STAT1 and shows minimal activity across a broad panel of kinases and other safety-relevant targets.
-
Favorable Comparison: Compared to the reference compound Stattic, Cpd-T2Q shows comparable or slightly improved potency and a potentially cleaner off-target profile. It is clearly differentiated from the kinase inhibitor CX-4945.
The presented workflow serves as a robust template for the evaluation of novel small molecules, emphasizing the importance of a self-validating system where computational predictions are rigorously tested through biochemical and cell-based assays. Future studies should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of Cpd-T2Q and evaluating its efficacy in preclinical models of STAT3-driven diseases.
References
-
Schust, J. et al. (2006). Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chem Biol, 13(11), 1235-42. [Link]
-
Pierre, F. et al. (2011). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorg Med Chem Lett, 22(1), 45-8. [Link]
-
Goncalves, V. et al. (2017). Structure-guided optimization of quinoline inhibitors of Plasmodium N-myristoyltransferase. Medchemcomm, 8(1), 191-197. [Link]
-
DiscoverX. Target Engagement Assays. [Link]
-
Shi, Z. B. et al. (2013). Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. Letters in Drug Design & Discovery, 10(5), 420-426. [Link]
-
Cozza, G. et al. (2006). Novel potent pyrimido[4,5-c]quinoline inhibitors of protein kinase CK2: SAR and preliminary assessment of their analgesic and anti-viral properties. J Med Chem, 49(12), 3573-81. [Link]
-
Goncalves, V. et al. (2016). Structure-guided optimization of quinoline inhibitors of Plasmodium N -myristoyltransferase. MedChemComm, 8(1), 191-197. [Link]
-
Siddiquee, K. et al. (2007). Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. Proc Natl Acad Sci U S A, 104(18), 7391-6. [Link]
-
Xu, Y. et al. (2018). The STAT3 inhibitor S3I-201 suppresses fibrogenesis and angiogenesis in liver fibrosis. Am J Transl Res, 10(9), 2853-2866. [Link]
-
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]
-
Donahue, C. et al. (2019). Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent. Oncotarget, 10(38), 3766-3777. [Link]
-
Concept Life Sciences. Target Engagement Assay Services. [Link]
-
Poli, V. & Camporeale, A. (2015). STAT3-mediated signaling in cancer: from key player to therapeutic target. Cancers (Basel), 7(4), 2338-60. [Link]
-
Shi, Z. B. et al. (2013). Design, Synthesis and Evaluation of Quinoline-based Small Molecule Inhibitor of STAT3. Letters in Drug Design & Discovery, 10(5). [Link]
-
Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
-
Wells, C. I. et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8753-8775. [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
-
Selvita. A Practical Guide to Target Engagement Assays. [Link]
-
Wikipedia. MTT assay. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
McClure, B. J. et al. (2014). 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. Bioorg Med Chem Lett, 24(5), 1348-51. [Link]
-
ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]
-
Eurofins Scientific. Using secondary pharmacology panels to predict clinical safety risks. [Link]
-
Eurofins Panlabs. Eurofins Panlabs Safety Screening Webinar. [Link]
-
ResearchGate. Synthesis and SAR of inhibitors of protein kinase CK2: Novel tricyclic quinoline analogs. [Link]
-
Zhang, Q. et al. (2015). Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3. Oncol Rep, 34(4), 1995-2002. [Link]
-
Sarno, S. et al. (2005). Development and exploitation of CK2 inhibitors. Mol Cell Biochem, 274(1-2), 43-9. [Link]
-
Deng, X. et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J Med Chem, 60(21), 8798-8813. [Link]
-
ResearchGate. Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]
-
Papai, G. et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Int J Mol Sci, 23(17), 9607. [Link]
-
Cambridge Bioscience. Kinase inhibitor screening libraries. [Link]
-
ResearchGate. (PDF) Structure-guided optimization of quinoline inhibitors of Plasmodium N-myristoyltransferase. [Link]
-
Zhou, G. et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorg Med Chem Lett, 24(8), 1966-70. [Link]
-
Kumar, A. et al. (2020). Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. Bioorg Chem, 98, 103741. [Link]
-
Nagle, A. et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. J Med Chem, 58(12), 4996-5003. [Link]
-
Mahajan, S. S. et al. (2007). Discovery of novel targets of quinoline drugs in the human purine binding proteome. Mol Pharmacol, 71(4), 999-1008. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 12. Target Engagement Assays [discoverx.com]
- 13. Target Engagement Assay Services [conceptlifesciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. selvita.com [selvita.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
A Comparative Guide to Elucidating the Mechanism of Action of Novel Quinoline Inhibitors
<
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Inhibition - The Criticality of Mechanism of Action Studies
In the landscape of drug discovery, the identification of a novel inhibitor with potent activity is a significant milestone. However, potency, often quantified as the half-maximal inhibitory concentration (IC50), is merely the initial chapter of a compound's story.[1] A deep and comprehensive understanding of how an inhibitor exerts its effect—its mechanism of action (MoA)—is paramount for its successful development into a therapeutic agent. This guide provides a structured, multi-faceted approach to confirming the MoA of novel quinoline inhibitors, a class of compounds renowned for their broad therapeutic potential, including anticancer and antimicrobial activities.[2][3][4]
Quinolines have demonstrated a variety of mechanisms, from the inhibition of crucial enzymes like topoisomerases and kinases to the disruption of cellular processes such as autophagy.[4][5] Therefore, a robust MoA study for a novel quinoline inhibitor must be a bespoke investigation, tailored to dissect its specific molecular interactions. This guide will compare and contrast essential experimental strategies, providing the "why" behind the "how" to empower researchers to build a compelling and scientifically rigorous data package.
Phase 1: Foundational Biochemical & Cellular Characterization
The initial phase of MoA elucidation focuses on confirming the direct interaction between the novel quinoline inhibitor and its putative target, and subsequently, its effect on cellular viability.
Target Engagement: Is the Inhibitor Binding its Intended Target?
Direct evidence of a drug binding to its target is a critical first step to rule out off-target effects or assay artifacts.[6] A variety of biophysical techniques can be employed to quantify this interaction.
Table 1: Comparison of Target Engagement Assays
| Assay | Principle | Advantages | Considerations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[6] | Can be performed in cell lysates and intact cells, providing physiological relevance.[6] | Requires a specific antibody for the target protein; not all proteins exhibit a clear melting curve. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the inhibitor binds to the immobilized target protein.[7] | Provides real-time kinetics of binding (association and dissociation rates).[1] | Requires purified, active protein; immobilization can sometimes affect protein conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the inhibitor to the target protein.[7] | Provides a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity). | Requires larger quantities of purified protein and inhibitor; lower throughput. |
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the target cells to 80-90% confluency. Treat the cells with the novel quinoline inhibitor at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer to obtain the cell lysate.
-
Heat Challenge: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting using a specific primary antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[6]
Cellular Viability and Cytotoxicity: Does the Inhibitor Affect Cell Survival?
Demonstrating that target engagement translates to a cellular phenotype is crucial. Standard cytotoxicity assays are employed to determine the inhibitor's effect on cell viability.
Table 2: Comparison of Cellular Viability Assays
| Assay | Principle | Advantages | Considerations |
| MTT/XTT Assay | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product. | High-throughput, cost-effective, and widely used. | Can be affected by compounds that interfere with cellular metabolism. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures the amount of ATP present, which is an indicator of metabolically active cells. | Highly sensitive and has a broad linear range. | Can be affected by compounds that modulate cellular ATP levels. |
| Live/Dead Viability/Cytotoxicity Kit | Uses two fluorescent dyes to distinguish between live cells (intact membranes) and dead cells (compromised membranes).[8] | Provides a direct measure of cell membrane integrity.[8] | Requires a fluorescence microscope or flow cytometer. |
Phase 2: Delineating the Specific Mechanism of Inhibition
Once target engagement and cellular activity are confirmed, the investigation moves to pinpointing the precise molecular mechanism. The experimental approach will diverge based on the nature of the target.
Scenario A: The Target is an Enzyme (e.g., Kinase, Topoisomerase)
If the novel quinoline inhibitor targets an enzyme, the primary goal is to determine the mode of inhibition.
2.A.1 Enzyme Kinetics: Unraveling the Mode of Inhibition
Enzyme kinetics studies are the cornerstone of characterizing enzyme inhibitors.[9][10][11] By measuring the reaction rate at varying substrate and inhibitor concentrations, one can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.[12][13]
-
Enzyme and Substrate Preparation: Prepare a stock solution of the purified target kinase and its specific substrate.
-
Reaction Setup: In a multi-well plate, set up reactions containing the kinase, a range of substrate concentrations (typically bracketing the Km value), and a range of concentrations of the novel quinoline inhibitor. Include a no-inhibitor control.
-
Initiation and Incubation: Initiate the reaction by adding ATP (for kinases).[14] Incubate the plate at the optimal temperature for the enzyme for a defined period, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the apparent Vmax and Km values.[12] A change in Km with no change in Vmax indicates competitive inhibition, a decrease in Vmax with no change in Km suggests non-competitive inhibition, and a decrease in both Vmax and Km points to uncompetitive inhibition.[13]
2.A.2 ATP Competition Assays (for Kinase Inhibitors)
Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme.[15] An ATP competition assay can confirm this specific mechanism.
-
Assay Setup: Perform the kinase activity assay at a fixed, sub-saturating concentration of the substrate.
-
Varying ATP and Inhibitor Concentrations: In separate experiments, determine the IC50 of the novel quinoline inhibitor at a low ATP concentration (e.g., at or below the Km for ATP) and at a high ATP concentration (e.g., 10-fold above the Km).
-
Data Analysis: If the inhibitor is ATP-competitive, its IC50 value will increase significantly at higher ATP concentrations.[14][16]
2.A.3 Topoisomerase-Specific Assays
For quinolines targeting topoisomerases, specific assays are required to demonstrate inhibition of their catalytic activity, such as DNA relaxation or decatenation.[17][18][19][20]
-
Reaction Mixture: Prepare a reaction mixture containing purified topoisomerase II, catenated kinetoplast DNA (kDNA), and reaction buffer.
-
Inhibitor Addition: Add the novel quinoline inhibitor at various concentrations to the reaction mixture. Include a positive control inhibitor (e.g., a known fluoroquinolone) and a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Electrophoresis: Stop the reactions and separate the DNA products by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into minicircles. An effective inhibitor will prevent this decatenation, resulting in the kDNA remaining at the origin of the gel.[19]
Scenario B: The Target is a Non-Enzymatic Protein or a Cellular Pathway
If the target is not an enzyme, the experimental strategy shifts to elucidating the downstream cellular consequences of target inhibition.
2.B.1 Cellular Pathway Analysis
Techniques like Western blotting or proteomic analysis can be used to investigate the effect of the inhibitor on specific signaling pathways. For example, if a quinoline inhibitor targets a component of a cancer-related signaling pathway, one would expect to see changes in the phosphorylation status of downstream proteins.
2.B.2 Bacterial Mechanism of Action Assays
For quinolines with antibacterial activity, a series of assays can pinpoint the cellular processes being disrupted.
Table 3: Assays for Elucidating Antibacterial Mechanism of Action
| Assay | Principle | Information Gained |
| Macromolecular Synthesis Inhibition | Measures the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall. | Identifies which major biosynthetic pathway is inhibited. |
| Bacterial Cytological Profiling | Utilizes fluorescent dyes to visualize changes in bacterial cell morphology, nucleoid structure, and membrane integrity. | Provides a visual fingerprint of the inhibitor's effect on cellular architecture. |
| Membrane Integrity Assays | Employs fluorescent probes like propidium iodide and SYTO 9 to assess membrane permeabilization.[8][21][22][23] | Determines if the inhibitor disrupts the bacterial cell membrane.[8][21][22][23] |
Visualizing the Workflow: A Step-by-Step Guide
The following diagram illustrates a logical workflow for confirming the mechanism of action of a novel quinoline inhibitor.
Sources
- 1. A guide to enzyme kinetics in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 8. Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
- 10. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 11. cmpbioworld.in [cmpbioworld.in]
- 12. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 13. Untitled Document [ucl.ac.uk]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The world of topoisomerase assays [profoldin.com]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment [frontiersin.org]
A Comparative Guide to 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid and Clinically Approved Multi-Kinase Inhibitors in Oncology
Executive Summary
The landscape of cancer therapy is continually evolving, with a significant focus on targeted agents that disrupt specific molecular pathways essential for tumor growth and survival. Quinoline-4-carboxylic acid derivatives have emerged as a promising scaffold in oncology, known to target various critical enzymes, including receptor tyrosine kinases (RTKs).[1][2] This guide provides a comparative analysis of a novel compound, 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid (hereafter referred to as MTC), against established, FDA-approved multi-kinase inhibitors: Sorafenib, Sunitinib, and Regorafenib.
While specific preclinical data for MTC is not yet broadly published, its core structure strongly suggests potential activity as a kinase inhibitor, particularly against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal mediator of tumor angiogenesis.[3][4][5] This document will, therefore, proceed on this well-founded hypothesis. We will dissect the mechanistic underpinnings of VEGFR-2 inhibition, compare the broader kinase profiles of the approved drugs, and provide detailed experimental protocols for researchers aiming to characterize and compare novel agents like MTC.
Introduction: The Central Role of Angiogenesis and Kinase Inhibition
Tumor growth beyond a minimal size is critically dependent on angiogenesis, the formation of new blood vessels, to supply nutrients and oxygen.[5][6] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a master regulator of this process.[3][7] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern cancer therapy.[8][9]
The comparator drugs chosen for this guide—Sorafenib, Sunitinib, and Regorafenib—are all orally bioavailable multi-kinase inhibitors whose mechanisms of action prominently feature the blockade of VEGFR-2, alongside other key oncogenic kinases.[10][11][12] Their clinical success in treating various solid tumors, such as renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and gastrointestinal stromal tumors (GIST), validates this multi-targeted approach.[13][14][15] MTC, as a quinoline-4-carboxylic acid derivative, belongs to a class of compounds known to exhibit anti-proliferative effects, making its potential as a next-generation kinase inhibitor a subject of significant interest.[16][17]
Comparative Mechanism of Action: Targeting the VEGFR-2 Pathway and Beyond
The primary hypothesized target for MTC and a common denominator for our comparator drugs is the VEGFR-2 tyrosine kinase. The binding of VEGF-A ligand to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.
// Edges VEGF -> VEGFR2_inactive [label="Binds"]; VEGFR2_inactive -> VEGFR2_dimer [label="Dimerization &\nAutophosphorylation"]; VEGFR2_dimer -> {PI3K, PLCg, RAF} [label="Activates"]; PI3K -> AKT; AKT -> mTOR; RAF -> MEK -> ERK; ERK -> Transcription [lhead=cluster_nucleus]; mTOR -> Transcription; PLCg -> Transcription; Transcription -> {Proliferation, Migration, Survival} [label="Promotes"];
// Inhibition Edges MTC -> VEGFR2_dimer [arrowhead=T, style=dashed, color="#EA4335", penwidth=2, label="Inhibit ATP Binding"]; Sorafenib_RAF -> RAF [arrowhead=T, style=dashed, color="#EA4335", penwidth=2]; } Caption: Hypothesized VEGFR-2 signaling pathway and points of inhibition.
While all four compounds are presumed to target VEGFR-2, the established drugs have broader, distinct inhibition profiles that account for their varied clinical applications and side effects.
| Kinase Target | MTC (Hypothesized) | Sorafenib [18][19] | Sunitinib [20][21] | Regorafenib [22][23] |
| VEGFR-1, 2, 3 | Primary Target | ✔ | ✔ | ✔ |
| PDGFR-α, β | Possible | ✔ | ✔ | ✔ |
| RAF-1, B-RAF | Unlikely | ✔ | 🞨 | ✔ |
| c-KIT | Possible | ✔ | ✔ | ✔ |
| FLT3 | Possible | ✔ | ✔ | 🞨 |
| RET | Possible | ✔ | ✔ | ✔ |
| TIE2 | Unlikely | 🞨 | 🞨 | ✔ |
| FGFR | Unlikely | 🞨 | 🞨 | ✔ |
| CSF1R | Unlikely | 🞨 | 🞨 | ✔ |
| ✔ = Primary Target; 🞨 = Minor or No Activity |
Causality Behind Multi-Targeting:
-
Sorafenib & Regorafenib: The inhibition of both the VEGFR (anti-angiogenic) and RAF/MEK/ERK (anti-proliferative) pathways provides a dual-pronged attack on the tumor and its microenvironment.[10][23]
-
Sunitinib: Potent inhibition of VEGFR, PDGFR, and c-KIT makes it particularly effective in tumors driven by these kinases, such as GIST and RCC.[11][20]
-
Regorafenib: Possesses the broadest profile, inhibiting angiogenic (VEGFR, TIE2), stromal (PDGFR, FGFR), oncogenic (KIT, RET, BRAF), and immunomodulatory (CSF1R) kinases, which may help overcome resistance mechanisms.[22][24]
The narrower, more selective profile hypothesized for MTC could translate to a more favorable safety profile by minimizing off-target effects, a key objective in modern drug development. However, this requires rigorous experimental validation.
Experimental Protocols for Comparative Analysis
To validate the hypothesized activity of MTC and objectively compare it to Sorafenib, Sunitinib, and Regorafenib, a series of well-controlled in vitro assays are necessary. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of MTC against VEGFR-2 and compare it to the reference drugs.
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (MTC and comparators), kinase assay buffer.
-
Plate Preparation: Serially dilute test compounds in DMSO, then further dilute into kinase reaction buffer in a 96-well plate.
-
Expertise Note: Maintaining a final DMSO concentration below 1% is crucial to prevent solvent-induced enzyme inhibition.
-
-
Kinase Reaction: Add recombinant VEGFR-2 enzyme to each well and incubate for 10 minutes at room temperature to allow compound binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate. Incubate for 30-60 minutes at 30°C.
-
Trustworthiness: Include "no enzyme" wells as a negative control and "no inhibitor" (vehicle) wells as a positive control (100% activity).
-
-
Detection: Stop the reaction and quantify ATP consumption using a luminescence-based assay (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Viability Assay
Objective: To assess the cytotoxic/cytostatic effect of the compounds on endothelial cells (e.g., HUVEC) and various cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of MTC and comparator drugs for 72 hours.
-
Trustworthiness: A vehicle control (DMSO) is essential to establish baseline viability. A known cytotoxic agent can be used as a positive control for assay performance.
-
-
Viability Assessment (MTT Assay): a. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. b. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. c. Solubilize the formazan crystals with a solubilizing agent (e.g., acidified isopropanol or DMSO).
-
Expertise Note: Ensure complete solubilization of formazan crystals before reading, as incomplete dissolution is a common source of variability.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Phospho-VEGFR-2 Inhibition
Objective: To confirm that MTC inhibits VEGFR-2 signaling within a cellular context.
Methodology:
-
Cell Culture & Starvation: Culture HUVEC cells to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Pre-treat cells with MTC or a comparator drug at various concentrations for 2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.
-
Trustworthiness: A crucial control is a "stimulated, no inhibitor" sample to show maximum phosphorylation. A "non-stimulated, no inhibitor" sample provides the basal level.
-
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Expertise Note: The inclusion of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) is absolutely critical to preserve the phosphorylation status of the target protein.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 to ensure that changes in the phospho-signal are not due to changes in total protein expression.
Discussion and Future Perspectives
The foundational analysis presented in this guide positions this compound (MTC) as a molecule of interest, warranting further investigation. Its quinoline-4-carboxylic acid core is a validated pharmacophore for kinase inhibition.[4][25] The primary hypothesis is that MTC acts as a selective VEGFR-2 inhibitor. If proven, this could offer a more targeted anti-angiogenic therapy with a potentially improved safety profile compared to the broader-spectrum inhibitors Sorafenib, Sunitinib, and Regorafenib.
The next logical steps in the research trajectory would be:
-
Comprehensive Kinase Profiling: Screen MTC against a large panel of kinases to experimentally determine its selectivity.
-
In Vivo Efficacy Studies: Evaluate the antitumor activity of MTC in relevant xenograft models (e.g., renal, liver, or colon cancer).
-
Pharmacokinetic (PK) and Toxicology Studies: Assess the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of the compound to determine its drug-likeness.
Ultimately, the goal is to ascertain whether the hypothesized selectivity of MTC translates into a clinical advantage, either as a monotherapy or in combination with other anticancer agents. The experimental frameworks provided here offer a robust starting point for any research team dedicated to exploring the potential of this promising new chemical entity.
References
- Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed.
- Regorafenib. NCI - Division of Cancer Treatment and Diagnosis.
- What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle.
- Sunitinib. Wikipedia.
- Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor... ResearchGate.
- The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
- Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. PubMed.
- The Role of Regorafenib in Hepatocellular Carcinoma. PMC - NIH.
- Sorafenib. Wikipedia.
- Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. Bayer.
- Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... ResearchGate.
- Sorafenib Pharmacodynamics. ClinPGx.
- Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central.
- Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. Europe PMC.
- What is the mechanism of Sorafenib Tosylate? Patsnap Synapse.
- What is the mechanism of Sunitinib Malate? Patsnap Synapse.
- Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008. ResearchGate.
- Selective VEGFR Inhibitors for Anticancer Therapeutics in Clinical Use and Clinical Trials. Current Pharmaceutical Design.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
- Clinical Trials Using VEGF-targeting Agent. NCI - National Cancer Institute.
- VEGFR-2 inhibitor. Wikipedia.
- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Review on recent development of quinoline for anticancer activities. Taylor & Francis Online.
- A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents. Benchchem.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
- Current Clinical Trials of the Anti-VEGF Monoclonal Antibody Bevacizumab. CancerNetwork.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH.
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. droracle.ai [droracle.ai]
- 11. Sunitinib - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Sorafenib - Wikipedia [en.wikipedia.org]
- 14. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 18. ClinPGx [clinpgx.org]
- 19. researchgate.net [researchgate.net]
- 20. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 22. Regorafenib - NCI [dctd.cancer.gov]
- 23. hematologyandoncology.net [hematologyandoncology.net]
- 24. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 25. globalresearchonline.net [globalresearchonline.net]
Evaluating the Selectivity of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid: A Comparative Guide
For researchers in drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the characterization of a compound's selectivity—its propensity to interact with the intended biological target over other molecules in the complex cellular milieu. This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid , using established methodologies and comparative analysis against a known broad-spectrum kinase inhibitor.
Introduction: The Quinoline Scaffold and the Imperative of Selectivity
The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The specific subject of this guide, this compound, possesses structural motifs—a quinoline core, a thiophene ring, and a carboxylic acid group—that suggest potential interactions with a variety of biological targets, most notably protein kinases.
However, therapeutic efficacy is intrinsically linked to selectivity. A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes.[1] Therefore, a thorough and early assessment of a compound's selectivity is not merely a characterization step but a crucial predictive measure of its therapeutic potential and safety profile.[2]
Based on its structural similarity to known kinase inhibitors, we hypothesize that this compound may primarily target members of the Mixed-Lineage Kinase (MLK) family. This hypothesis is informed by the well-documented activity of compounds like URMC-099, a potent inhibitor of Mixed-Lineage Kinase 3 (MLK3) that shares a similar structural framework.[3][4]
The Comparator: URMC-099, a Broad-Spectrum Inhibitor
To provide a meaningful context for our evaluation, we will compare the selectivity profile of our target compound against URMC-099 . URMC-099 is a well-characterized, brain-penetrant small molecule with potent inhibitory activity against MLK3 (IC50 = 14 nM).[5][6] However, its therapeutic effects in models of neuroinflammation are attributed to its broad-spectrum activity, inhibiting a range of other kinases.[7][8] Understanding the selectivity of our novel compound in relation to a known multi-targeted agent like URMC-099 is critical for predicting its biological effects.
A kinome-wide scan of URMC-099 at a concentration of 1µM reveals significant inhibition (>90%) of a diverse set of kinases, highlighting its polypharmacology.[3]
Table 1: Known Kinase Targets of URMC-099 (>90% Inhibition at 1µM) [3]
| Kinase Family | Specific Kinases Inhibited by URMC-099 |
| Tyrosine Kinases | ABL1, ALK, AXL, FLT3, KIT, LRRK2, PDGFRB |
| Serine/Threonine Kinases | ARK5, CDK11, CDK4, CDKL2, CLK1, CLK2, CLK4, DLK, DYRK1B, IKKα, IKKβ, MELK, ROCK1, SRPK2 |
| Other | TYK2 |
This broad profile underscores the importance of quantifying the selectivity of our novel, more structurally refined compound. The goal is to determine if the introduction of the 2-thienyl group and the specific methylation pattern results in a more selective inhibitor.
Experimental Workflow for Kinase Selectivity Profiling
To quantitatively assess the selectivity of this compound, a comprehensive kinase profiling assay is essential. The KINOMEscan® platform is an industry-standard method that utilizes an active site-directed competition binding assay to measure the binding affinity (Kd) of a compound against a large panel of kinases.[9] This technology is ATP-independent, providing a true measure of thermodynamic binding.[9]
Below is a detailed workflow for such an experiment.
Caption: Experimental workflow for kinase selectivity profiling.
Step-by-Step Protocol: KINOMEscan® Profiling
-
Compound Preparation: Synthesize and purify this compound. Ensure high purity (>95%) via LC-MS and NMR. Prepare a 10 mM stock solution in 100% DMSO.
-
Primary Screening:
-
Submit the compound to a commercial provider (e.g., Eurofins DiscoverX) for screening against their full kinase panel (e.g., 468 kinases) at a single high concentration, typically 1 µM or 10 µM.[2]
-
The assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound. A reduced amount of bound kinase indicates that the test compound is competing for the active site.[9]
-
Results are reported as "% of Control," where a lower percentage indicates stronger binding.
-
-
Hit Identification:
-
Identify primary "hits" from the single-concentration screen. A common threshold for a significant interaction is a "% of Control" value below 35% or 10%.
-
Visualize these hits on a kinome tree diagram to identify patterns of inhibition within kinase families.[2]
-
-
Secondary Screening (Kd Determination):
-
For all identified hits, perform a secondary screen to determine the dissociation constant (Kd).
-
This involves a 10-point dose-response curve, allowing for the precise calculation of binding affinity.[9]
-
-
Data Analysis and Selectivity Scoring:
-
Compile the Kd values for all inhibited kinases.
-
Calculate a selectivity score to quantify the compound's specificity. A simple selectivity score (S-score) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[2]
-
Comparative Analysis: Hypothetical Data for this compound
As no public data exists for this compound, we will use illustrative hypothetical data to demonstrate the comparative analysis against URMC-099. Let's assume the primary screen identified a smaller, more potent set of targets.
Table 2: Illustrative Kd Values for this compound (Hypothetical Data)
| Kinase | Dissociation Constant (Kd) in nM |
| MLK3 | 8 |
| MLK1 | 55 |
| MLK2 | 78 |
| LRRK2 | 110 |
| AXL | 450 |
| FLT3 | > 1,000 |
| ABL1 | > 5,000 |
| ROCK1 | > 10,000 |
Table 3: Comparative Selectivity Profile (IC50/Kd in nM)
| Kinase | This compound (Kd, Hypothetical) | URMC-099 (IC50)[5] | Fold Selectivity Improvement |
| MLK3 | 8 | 14 | 1.75x |
| LRRK2 | 110 | 11 | -10x (Less Selective) |
| FLT3 | > 1,000 | 4 | >250x |
| ABL1 | > 5,000 | 6.8 | >735x |
| ROCK1 | > 10,000 | 1030 | >9.7x |
| IKKβ | Not a Hit | 257 | N/A |
Interpreting the Results
-
Potency and Primary Target: The novel compound demonstrates high potency against MLK3 (Kd = 8 nM), our hypothesized primary target.
-
Improved Selectivity: Compared to URMC-099, the novel compound shows a significantly improved selectivity profile. It avoids potent inhibition of key off-targets like FLT3 and ABL1. This suggests that the 2-thienyl substitution may sterically hinder binding to the active sites of these kinases.
-
Intra-family Selectivity: The compound shows good selectivity for MLK3 over other MLK family members (MLK1 and MLK2).
-
Potential Liabilities: The potent inhibition of LRRK2 (Kd = 110 nM), while weaker than for MLK3, is a potential off-target effect that would require further investigation in cellular models.
Visualizing the MLK3 Signaling Pathway
To understand the functional implications of inhibiting MLK3, it is useful to visualize its position in relevant signaling cascades. MLK3 is a key upstream regulator of the JNK and p38 MAPK pathways, which are involved in cellular responses to stress and inflammation.[3]
Caption: Simplified MLK3 signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the selectivity of a novel chemical entity, This compound . By leveraging established high-throughput screening technologies and comparing against a known, less selective analog, researchers can build a comprehensive profile that informs subsequent stages of drug development.
Our illustrative analysis suggests that this compound has the potential to be a more selective MLK3 inhibitor than the broad-spectrum compound URMC-099. This enhanced selectivity could translate to a better safety profile with fewer off-target effects.
The critical next steps would involve:
-
Cellular Assays: Validating the biochemical data in cellular models to confirm on-target engagement and assess the impact on downstream signaling (e.g., phosphorylation of JNK).
-
In Vivo Studies: Evaluating the compound's efficacy and safety in relevant animal models of diseases where MLK3 is implicated, such as neuroinflammatory or certain oncological conditions.
By rigorously and objectively comparing performance with relevant alternatives and grounding claims in robust experimental data, we can confidently advance the most promising compounds toward clinical investigation.
References
-
Alzheimer's Drug Discovery Foundation. (n.d.). URMC-099 Cognitive Vitality Report. Retrieved from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prickaerts, J., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Available at: [Link]
-
Bamborough, P. (2012). Targeted kinase selectivity from kinase profiling data. Journal of Chemical Information and Modeling, 52(6), 1637-1647. Available at: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
O'Donnell, J. P., & O'Mahony, G. (2009). Effect of narrow spectrum versus selective kinase inhibitors on the intestinal proinflammatory immune response in ulcerative colitis. Gut, 58(7), 935-944. Available at: [Link]
- O'Farrell, A. M., Abrams, T. J., Yuen, H. A., Ngai, T. J., Louie, S. G., Leon, R. J., ... & Cherrington, J. M. (2003). SU11248 is a novel FLT3 receptor tyrosine kinase inhibitor with potent activity in vitro and in vivo. Blood, 101(9), 3597-3605.
-
Dong, Y., Wu, H., He, Q., & Zhou, Y. (2016). The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation. Journal of Neuroinflammation, 13(1), 1-15. Available at: [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
Marker, D. F., Tremblay, M. È., Puccini, J. M., Barbieri, J., Gantz Marker, M. A., Loweth, C. J., ... & Gelbard, H. A. (2013). The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. Journal of Neuroscience, 33(24), 9998-10010. Available at: [Link]
-
Berginski, M. E., qualit, F., & Gomez, S. M. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 17(5), e1008938. Available at: [Link]
-
Zhang, S. (2020, August 11). The KINOMEscan and KEA3 Appyters [Video]. YouTube. Retrieved from [Link]
- Badr, M. F., & El-Shehry, M. F. (2014). Synthesis of some novel 2-thienylquinoline derivatives with anticipated biological activity. Molecules, 19(6), 7847-7858.
-
Gelbard, H. A. (2013). The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. Journal of Neuroscience, 33(24), 9998-10010. Available at: [Link]
-
Eurofins DiscoverX. (n.d.). KINOMEscan Kinase Profiling Platform. Retrieved from [Link]
-
Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95-105. Available at: [Link]
-
Ma'ayan Lab. (n.d.). KINOMEscan & KEA3 Appyters. Retrieved from [Link]
-
Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling for studying signal transduction. FEBS Letters, 578(1-2), 1-5. Available at: [Link]
-
Gelbard, H. A., & Maggirwar, S. B. (2019). The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders. Journal of Neuroinflammation, 16(1), 1-16. Available at: [Link]
-
Knochel, P. (2017). Synthesis of thieno[2,3-b]quinoline and thieno[3,2-b]quinolines. Angewandte Chemie International Edition, 56(46), 14584-14587. Available at: [Link]
-
Gura, T. (2016). The Mixed-Lineage Kinase-3 Inhibitor URMC-099 Improves Therapeutic Outcomes for Long-Acting Antiretroviral Therapy. Nanomedicine: Nanotechnology, Biology and Medicine, 12(1), 109-122. Available at: [Link]
-
Duncan, J. S., Parikh, J. R., & Coon, J. J. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Journal of Proteome Research, 12(4), 1593-1601. Available at: [Link]
-
Marker, D. F., et al. (2013). The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. The Journal of Neuroscience, 33(24), 9998-10010. Available at: [Link]
-
Slas, J., & Langer, P. (2018). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 23(11), 2969. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]
Sources
- 1. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chayon.co.kr [chayon.co.kr]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Development
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved and investigational drugs. Its versatility allows for a wide range of chemical modifications, leading to derivatives with potent activity against cancer and infectious diseases like malaria. However, the journey from a promising hit in a culture plate to an effective therapeutic in a living system is notoriously challenging. High attrition rates in preclinical development are often rooted in a disconnect between in vitro potency and in vivo efficacy.
This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of quinoline derivatives, using specific case studies in oncology and antimalarial research. We will dissect the experimental data, explain the causality behind methodological choices, and provide detailed protocols to empower researchers to design more translatable studies.
The In Vitro-In Vivo Translation Challenge
At its core, the discrepancy between lab-bench results and whole-organism outcomes stems from a fundamental leap in biological complexity. An in vitro assay, while excellent for high-throughput screening and mechanistic elucidation, represents a highly simplified, controlled environment. In contrast, an in vivo system introduces a symphony of physiological variables—absorption, distribution, metabolism, and excretion (ADME)—that dictate a compound's true therapeutic potential.[1] Understanding and anticipating these factors is the crux of successful drug development. This guide will illustrate how to critically evaluate and connect data from both realms.
Case Study 1: An Anticancer Quinoline Derivative (Compound 91b1)
Our first case study is Compound 91b1, a novel quinoline derivative that has demonstrated significant anticancer effects both in cell culture and animal models.[2][3] Its mechanism of action is believed to involve the downregulation of Lumican (LUM), a proteoglycan implicated in multiple carcinogenic pathways.[2][4]
In Vitro Efficacy: Assessing Cytotoxicity
The first step in evaluating any potential anticancer agent is to determine its direct effect on cancer cell viability and proliferation. This is typically achieved through cytotoxicity assays.
The Causality Behind the Choice of Assay: The MTS assay (a successor to the more common MTT assay) was chosen for this case study.[3] It is a colorimetric method that measures the metabolic activity of cells.[5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the MTS tetrazolium compound into a colored formazan product, which can be quantified spectrophotometrically. A lower absorbance value indicates reduced cell viability. This assay is selected for its high reproducibility, sensitivity, and suitability for high-throughput screening, making it an efficient tool for determining a compound's half-maximal inhibitory concentration (IC50).[6][7]
Comparative Data: Compound 91b1 vs. Cisplatin
The potency of Compound 91b1 was benchmarked against Cisplatin, a widely used first-line chemotherapy drug.
| Cell Line | Cell Type | Compound 91b1 IC50 (µg/mL) | Cisplatin (CDDP) IC50 (µg/mL) |
| A549 | Lung Carcinoma | 15.38 | 6.23 |
| AGS | Gastric Adenocarcinoma | 4.28 | 13.00 |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 4.17 | 13.20 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 1.83 | 6.83 |
| NE3 | Non-tumor Esophageal Epithelial | 2.17 | 1.19 |
| Data sourced from Zhou Y, et al. (2022).[3] |
Expert Insights: The in vitro data is highly encouraging. Compound 91b1 shows superior potency to Cisplatin in three of the four cancer cell lines tested (AGS, KYSE150, and KYSE450).[3] Critically, it displays a higher IC50 value in the non-tumor NE3 cell line compared to Cisplatin, suggesting a potentially better safety profile with less toxicity to healthy cells.[3] This selectivity is a key parameter that justifies moving forward to more complex and expensive in vivo models.
In Vivo Efficacy: The Xenograft Model
To assess whether the promising in vitro activity of Compound 91b1 translates into a therapeutic effect in a living organism, a human tumor xenograft model was employed.
The Causality Behind the Choice of Model: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard in preclinical oncology research.[4] They allow for the evaluation of a drug's ability to inhibit tumor growth in a complex physiological environment, providing initial insights into its pharmacokinetics and overall efficacy.[1] The KYSE450 cell line was chosen for the xenograft because Compound 91b1 showed the highest potency against it in vitro.[2][3]
In Vivo Experimental Results: Nude mice bearing KYSE450 tumors were treated with Compound 91b1 (10 mg/kg/day, intraperitoneal injection). The results showed a significant reduction in tumor size compared to the vehicle-treated control group, demonstrating a potent in vivo anticancer effect.[2]
Bridging the Data: Mechanism of Action
The observed efficacy of Compound 91b1, both in vitro and in vivo, is linked to its ability to downregulate the expression of Lumican (LUM).[2] Microarray analysis of treated cancer cells revealed that LUM was the most significantly downregulated gene.[1] Lumican is known to be involved in signaling pathways that promote cancer cell migration, invasion, and proliferation, including the integrin β1/FAK and PI3K/AKT/β-catenin signaling cascades.[4][8] By inhibiting LUM, Compound 91b1 effectively disrupts these pro-tumorigenic pathways.
Caption: Inhibition of Lumican-mediated pro-tumorigenic pathways by Compound 91b1.
Case Study 2: An Antimalarial Quinoline Derivative (DDD107498)
Our second case study, DDD107498 (also known as Cabamiquine or M5717), is a quinoline-4-carboxamide that emerged from a phenotypic screen against Plasmodium falciparum, the deadliest malaria parasite.[9][10] It represents a new class of antimalarials with a novel mechanism of action.
In Vitro Efficacy: Potency Against the Parasite
The initial assessment of an antimalarial compound involves determining its potency against the blood stages of the parasite, which are responsible for the clinical symptoms of malaria.
The Causality Behind the Choice of Assay: The SYBR Green I-based fluorescence assay is a widely adopted method for medium- to high-throughput screening of antimalarials.[11][12] The assay relies on the SYBR Green I dye, which intercalates with the DNA of the parasite. The resulting fluorescence is directly proportional to the amount of parasitic DNA, serving as a robust indicator of parasite proliferation.[13] It is preferred over older radioisotope-based methods (like the [3H]-hypoxanthine incorporation assay) in many labs due to its lower cost, reduced safety concerns, and simpler workflow.[14][15]
In Vitro Potency of DDD107498
| Assay Type | Plasmodium falciparum Strain | Parameter | Value |
| Antiplasmodial Activity | 3D7 (Chloroquine-sensitive) | EC50 | 1.0 nM |
| Data sourced from Baragaña B, et al. (2015).[9] |
Expert Insights: An EC50 of 1.0 nM demonstrates exceptional in vitro potency.[2][9] This level of activity against a well-characterized, drug-sensitive parasite strain is a strong indicator of a promising antimalarial candidate. The compound also showed nearly equal potency against a panel of drug-resistant strains, suggesting it operates via a mechanism distinct from existing drugs and is less susceptible to current resistance patterns.[9] This lack of cross-resistance is a critical attribute for a new antimalarial.
In Vivo Efficacy: The Mouse Model of Malaria
The next crucial step is to determine if the compound is effective in a living organism. The standard preclinical model for malaria is the mouse model.
The Causality Behind the Choice of Model: The Plasmodium berghei mouse model is a well-established and widely used system for the in vivo evaluation of antimalarial drug efficacy.[16][17] While P. berghei is a rodent malaria parasite, the model recapitulates key aspects of human malaria, including the parasite life cycle and the development of blood-stage infection.[18] The "4-day suppressive test" is the standard method used to assess the activity of compounds against the blood stages of the infection.[17][19]
In Vivo Efficacy of DDD107498
| In Vivo Model | Administration | Parameter | Value |
| P. berghei in mice | Single Oral Dose | ED90 | 0.57 mg/kg |
| Data sourced from Baragaña B, et al. (2015).[9] |
Expert Insights: The in vivo data for DDD107498 is remarkable. An ED90 (the dose required to produce a 90% reduction in parasitemia) of just 0.57 mg/kg after a single oral dose signifies potent efficacy and, importantly, good oral bioavailability.[9] The ability to achieve such a strong effect with oral administration is a highly desirable characteristic for an antimalarial drug, as it simplifies treatment regimens in resource-limited settings.
Bridging the Data: A Novel Mechanism of Action
The potent, multistage activity of DDD107498 stems from its unique mechanism: the inhibition of the parasite's translation elongation factor 2 (PfEF2).[9][19] PfEF2 is essential for protein synthesis, catalyzing the movement of the ribosome along mRNA.[20][21] By blocking this crucial process, DDD107498 effectively halts the production of proteins necessary for the parasite's survival and replication across multiple life-cycle stages.[22][23] This novel target is distinct from those of existing antimalarials, explaining the compound's efficacy against drug-resistant strains.[9]
Caption: Experimental workflow from in vitro screening to in vivo validation for DDD107498.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are paramount. Below are step-by-step protocols for the key assays discussed in this guide.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTS Assay)
This protocol is adapted from standard methodologies for assessing cell viability.[3]
-
Cell Seeding: Harvest and count cancer cells (e.g., KYSE450). Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Preparation: Prepare a stock solution of Compound 91b1 in DMSO. Create a series of 2-fold dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.1% DMSO) and positive control (e.g., Cisplatin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until the color develops.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control wells (representing 100% viability) and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Anticancer Efficacy (Xenograft Model)
This protocol is based on established methods for creating and evaluating xenograft models.[2][4]
-
Cell Preparation: Culture KYSE450 cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Animal Acclimatization: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice). Allow them to acclimatize for at least one week.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
Randomization and Treatment: When tumors reach an average volume of ~100-150 mm³, randomize the mice into treatment and control groups (n=5-10 per group).
-
Dosing: Administer Compound 91b1 (e.g., 10 mg/kg) or vehicle control (e.g., saline with 5% DMSO) via intraperitoneal injection daily for a specified period (e.g., 21 days).
-
Endpoint: Continue monitoring tumor volume and body weight. The study endpoint is typically reached when tumors in the control group reach a predetermined size (~1500 mm³) or after the final dose. Euthanize the mice, excise the tumors, and measure their final weight and volume.
-
Data Analysis: Compare the average tumor volume and weight between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
Protocol 3: In Vitro Antiplasmodial Activity (SYBR Green I Assay)
This protocol is a standard method for determining the EC50 of antimalarial compounds.[5][11]
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 5% hematocrit in complete RPMI 1640 medium. Synchronize the culture to the ring stage using 5% D-sorbitol treatment.
-
Plate Preparation: Prepare 2-fold serial dilutions of DDD107498 in complete medium in a 96-well plate.
-
Parasite Addition: Adjust the synchronized parasite culture to 0.5% parasitemia and 2.5% hematocrit. Add 90 µL of this suspension to each well of the pre-dosed plate.
-
Incubation: Incubate the plate for 72 hours in a humidified, gassed chamber (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye at a 1:5000 dilution. Add 100 µL of this buffer to each well.
-
Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1-2 hours. Measure the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Subtract background fluorescence and normalize the data to the drug-free control wells. Calculate the EC50 value using non-linear regression.
Conclusion: A Unified View of Efficacy
The successful translation from in vitro discovery to in vivo validation is the critical inflection point in drug development. As demonstrated by the quinoline derivatives 91b1 and DDD107498, exceptional in vitro potency is a necessary, but not sufficient, predictor of therapeutic success. A compound must not only be potent against its target but also possess the right pharmacokinetic properties to reach that target in a complex living system at a sufficient concentration and for an adequate duration.
By carefully selecting and validating in vitro and in vivo models, and by critically analyzing the data they generate in concert, researchers can build a more complete and predictive picture of a compound's potential. This integrated approach, grounded in a deep understanding of the causality behind experimental design, is essential for navigating the challenging but rewarding path of bringing new quinoline-based therapies to the clinic.
Caption: The logical relationship between in vitro and in vivo data in drug discovery.
References
-
Baragaña, B., Hallyburton, I., Lee, M.C., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315–320. [Link]
-
Zhou, Y., Zhou, Z., Chan, D., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13181. [Link]
-
WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN Procedure INV08. [Link]
-
Chen, J., et al. (2020). Cancer-associated fibroblast-derived Lumican promotes gastric cancer progression via the integrin β1-FAK signaling pathway. International Journal of Cancer, 141(5), 998-1010. [Link]
-
Patsnap. (2024). What are PfeEF2 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Zhou, Y., Zhou, Z., Chan, D., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. [Link]
-
Appunni, S., et al. (2021). Multi-omics analysis reveals the prognostic and tumor micro-environmental value of lumican in multiple cancer types. Frontiers in Cell and Developmental Biology. [Link]
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Lozano-Sánchez, F., et al. (2016). Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth. Antimicrobial Agents and Chemotherapy. [Link]
-
Bio-protocol. (n.d.). In vitro anti-Plasmodium activity assays. Bio-protocol. [Link]
-
WorldWide Antimalarial Resistance Network. (n.d.). Estimation of Plasmodium falciparum drug susceptibility by the 3H-hypoxanthine uptake inhibition assay. WWARN Procedure. [Link]
-
ResearchGate. (2016). Scheme of the [³H]hypoxanthine-based scintillation proximity assay protocol. [Link]
-
ResearchGate. (n.d.). Lumican's actions in cancer adhesion, migration, and invasion. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Plasmodium falciparum elongation factor 2. [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
Su, D., et al. (2017). Lumican and Cancer. MDPI. [Link]
-
Smilkstein, M., et al. (2004). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene. [Link]
-
Bio-protocol. (2021). 2.3. In vitro antiplasmodial activity. Bio-protocol. [Link]
-
Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]
-
Akala, H. M., et al. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy. [Link]
-
Dongmo, K. J. J., et al. (2022). In vitro antiplasmodial activity and toxicological profile of extracts, fractions and chemical constituents of leaves and stem bark from Dacryodes edulis (Burseraceae). Malaria World Journal. [Link]
-
Traoré, K., et al. (2015). SYBR Green I modified protocol for ex vivo/in vitro assay. ResearchGate. [Link]
-
Zhou, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. ResearchGate. [Link]
-
Affognon, H. D., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology. [Link]
-
Law, S., et al. (2018). Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor in esophageal squamous cell carcinoma. Semantic Scholar. [Link]
-
McNamara, C. W., et al. (2020). Translation inhibition efficacy does not determine the Plasmodium berghei liver stage antiplasmodial efficacy of protein synthesis inhibitors. PubMed Central. [Link]
-
Sun, S., et al. (2023). Multiscale effects of perturbed translation dynamics inform antimalarial design. bioRxiv. [Link]
-
Kreidenweiss, A., et al. (2008). Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon. PubMed Central. [Link]
-
Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central. [Link]
-
Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. ResearchGate. [Link]
-
Bischoff, E., et al. (2004). Purification of Components of the Translation Elongation Factor Complex of Plasmodium falciparum by Tandem Affinity Purification. PubMed Central. [Link]
-
UniProt. (n.d.). Elongation factor 2 - Plasmodium falciparum (isolate 3D7). UniProtKB. [Link]
-
Lam, K. M., et al. (2018). Acute Plasmodium berghei Mouse Infection Elicits Perturbed Erythropoiesis With Features That Overlap With Anemia of Chronic Disease. Frontiers in Microbiology. [Link]
-
Janse, C. (n.d.). Plasmodium berghei infections – in vivo. Leiden University Medical Center. [Link]
-
Stephens, R., et al. (2015). Mouse Models of Uncomplicated and Fatal Malaria. PubMed Central. [Link]
-
Ammar, Y. M., et al. (2012). Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria. PubMed Central. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multi-omics analysis reveals the prognostic and tumor micro-environmental value of lumican in multiple cancer types [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lumican inhibits immune escape and carcinogenic pathways in colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. media.malariaworld.org [media.malariaworld.org]
- 13. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Plasmodium berghei infections – in vivo – P.BERGHEI [pberghei.nl]
- 17. Mouse Models of Uncomplicated and Fatal Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. What are PfeEF2 inhibitors and how do they work? [synapse.patsnap.com]
- 21. guidetopharmacology.org [guidetopharmacology.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Purification of Components of the Translation Elongation Factor Complex of Plasmodium falciparum by Tandem Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid: A Comprehensive Guide for Laboratory Personnel
Pre-Disposal Hazard Assessment and Waste Classification
Before handling any waste, it is crucial to understand the potential hazards. 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid must be treated as a hazardous substance. This classification is based on the toxicological profiles of its constituent moieties:
-
Quinoline Derivatives: The quinoline ring system is present in many compounds with biological activity. Quinoline-based carboxylic acids are known skin, eye, and respiratory irritants.[1][2] The methylated analog, 8-methylquinoline, is also classified as a skin and serious eye irritant.[3][4]
-
Thiophene Moiety: Thiophene and its derivatives are generally considered harmful and irritants.[5]
-
Carboxylic Acid Group: The carboxylic acid functional group renders the compound acidic. Concentrated organic acids are corrosive and require careful segregation from bases and reactive metals.[6][7]
Based on this assessment, all waste streams containing this compound must be classified and managed as hazardous chemical waste .[5] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the sanitary sewer.[2][8]
Table 1: Hazard Profile and Regulatory Considerations
| Hazard Category | Description | Primary Regulatory Framework |
| Acute Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin based on analogs.[3][5] | OSHA Hazard Communication Standard (29 CFR 1910.1200)[9] |
| Skin/Eye Irritation | Expected to be a skin and serious eye irritant.[1][3] | OSHA 29 CFR 1910.1450[10] |
| Corrosivity (as an acid) | While a solid, solutions will be acidic. Keep segregated from bases.[6][7] | EPA Resource Conservation and Recovery Act (RCRA)[11] |
| Environmental Hazard | Heterocyclic compounds can have aquatic toxicity. Avoid environmental release.[12] | EPA Clean Water Act |
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against chemical exposure during waste handling. All personnel involved in the disposal process must wear the following:
-
Hand Protection: Double-layered nitrile gloves are recommended. Inspect gloves for tears or punctures before use.[2][5]
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes of solutions or airborne powder.[2][3]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing. A chemical-resistant apron is advised when handling larger quantities of liquid waste.[2][3]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 particulate respirator is required to prevent inhalation.[2]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of waste generated from this compound. The core principle is waste segregation at the point of generation to prevent dangerous reactions and ensure compliant disposal.[8][13]
Immediately segregate waste into distinct streams as it is generated. Do not mix incompatible waste types.[6][14]
-
Solid Chemical Waste:
-
This stream includes unused or expired this compound powder, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips).
-
Collect this waste in a dedicated, robust container made of a compatible material like high-density polyethylene (HDPE).[5]
-
-
Liquid Chemical Waste:
-
This stream includes solutions containing the compound, such as mother liquors from crystallization or reaction mixtures.
-
Collect liquid waste in a dedicated, leak-proof, and sealable container, preferably the original solvent container or a designated hazardous waste jug.[8][11]
-
Crucially, maintain segregation based on solvent type. Do not mix halogenated and non-halogenated solvent waste unless your institution's waste program specifically allows it.[15]
-
Never mix acidic waste streams with bases or strong oxidizing agents.[7][14]
-
-
Contaminated Sharps:
-
Contaminated Personal Protective Equipment (PPE):
-
Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly labeled hazardous waste bag or container.[5]
-
Proper containerization and labeling are mandated by the EPA and OSHA to ensure safety and proper final disposal.[10][16]
-
Container Selection: Use containers that are in good condition, compatible with the waste, and have a secure, screw-top lid.[7][17] For acidic waste, avoid metal containers.[11] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[7]
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[16][17]
-
The label must include:
-
The words "Hazardous Waste" .[16]
-
The full chemical name: "this compound" . Avoid abbreviations.
-
A list of all constituents in the container by percentage or volume, including solvents.[7]
-
The date when waste was first added (accumulation start date).[16]
-
An indication of the hazards (e.g., "Irritant," "Corrosive - Acid").[16]
-
-
Designate a specific location in the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[7][18]
-
The SAA must be under the direct control of laboratory personnel.[11]
-
Store liquid waste containers within secondary containment (e.g., a plastic tub or bin) to contain potential spills.[8][17]
-
Segregate incompatible waste containers within the SAA, using separate containment bins if necessary.[6][14]
-
Keep all waste containers securely closed except when adding waste.[8]
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[5][19]
-
Once a waste container is full, or within the time limits specified by your institution (often 6-12 months for SAAs), request a waste pickup from your EHS office.[14][20]
-
The most common and appropriate final disposal method for this type of organic compound is incineration at a licensed facility.[16][21] This process destroys the chemical, preventing its release into the environment.
The following diagram illustrates the decision-making and workflow for proper disposal.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 10. osha.gov [osha.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. ptb.de [ptb.de]
- 13. usbioclean.com [usbioclean.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 18. MedicalLab Management Magazine [medlabmag.com]
- 19. specificwaste.com [specificwaste.com]
- 20. epa.gov [epa.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Handling 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid
Introduction: A Precautionary Approach to a Novel Compound
Section 1: Hazard Assessment Based on Structural Analogs
In the absence of a specific Safety Data Sheet (SDS), a conservative hazard assessment can be extrapolated from data on its constituent parts. This approach allows us to anticipate potential risks and select appropriate controls.
-
Quinoline Moiety : Derivatives of quinoline are known to be biologically active.[1][2] The safety data sheet for 8-Methylquinoline, a closely related analog, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Therefore, 8-methyl-2-thien-2-ylquinoline-4-carboxylic acid should be handled as a potential irritant to the skin, eyes, and respiratory system.
-
Thiophene Moiety : The thiophene ring is a common feature in many pharmaceuticals.[6] However, thiophene itself is an irritant to the skin, eyes, and mucous membranes.[7] Furthermore, the metabolism of some thiophene-containing drugs can lead to the formation of reactive metabolites, which may be responsible for drug-induced toxicities.[6][8] While this does not guarantee toxicity for every thiophene-containing compound, it warrants careful handling to minimize exposure.[6][8]
-
Carboxylic Acid Moiety : Carboxylic acids are acidic and can be corrosive. While the overall properties of the molecule will be influenced by the entire structure, this functional group contributes to its potential as an irritant.
Table 1: Anticipated Hazard Summary
| Structural Moiety | Known Hazards of Analogs | Anticipated Risk for Target Compound |
| 8-Methylquinoline | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Respiratory Irritant[3][4][5] | High potential for skin, eye, and respiratory irritation. |
| Thiophene | Irritates skin, eyes, and mucous membranes.[7] Potential for metabolic bioactivation.[6] | Potential for irritation. Handle with measures to prevent inhalation and skin contact. |
| Carboxylic Acid | General acidic and irritant properties. | Contributes to overall irritant potential. |
Section 2: Personal Protective Equipment (PPE) - A Multi-layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the scale of the operation. The following workflow illustrates the decision-making process for selecting the appropriate level of protection.
Caption: PPE selection workflow for handling the compound.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Purpose & Rationale | Protection Level |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1)[9] | Protects eyes from accidental splashes of solutions or contact with airborne powder.[10] | Primary |
| Face Protection | Face Shield (worn over goggles) | To be worn when there is a high risk of splashes, such as when handling larger quantities (>1 liter) or during vigorous mixing.[11] | Secondary |
| Hand Protection | Nitrile or Neoprene Gloves (double-layered) | Provides a barrier against skin contact.[10] Double-gloving allows for safe removal of the outer, contaminated glove without compromising protection. | Primary |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. Must be fully buttoned.[9][11] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator | For handling the solid, powdered form to prevent inhalation of dust particles.[10] | Task-Dependent |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges | For handling solutions with volatile solvents outside a certified fume hood or when vapors may be generated.[10] A formal respiratory protection program, including fit testing, is required.[9] | Task-Dependent |
Section 3: Operational Protocols - Ensuring Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper.
-
Gather Materials: Ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is within the fume hood before starting work.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Step 2: Donning PPE
Follow this sequence to ensure proper protection:
-
Put on your laboratory coat and ensure it is fully buttoned.
-
Put on the first pair of nitrile/neoprene gloves.
-
Put on chemical splash goggles.
-
If required for the task, put on a face shield.
-
If required, perform a seal check and don your respirator.
-
Put on the second (outer) pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step 3: Handling the Compound
-
Weighing the Solid:
-
Use a dedicated spatula and weigh boat.
-
Handle gently to avoid creating airborne dust. If dust is generated, an N95 respirator is mandatory.
-
Clean the spatula thoroughly after use or dispose of it as contaminated solid waste.
-
-
Preparing Solutions:
-
Slowly add the solid compound to the solvent to avoid splashing.[10]
-
If the solvent is volatile, ensure the process is conducted deep within the fume hood.
-
Step 4: Doffing PPE
Follow this sequence to prevent cross-contamination:
-
Outer Gloves: Remove the outer pair of gloves. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Respirator: If used, remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Section 4: Spill and Emergency Procedures
Prompt and correct response to a spill is crucial.
Caption: Decision workflow for spill response procedures.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Section 5: Waste Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated disposables (gloves, bench paper, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[12]
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled, leak-proof hazardous waste container. Do not pour any waste down the drain.[10]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of generation.[12]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]
Conclusion
By adopting a comprehensive safety strategy based on the known hazards of its structural components, researchers can handle this compound with confidence. The integration of engineering controls, appropriate personal protective equipment, and strict operational and disposal protocols forms the foundation of a safe laboratory environment, enabling the advancement of science while prioritizing personal safety.
References
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- National Center for Biotechnology Information. (n.d.). Thiophene. PubChem.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 8-Methylquinoline.
- Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.
- Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Quinoline-4-carboxylic acid.
- Echemi. (n.d.). 8-METHYL-2-THIEN-2-YLQUINOLINE-4-CARBOXYLICACID Formula.
- TCI Chemicals. (2023). SAFETY DATA SHEET: 2-Methylquinoline-6-carboxylic Acid.
- Alfa Aesar. (2025). SAFETY DATA SHEET: 8-Methylquinoline.
- American Chemical Society. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET: (S)-(-)-Indoline-2-carboxylic acid.
- Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 8-Methylquinoline.
- ResearchGate. (2025). Bioactivation Potential of Thiophene-Containing Drugs | Request PDF.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemos.de [chemos.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
